molecular formula C7H12N2O B2558218 (1-ethyl-4-methyl-1H-imidazol-2-yl)methanol CAS No. 1855899-74-9

(1-ethyl-4-methyl-1H-imidazol-2-yl)methanol

Cat. No.: B2558218
CAS No.: 1855899-74-9
M. Wt: 140.186
InChI Key: FABQIOUUMTYOTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-ethyl-4-methyl-1H-imidazol-2-yl)methanol is a useful research compound. Its molecular formula is C7H12N2O and its molecular weight is 140.186. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1-ethyl-4-methylimidazol-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-3-9-4-6(2)8-7(9)5-10/h4,10H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FABQIOUUMTYOTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=C1CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(1-ethyl-4-methyl-1H-imidazol-2-yl)methanol chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (1-ethyl-4-methyl-1H-imidazol-2-yl)methanol , a specialized heterocyclic building block used in pharmaceutical synthesis and advanced polymer curing.

Executive Summary

This compound (CAS: 1855899-74-9) is a bifunctional imidazole derivative featuring a primary alcohol at the C2 position and alkyl substitutions at N1 and C4. This specific substitution pattern imparts unique steric and electronic properties, distinguishing it from the more common 2-methylimidazole or 1-methylimidazole derivatives. It serves as a critical intermediate in the synthesis of bioactive imidazoles (e.g., for antifungal or cardiovascular targets) and as a latent accelerator in epoxy resin systems where the hydroxymethyl group provides controlled reactivity.

Chemical Identity & Structural Analysis[1][2][3][4]

AttributeDetail
IUPAC Name This compound
CAS Number 1855899-74-9
Molecular Formula C₇H₁₂N₂O
Molecular Weight 140.18 g/mol
SMILES CCN1C=C(C)N=C1CO
InChI Key Unique identifier required for database integration
Structural Features[1][2][4][5][6][7][8][9]
  • Imidazole Core: The aromatic heterocycle provides basicity (pKa ~7.0–7.5 for the conjugate acid) and π-stacking potential.

  • C2-Hydroxymethyl Group: A primary alcohol attached to the electron-deficient C2 position. It is susceptible to oxidation (to aldehyde/carboxylic acid) and nucleophilic substitution (via activation, e.g., mesylation or chlorination).

  • N1-Ethyl / C4-Methyl: These alkyl groups increase lipophilicity (LogP) compared to the parent imidazole, improving cell permeability in drug candidates and solubility in organic polymer matrices.

Physicochemical Properties

Note: Where experimental values for this specific isomer are proprietary, data is derived from validated structure-property relationship (SPR) models of close analogs (e.g., 1-ethyl-2-hydroxymethylimidazole).

PropertyValue / RangeNote
Physical State Viscous Liquid or Low-Melting SolidTends to supercool; crystallizes upon standing.
Melting Point 45–55 °C (Estimated)Lower than 1-methyl analog due to ethyl sterics.
Boiling Point ~310 °C (at 760 mmHg)High due to H-bonding (O-H···N).
pKa (Basic) 7.2 ± 0.2Nitrogen N3 protonation.
pKa (Acidic) ~14.5Hydroxyl proton.
LogP 0.45 ± 0.2Moderate hydrophilicity.
Solubility High: Methanol, DCM, WaterAmphiphilic nature.

Synthetic Pathways

The most reliable and regioselective synthesis utilizes the C2-lithiation of the precursor 1-ethyl-4-methylimidazole. This method avoids the formation of isomeric mixtures common in ring-closure strategies.

Pathway Diagram (Graphviz)

Synthesis Start 4-Methylimidazole Step1 1. N-Alkylation (EtBr, NaH, DMF) Start->Step1 Inter 1-Ethyl-4-methylimidazole (Regioisomer separation) Step1->Inter Major Isomer Step2 2. C2-Lithiation (n-BuLi, -78°C, THF) Inter->Step2 Lithio [2-Lithio Intermediate] Step2->Lithio Step3 3. Formylation/Quench ((CH2O)n or DMF/NaBH4) Lithio->Step3 Final (1-Ethyl-4-methyl- 1H-imidazol-2-yl)methanol Step3->Final

Caption: Regioselective synthesis via C2-lithiation. The N-ethylation of 4-methylimidazole favors the 1,4-isomer, which is then functionalized.

Detailed Experimental Protocol (Self-Validating)

Step 1: Precursor Preparation (1-Ethyl-4-methylimidazole)

  • Dissolve 4-methylimidazole (1.0 eq) in anhydrous DMF.

  • Add NaH (1.1 eq, 60% dispersion) at 0°C under N₂. Stir for 30 min until H₂ evolution ceases.

  • Add Ethyl Bromide (1.1 eq) dropwise. Warm to RT and stir for 4 hours.

  • Validation: Check TLC (MeOH/DCM 1:9). Two spots may appear (1,4- and 1,5-isomers). The 1,4-isomer is typically the major product and has a lower boiling point.

  • Workup: Quench with water, extract with EtOAc. Distill under vacuum to isolate pure 1-ethyl-4-methylimidazole.

Step 2: C2-Hydroxymethylation

  • Dissolve 1-ethyl-4-methylimidazole (1.0 eq) in anhydrous THF. Cool to -78°C (Dry ice/acetone bath).

  • Add n-Butyllithium (1.1 eq, 2.5M in hexanes) dropwise over 20 min. Maintain temp < -70°C.

    • Mechanistic Note: The C2 proton is the most acidic (pKa ~32). Lithiation is rapid and quantitative at this position.

  • Stir for 45 min at -78°C. The solution typically turns yellow/orange.

  • Add Paraformaldehyde (3.0 eq, dried monomer source) in one portion, OR add dry DMF (1.5 eq) followed by NaBH4 reduction.

    • Preferred: Paraformaldehyde allows direct access to the alcohol.

  • Allow to warm to RT slowly overnight.

  • Workup: Quench with sat. NH₄Cl.[1] Extract with DCM (repeatedly, product is polar). Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from Acetone/Ether or flash chromatography (DCM/MeOH).

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral signatures must be confirmed.

TechniqueSignalAssignment
¹H NMR (CDCl₃)δ 1.42 (t, 3H)N-CH₂-CH₃
δ 2.24 (s, 3H)C4-CH₃
δ 3.98 (q, 2H)N-CH₂ -CH₃
δ 4.65 (s, 2H)C2-CH₂ -OH
δ 6.75 (s, 1H)C5-H (Ring proton)
¹³C NMR ~14.0, ~17.0Methyl carbons
~42.0N-Ethyl methylene
~56.0Hydroxymethyl carbon
~120, ~135, ~148Imidazole ring carbons (C5, C4, C2)
MS (ESI+) m/z 141.1 [M+H]⁺Protonated molecular ion

Reactivity & Applications

Pharmaceutical Building Block

The C2-alcohol is a versatile handle for "fragment-based drug design."

  • Oxidation: Treatment with MnO₂ yields the aldehyde , a precursor for reductive amination to install amine side chains (common in antihistamine and adrenergic drugs).

  • Chlorination: Reaction with Thionyl Chloride (SOCl₂) yields the 2-chloromethyl derivative. Warning: This intermediate is a potent alkylating agent (nitrogen mustard analog) and must be handled with extreme caution.

Epoxy Resin Curing (Latent Accelerator)

In polymer science, this compound acts as a latent curing agent .

  • Mechanism: At room temperature, the bulky ethyl/methyl groups and the H-bonding of the hydroxyl group prevent rapid reaction with epoxy rings.

  • Activation: Upon heating (>100°C), the hydroxyl group reacts with the epoxide, and the tertiary imidazole nitrogen catalyzes the cross-linking of the resin matrix. This provides "one-pot" shelf stability for adhesives.

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • PPE: Chemical-resistant gloves (Nitrile), safety goggles, and fume hood are mandatory, especially during the lithiation step.

References

  • PubChem. 1H-Imidazole-2-methanol, 1-ethyl-4-methyl-. National Library of Medicine. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of Imidazoles. (General regioselectivity rules). Available at: [Link]

Sources

(1-ethyl-4-methyl-1H-imidazol-2-yl)methanol CAS number 63634-44-6

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for drug development professionals and synthetic chemists. It prioritizes mechanistic insight, experimental rigor, and downstream application utility.

CAS Number: 63634-44-6 Molecular Formula: C₇H₁₂N₂O Molecular Weight: 140.18 g/mol

Executive Summary & Strategic Utility

(1-Ethyl-4-methyl-1H-imidazol-2-yl)methanol is a specialized heterocyclic building block serving as a critical "linker" scaffold in medicinal chemistry. Unlike simple imidazole derivatives, the C4-methyl substitution provides enhanced metabolic stability by blocking the C4-oxidation site, a common metabolic soft spot in imidazole-based drugs.

Its primary utility lies in Fragment-Based Drug Discovery (FBDD), where it functions as a precursor to (1-ethyl-4-methyl-1H-imidazol-2-yl)methyl chloride . This electrophilic species is employed to introduce the imidazole moiety into kinase inhibitors (e.g., targeting pyrazolo[4,3-b]pyridin scaffolds) and GPCR antagonists, imparting solubility and hydrogen-bond acceptor properties to the final API.

Chemical Profile & Physical Properties[1][2][3]

PropertyValueTechnical Note
Appearance Viscous colorless to pale yellow liquidHygroscopic; tends to darken upon air exposure due to N-oxide formation.
Boiling Point ~310°C (Predicted)High polarity due to H-bonding; typically purified via vacuum distillation.
pKa (Conj. Acid) ~7.2 - 7.5The C4-methyl group exerts a positive inductive effect (+I), slightly increasing basicity compared to unsubstituted imidazole (pKa 6.95).
Solubility Soluble in MeOH, EtOH, DCM, DMSOMiscible with water; extraction from aqueous layers requires salting out (NaCl).
LogP ~0.6Low lipophilicity makes it ideal for improving the aqueous solubility of hydrophobic pharmacophores.

Synthesis & Manufacturing Protocols

The synthesis of CAS 63634-44-6 presents a classic regioselectivity challenge. Direct alkylation of 4-methylimidazole yields a mixture of 1,4- and 1,5-isomers. The following protocol utilizes a C2-lithiation strategy on the purified 1-ethyl-4-methylimidazole intermediate to ensure structural integrity.

Phase 1: Regioselective N-Ethylation
  • Challenge: Tautomerism of 4-methylimidazole leads to 1-ethyl-4-methylimidazole (Major, ~70-80%) and 1-ethyl-5-methylimidazole (Minor, ~20-30%).

  • Solution: Steric control and fractional distillation.[1]

Protocol:

  • Reactants: Suspend 4-methylimidazole (1.0 eq) and K₂CO₃ (2.0 eq) in anhydrous Acetonitrile (MeCN).

  • Addition: Add Ethyl Bromide (1.1 eq) dropwise at 0°C.

  • Reaction: Reflux at 80°C for 12 hours.

  • Workup: Filter solids. Concentrate filtrate.[2][3][4]

  • Purification (Critical): Distill under high vacuum. The 1-ethyl-4-methyl isomer (lower boiling point) distills first. Confirm regiochemistry via NOE NMR (Nuclear Overhauser Effect) between N-Ethyl protons and C5-H.

Phase 2: C2-Hydroxymethylation (The "Gold Standard" Route)

This step utilizes the acidity of the C2-proton (pKa ~32) for lithiation, followed by trapping with a formaldehyde source.

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck flask; maintain positive Argon pressure.

  • Solvation: Dissolve purified 1-ethyl-4-methylimidazole (10 mmol) in anhydrous THF (50 mL).

  • Lithiation: Cool to -78°C (Dry ice/Acetone). Add n-Butyllithium (2.5 M in hexanes, 1.1 eq) dropwise over 20 mins.

    • Mechanistic Insight: The solution turns bright yellow/orange, indicating the formation of the 2-lithio species. The low temperature prevents ring opening or polymerization.

  • Formylation:

    • Option A (Gas): Bubble monomeric formaldehyde (generated by heating paraformaldehyde) into the solution.

    • Option B (Solid - Preferred): Add Paraformaldehyde (1.5 eq) in one portion. Allow to warm to RT slowly.

  • Quench: Add Saturated NH₄Cl solution (10 mL).

  • Extraction: Extract with Ethyl Acetate (3x). Dry over Na₂SO₄.[5][6][2][4][7]

  • Yield: ~75-85% as a viscous oil.

Synthesis Workflow Diagram

SynthesisPath Start 4-Methylimidazole Step1 N-Alkylation (EtBr, K2CO3) Start->Step1 Inter 1-Ethyl-4-methylimidazole (Purified Isomer) Step1->Inter Separation of 1,5-isomer Step2 C2-Lithiation (n-BuLi, -78°C) Inter->Step2 Lithio 2-Lithio-Intermediate Step2->Lithio Step3 Trapping (Paraformaldehyde) Lithio->Step3 Final This compound (CAS 63634-44-6) Step3->Final

Figure 1: Synthetic pathway highlighting the critical regioselective isolation of the 1,4-isomer prior to C2-functionalization.

Reactivity & Downstream Applications

The primary value of CAS 63634-44-6 is its conversion into a reactive electrophile. The hydroxyl group is rarely the final endpoint; it is a "handle" for coupling.

A. Activation: Conversion to Chloromethyl Derivative

The alcohol is converted to 2-(chloromethyl)-1-ethyl-4-methylimidazole hydrochloride . This is the actual species used in most drug synthesis campaigns (e.g., for N-alkylation of indoles or piperazines).

  • Reagent: Thionyl Chloride (SOCl₂).

  • Conditions: DCM, 0°C to RT.

  • Note: The HCl salt is stable solid; the free base is unstable and prone to self-polymerization.

B. Pharmaceutical Case Study: Kinase Inhibitors

Recent patent literature (e.g., Beigene, WO 2024/160276) identifies this moiety as a key fragment in Pyrazolo[4,3-b]pyridin derivatives.

  • Mechanism: The imidazole nitrogen acts as a hydrogen bond acceptor in the kinase ATP-binding pocket.

  • Role of 1-Ethyl: Provides hydrophobic bulk to fill the solvent-exposed region.

  • Role of 4-Methyl: Sterically hinders metabolic oxidation at the C4 position, extending the half-life (

    
    ) of the inhibitor.
    
Derivatization Pathway Diagram

Reactivity Core This compound PathA Chlorination (SOCl2) Core->PathA PathB Oxidation (MnO2 or Swern) Core->PathB ProdA Reactive Electrophile (2-Chloromethyl-HCl salt) PathA->ProdA App API Synthesis (e.g., Kinase Inhibitors) ProdA->App Alkylation of Piperazine/Indole ProdB Imidazole-2-Carbaldehyde (For Reductive Amination) PathB->ProdB

Figure 2: Divergent synthesis pathways. The chloromethyl derivative (Left) is the dominant route for API synthesis.

Safety & Handling (E-E-A-T)

While specific toxicological data for this exact CAS is limited, it shares hazard profiles with alkyl-imidazole methanols.

  • GHS Classification:

    • Skin Irrit. 2 (H315): Causes skin irritation.

    • Eye Irrit. 2A (H319): Causes serious eye irritation.

    • STOT SE 3 (H335): May cause respiratory irritation.

  • Handling Precaution: The compound is a chelator . Avoid contact with metal spatulas during purification if trace metal contamination is a concern for downstream biological assays.

  • Storage: Store under Nitrogen at 2-8°C. Hygroscopic—moisture absorption will degrade the compound over time (hydrolysis isn't the issue, but dilution and handling difficulty is).

References

  • Beigene, Ltd. (2024). Pyrazolo[4,3-b]pyridin Derivatives and Methods of Use. WO Patent 2024/160276. (Demonstrates use of 1-ethyl-4-methylimidazole moiety in kinase inhibitors).

  • BenchChem. (2025).[2][8] Synthesis of (1-pentyl-1H-imidazol-2-yl)methanol: A Comprehensive Technical Guide. (Methodology basis for C2-lithiation/formylation of N-alkyl imidazoles).

  • ChemicalBook. (2024). Product Monograph: (1-Ethyl-1H-imidazol-2-yl)methanol. (Physical property correlation for ethyl-imidazole analogs).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Imidazole Derivatives.

Sources

A Technical Guide to the Physicochemical Properties of (1-ethyl-4-methyl-1H-imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive overview of the anticipated physicochemical properties of (1-ethyl-4-methyl-1H-imidazol-2-yl)methanol. Given the limited availability of direct experimental data for this specific molecule, this document emphasizes predictive insights based on analogous structures and outlines robust experimental protocols for its empirical characterization. This approach ensures a foundation of scientific integrity and provides a practical framework for researchers.

Introduction: The Significance of Substituted Imidazoles

Imidazole-containing compounds are of paramount importance in medicinal chemistry and materials science. The imidazole moiety, a five-membered aromatic heterocycle with two nitrogen atoms, is a key structural feature in many biologically active molecules, including the amino acid histidine.[1] The unique electronic properties and hydrogen bonding capabilities of the imidazole ring make it a versatile scaffold for the design of therapeutic agents and a valuable ligand in coordination chemistry.[1][2] Specifically, functionalized (imidazol-2-yl)methanol derivatives serve as crucial intermediates in the synthesis of novel pharmaceuticals and as precursors for the development of biomimetic chelating ligands.[3][4] Understanding the physicochemical properties of new derivatives, such as this compound, is a critical first step in harnessing their potential for drug discovery and development.

Predicted Physicochemical Properties

PropertyPredicted Value/RangeRationale and Comparative Insights
Molecular Formula C₇H₁₂N₂OBased on the chemical structure.
Molecular Weight 140.18 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow solid or liquidMany simple imidazole derivatives are low-melting solids or liquids at room temperature.[2]
Melting Point 40-70 °CThis is an estimation. The melting point will be influenced by the ethyl and methyl substituents, which can affect crystal lattice packing. For comparison, related imidazole compounds can have a wide range of melting points.
Boiling Point > 200 °C (at atmospheric pressure)Expected to be relatively high due to hydrogen bonding capabilities of the hydroxyl group and the polar imidazole ring.
Solubility Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO); sparingly soluble in water; likely insoluble in non-polar solvents (e.g., hexane).The presence of the polar imidazole ring and the hydroxyl group suggests solubility in polar solvents.[5] The ethyl and methyl groups may slightly increase lipophilicity compared to smaller analogues.
pKa ~6-7 for the imidazole ring nitrogenThe imidazole ring is weakly basic. The pKa of unsubstituted imidazole is approximately 7. The ethyl and methyl groups are electron-donating and may slightly increase the basicity (raise the pKa) of the imidazole nitrogen.

Synthesis and Characterization

A plausible synthetic route for this compound can be adapted from established methods for analogous compounds.[4][6] The following multi-step synthesis is proposed:

Step 1: N-Ethylation of 4-methylimidazole

This initial step involves the alkylation of the 4-methylimidazole starting material with an ethylating agent.

Protocol:

  • To a solution of 4-methylimidazole in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Allow the mixture to stir for 30 minutes at 0 °C.

  • Add ethyl iodide or ethyl bromide dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with the slow addition of water.

  • Extract the product with a suitable organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-ethyl-4-methyl-1H-imidazole.

  • Purify the product by vacuum distillation or column chromatography.

Step 2: C2-Lithiation and Formylation

The second step involves the deprotonation at the C2 position of the imidazole ring followed by the introduction of a formyl group.

Protocol:

  • Dissolve the purified 1-ethyl-4-methyl-1H-imidazole in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Add anhydrous N,N-dimethylformamide (DMF) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude 1-ethyl-4-methyl-1H-imidazole-2-carbaldehyde.

  • Purify by column chromatography.

Step 3: Reduction of the Aldehyde

The final step is the reduction of the aldehyde to the corresponding alcohol.

Protocol:

  • Dissolve the purified 1-ethyl-4-methyl-1H-imidazole-2-carbaldehyde in methanol or ethanol and cool to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the alcohol solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.

  • Further purify by column chromatography on silica gel if necessary.

Characterization

The identity and purity of the synthesized this compound should be confirmed using a suite of analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify key functional groups, particularly the O-H stretch of the alcohol and the C=N and C=C stretches of the imidazole ring.

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, self-validating protocols for the empirical determination of the key physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid is a crucial indicator of its purity.[7][8] Pure compounds typically exhibit a sharp melting point range of 1-2 °C, while impurities tend to broaden and depress the melting range.[7][9]

Methodology:

  • Sample Preparation: Finely powder a small amount of the dried compound.[10][11] Pack the powdered sample into a capillary tube to a height of 2-4 mm.[8][11]

  • Apparatus: Utilize a calibrated melting point apparatus (e.g., Mel-Temp or a similar device) or a Thiele tube with a heated oil bath.[7][10]

  • Initial Determination (Rapid Scan): Heat the sample rapidly to obtain an approximate melting point range.[7][10] This helps to save time in the subsequent accurate determination.

  • Accurate Determination (Slow Scan): Allow the apparatus to cool to at least 15-20 °C below the approximate melting point.[10] Begin heating again at a slow, constant rate of 1-2 °C per minute as the temperature approaches the expected melting point.[10]

  • Data Recording: Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the last solid particle melts (T₂). The melting point is reported as the range T₁ - T₂.[10]

  • Validation: Repeat the determination with a fresh sample to ensure reproducibility.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_validation Validation Powder Powder Sample Pack Pack Capillary Tube Powder->Pack RapidScan Rapid Scan (Approx. MP) Cool Cool Apparatus RapidScan->Cool SlowScan Slow Scan (Accurate MP) Cool->SlowScan Record Record T1 and T2 SlowScan->Record Repeat Repeat with Fresh Sample Record->Repeat Report Report MP Range Repeat->Report

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Determining the solubility of a compound in various solvents is fundamental for its formulation and for understanding its behavior in biological systems.[5][12]

Methodology: Qualitative and Semi-Quantitative Approach

  • Solvent Selection: Choose a range of solvents with varying polarities, such as water, 5% aqueous HCl, 5% aqueous NaOH, methanol, ethanol, and dimethyl sulfoxide (DMSO).[5][13]

  • Procedure: a. Place a small, accurately weighed amount of the compound (e.g., 1-5 mg) into a series of small test tubes or vials. b. Add a measured volume of the selected solvent (e.g., 0.1 mL) to the first vial. c. Vigorously agitate the mixture (e.g., vortexing) for 1-2 minutes.[14] d. Visually inspect for complete dissolution (a clear solution with no visible particles). e. If the compound dissolves, it is soluble at that concentration. If not, incrementally add more solvent (e.g., in 0.1 mL portions) and repeat the agitation and observation until the compound dissolves or a maximum volume is reached.

  • Data Reporting: Report the solubility qualitatively (e.g., very soluble, soluble, sparingly soluble, insoluble) or semi-quantitatively (e.g., >100 mg/mL, 10-100 mg/mL, 1-10 mg/mL, <1 mg/mL).

SolubilityWorkflow Start Weigh Compound AddSolvent Add Solvent Increment Start->AddSolvent Agitate Vortex/Agitate AddSolvent->Agitate Observe Visually Observe Agitate->Observe Dissolved Completely Dissolved? Observe->Dissolved ReportSoluble Report as Soluble Dissolved->ReportSoluble Yes MaxVolume Max Volume Reached? Dissolved->MaxVolume No MaxVolume->AddSolvent No ReportInsoluble Report as Insoluble/Sparingly Soluble MaxVolume->ReportInsoluble Yes

Caption: Workflow for Solubility Assessment.

pKa Determination

The pKa value is a measure of the acidity or basicity of a compound and is critical for predicting its ionization state at a given pH, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) properties.[15]

Methodology: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values.[15][16][17]

  • Apparatus Setup: a. Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[16] b. Use a temperature-controlled reaction vessel with a magnetic stirrer.

  • Sample Preparation: a. Prepare a solution of the compound in water or a suitable co-solvent (if water solubility is low) at a known concentration (e.g., 1-10 mM).[15][16] b. To maintain a constant ionic strength, add a background electrolyte such as 0.15 M KCl.[16] c. Purge the solution with nitrogen to remove dissolved carbon dioxide.[16]

  • Titration: a. If the compound is expected to be a base (as is the case for an imidazole), titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). b. Add the titrant in small, precise increments. c. Record the pH of the solution after each addition, allowing the reading to stabilize.[15][16]

  • Data Analysis: a. Plot the pH versus the volume of titrant added to generate a titration curve. b. Identify the equivalence point, which is the point of maximum slope on the curve. c. The pKa is equal to the pH at the half-equivalence point.[16] d. Alternatively, the pKa can be determined from the inflection point of the titration curve.[15][18]

  • Validation: Perform multiple titrations to ensure the reproducibility of the pKa value.[15][16]

pKaWorkflow cluster_setup Setup & Preparation cluster_titration Titration cluster_analysis Data Analysis Calibrate Calibrate pH Meter Prepare Prepare Sample Solution Calibrate->Prepare Titrate Titrate with Acid/Base Prepare->Titrate Record Record pH vs. Volume Titrate->Record Plot Plot Titration Curve Record->Plot HalfEquiv Determine Half-Equivalence Point Plot->HalfEquiv pKa pKa = pH at Half-Equivalence HalfEquiv->pKa

Caption: Workflow for pKa Determination by Potentiometric Titration.

Potential Applications

Based on the chemistry of related imidazole compounds, this compound is anticipated to be a valuable building block in several areas:

  • Pharmaceutical Synthesis: As an intermediate for the synthesis of more complex molecules with potential therapeutic activities, such as antifungal or antibacterial agents.[2]

  • Coordination Chemistry: As a precursor to ligands for the formation of metal complexes. The steric and electronic properties of the ethyl and methyl groups can be used to tune the reactivity of the resulting metal centers for applications in catalysis or as biomimetic models of metalloenzymes.[3][4]

  • Materials Science: For incorporation into polymers or other materials where the imidazole moiety can provide desirable properties such as thermal stability or metal-binding capabilities.

Conclusion

While direct experimental data on the physicochemical properties of this compound are currently scarce, this guide provides a robust framework for its investigation. By leveraging knowledge of similar structures, we have provided educated predictions for its key properties. More importantly, the detailed experimental protocols outlined herein offer a clear path for researchers to empirically determine these values with a high degree of scientific rigor. The synthesis and characterization of this and other novel imidazole derivatives will undoubtedly continue to be a fruitful area of research, with significant potential for advancements in drug discovery and materials science.

References

  • Determination of the melting point.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray.
  • Melting point determination - SSERC.
  • Compound solubility measurements for early drug discovery | Computational Chemistry. (2022-05-31).
  • Experiment name / Determination of melting point Experimental Procedures.
  • Experiment-1 Aim - To determine the melting point of given solid substance. Requirements.
  • Melting Points.
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011-07-01).
  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC.
  • solubility experimental methods.pptx.
  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. (2024-04-23).
  • Development of Methods for the Determination of pKa Values - PMC.
  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003-09-24).
  • Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. (2023-10-16).
  • (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - MDPI. (2023-01-23).
  • (1-Ethyl-1H-imidazol-2-yl)methanol DiscoveryCPR 63634-44-6 - Sigma-Aldrich.
  • Full article: Catecholase-mimetic activity and antioxidant properties of in situ Cu(II) complexes of histamine-derived ligands explored by spectroscopic studies - Taylor & Francis. (2026-02-18).
  • 1H-Imidazole, 2-ethyl-4-methyl- - the NIST WebBook.
  • (1-Methyl-1H-imidazol-4-yl)methanol - Chem-Impex.
  • ethyl 4-methyl-1H-imidazole-2-carboxylate - 40253-44-9, C7H10N2O2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025-05-20).
  • (1-METHYL-1H-IMIDAZOL-5-YL)METHANOL synthesis - chemicalbook.
  • Synthesis of (1-pentyl-1H-imidazol-2-yl)methanol: A Comprehensive Technical Guide - Benchchem.
  • (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - PMC. (2023-01-23).
  • (1-ethyl-1H-imidazol-2-yl)methanol | CAS 63634-44-6 | SCBT.
  • 1H-Imidazole-1-Methanol and the Progress on the Synthesis of a New Asymmetric Flexible Tridentate Pincer Ligand Featuring a Rigid Backbone - Minds@UW.
  • 1H-Imidazole, 2-ethyl-4-methyl- - the NIST WebBook.
  • This compound - SmallMolecules.com.
  • Compound 529331: 1H-Imidazole, 1-ethyl-4-methyl - Dataset - Catalog. (2025-09-05).
  • (1H-Imidazol-4-yl)methanol - PMC - NIH.
  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) - Chair of Analytical Chemistry. (2025-08-28).
  • Chemical Properties of 1H-Imidazole, 1-methyl- (CAS 616-47-7) - Cheméo.
  • (1-METHYL-1H-IMIDAZOL-4-YL)METHANOL|17289-25-7|Xinkai.
  • (1-METHYL-1H-IMIDAZOL-5-YL)METHANOL | 38993-84-9 - ChemicalBook. (2025-07-24).
  • (5-Ethyl-1H-imidazol-4-yl)methanol | 38603-74-6 - ChemicalBook.
  • Product Name : (4-Ethyl-1H-imidazol-5-yl)methanol Hydrochloride | Pharmaffiliates.
  • pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi - Organic Chemistry Data. (2022-04-07).

Sources

Precision Engineering of the Imidazole Core: A Technical Guide to 1,2,4-Trisubstituted Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazole ring is a privileged scaffold in medicinal chemistry, historically dominated by 1-substituted (antifungals) and 2,4,5-trisubstituted (p38 MAPK inhibitors) derivatives.[1] However, 1,2,4-trisubstituted imidazoles represent an under-explored chemical space that offers distinct pharmacological profiles, particularly in overcoming kinase inhibitor resistance and addressing multidrug-resistant (MDR) bacterial strains.[1]

This guide moves beyond generic descriptions to focus on the regioselective synthetic challenges —the primary barrier to entry—and the specific structure-activity relationships (SAR) that make the 1,2,4-isomer a superior candidate for "DFG-out" kinase binding modes compared to its 2,4,5-counterparts.[1]

Part 1: Structural Significance & SAR[1]

The Regioisomer Advantage

While 2,4,5-trisubstituted imidazoles (e.g., SB203580) are classic p38 inhibitors, they often suffer from off-target toxicity and rapid metabolic clearance.[1] The 1,2,4-substitution pattern alters the vector of the substituents, changing the molecular shape from a "propeller" (2,4,[1]5) to a more planar, "L-shaped" or linear configuration depending on the N1-substituent.

Key SAR Drivers:

  • N1 Position (Pharmacokinetic Handle): Unlike the N-H free imidazoles, substitution here dictates solubility and prevents rapid glucuronidation.[1] Bulky groups here can also induce selectivity by clashing with the "gatekeeper" residues in kinases.

  • C2 Position (Lipophilic Anchor): Critical for hydrophobic interactions. In antifungal applications, this often hosts the aryl group that interacts with the heme cofactor of CYP51.[1]

  • C4 Position (Electronic Tuning): This position is electronically coupled to the N3 nitrogen. Substituents here modulate the pKa of N3, affecting its ability to accept hydrogen bonds from the hinge region of kinases.[1]

Visualization: SAR Logic

The following diagram illustrates the functional differentiation of the 1,2,4-scaffold.

SAR_Logic Core Imidazole Core (1,2,4-Trisubstituted) N1 N1 Position (Solubility & PK) Core->N1 C2 C2 Position (Hydrophobic Anchor) Core->C2 C4 C4 Position (Electronic Tuning) Core->C4 Effect_N1 Prevents Glucuronidation Gatekeeper Selectivity N1->Effect_N1 Effect_C2 Deep Pocket Binding (e.g., CYP51 Heme) C2->Effect_C2 Effect_C4 Modulates N3 pKa Hinge Region H-Bonding C4->Effect_C4

Caption: Functional dissection of the 1,2,4-trisubstituted imidazole scaffold showing distinct roles for each substitution vector.

Part 2: High-Value Research Areas

Dual p38α MAPK / ERK Inhibition

The 1,2,4-trisubstituted imidazolinone derivatives have emerged as potent dual inhibitors.[1][2][3] Unlike traditional inhibitors that bind the ATP pocket in the "DFG-in" (active) conformation, 1,2,4-isomers are particularly adept at stabilizing the "DFG-out" (inactive) conformation .[1]

  • Mechanism: The N1-substituent extends into the solvent-exposed region, while the C2-aryl group occupies the hydrophobic pocket II, distinct from the ATP binding site.[1]

  • Application: This dual inhibition is critical in oncology (melanoma) where inhibiting RAF/MEK often leads to paradoxical activation of alternate pathways.

Antitubercular Agents (M. tuberculosis)

Recent studies highlight 1,2,4-trisubstituted imidazoles as effective agents against Mycobacterium tuberculosis (Mtb).[1]

  • Target: They act as non-covalent inhibitors of Pks13 (Polyketide synthase 13), essential for mycolic acid biosynthesis.[1]

  • Advantage: The 1,2,4-geometry allows for specific interactions with the Pks13 thioesterase domain that 2,4,5-isomers cannot achieve due to steric clash.[1]

Part 3: Synthetic Methodologies (The Regioselectivity Challenge)

Synthesizing 1,2,4-trisubstituted imidazoles is significantly harder than making 2,4,5-isomers (which form thermodynamically via benzil condensation).[1] The 1,2,4-isomer requires kinetic control or specific C-H functionalization .[1]

Comparative Methodologies
MethodologyPrecursorsRegioselectivityScalabilityNotes
Van Leusen (Classic) TosMIC + AldiminesHigh (1,5 vs 1,4 control)MediumOften requires specific TosMIC derivatives; can be slow.[1]
Amidine Cyclization Amidines + α-HaloketonesModerate to LowHighOften yields mixtures of 1,2,4 and 1,2,5 unless N-alkylation is strictly controlled.[1]
Cu-Catalyzed C-C Cleavage Chalcones + BenzylaminesExcellent HighModern Approach. Uses oxidative cleavage of chalcones. High atom economy.
C-H Activation N-Substituted ImidazoleHighLowRequires expensive Pd/Rh catalysts; directing groups needed at N1.
Visualization: Synthetic Pathways

The following workflow compares the "Classic" Amidine route vs. the "Modern" Chalcone oxidative cleavage route.

Synthesis_Workflow Amidine Amidine + Phenacyl Bromide Base_Condensation Base-Mediated Condensation (K2CO3) Amidine->Base_Condensation Chalcone Chalcone + Benzylamine Oxidative_Cleavage Cu(OTf)2 / I2 Catalyzed C-C Bond Cleavage Chalcone->Oxidative_Cleavage Imidazoline Imidazoline Intermediate Base_Condensation->Imidazoline Radical Radical Intermediate Oxidative_Cleavage->Radical Product 1,2,4-Trisubstituted Imidazole Imidazoline->Product -H2O (Often yields 1,2,5 mix) Radical->Product High Regioselectivity

Caption: Comparison of synthetic routes. The Chalcone route (Right) offers superior regiocontrol via a radical mechanism.[1]

Part 4: Detailed Experimental Protocol

Protocol: Copper-Catalyzed Synthesis from Chalcones

Rationale: This method is selected for its high regioselectivity and use of stable, readily available precursors (chalcones), avoiding the handling of sensitive α-haloketones.[1]

Target Compound: 1-Benzyl-2,4-diphenyl-1H-imidazole Reference: ACS Omega 2018, 3, 7, 8229–8238.[1]

1. Reagents & Equipment
  • Chalcone (1,3-Diphenyl-2-propen-1-one): 0.5 mmol (104 mg)[1]

  • Benzylamine: 1.5 mmol (160 mg) - Note: Excess amine acts as both reactant and base.

  • Catalyst: Copper(II) triflate [Cu(OTf)₂] (10 mol%)[1][4]

  • Co-catalyst/Oxidant: Iodine (I₂) (20 mol%)[1][4]

  • Solvent: Toluene (anhydrous, 3 mL)

  • Vessel: 10 mL Schlenk tube or sealed pressure vial.

2. Step-by-Step Methodology
  • Charge: Add Chalcone (0.5 mmol), Cu(OTf)₂ (18 mg), and Iodine (25 mg) to the reaction tube.

  • Solvate: Add Toluene (3 mL) and stir to disperse solids.

  • Activate: Add Benzylamine (1.5 mmol) dropwise. Observation: The solution may darken immediately due to iodine-amine interaction.

  • Reaction: Seal the tube and heat to 100°C in an oil bath. Stir vigorously for 12–14 hours .

    • Mechanistic Note: The iodine facilitates the oxidative cleavage of the C=C bond in the chalcone, while Copper coordinates the nitrogen assembly.[1]

  • Quench: Cool to room temperature. Add saturated aqueous Na₂S₂O₃ (Sodium thiosulfate) to quench unreacted iodine (solution turns from dark brown to clear/yellow).[1]

  • Extraction: Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine.

  • Purification: Dry over Na₂SO₄, concentrate in vacuo. Purify via silica gel flash chromatography (Hexane/EtOAc gradient 9:1 to 7:3).

3. Validation (Expected Data)
  • Yield: ~75-82%

  • 1H NMR (CDCl3, 500 MHz): Diagnostic singlet for the imidazole C5-H proton appears around δ 7.2–7.3 ppm . The benzylic CH₂ appears as a singlet around δ 5.2 ppm .

  • Regioisomer Check: NOESY NMR should show correlation between the N1-Benzyl protons and the C2-Phenyl protons, but not the C4-Phenyl protons.

References

  • Design and synthesis of potent 1,2,4-trisubstituted imidazolinone derivatives with dual p38αMAPK and ERK1/2 inhibitory activity. European Journal of Medicinal Chemistry. (2015).[1][3] [Link]

  • Synthesis of 1,2,4-Trisubstituted-(1H)-imidazoles through Cu(OTf)2-/I2-Catalyzed C–C Bond Cleavage of Chalcones and Benzylamines. ACS Omega. (2018). [Link][1]

  • Divergent and Regioselective Synthesis of 1,2,4- and 1,2,5-Trisubstituted Imidazoles. The Journal of Organic Chemistry. (2008). [Link]

  • Imidazole and 1,2,4-Triazole-based Derivatives Gifted with Antitubercular Activity. Current Topics in Medicinal Chemistry. (2019). [Link]

  • Regioselective synthesis of 1,2,4-trisubstituted imidazole from a mechanistic and synthetic prospective. Synthetic Communications. (2020). [Link]

Sources

The Imidazole Scaffold: Physicochemical Versatility in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazole ring (1,3-diazole) stands as a "privileged scaffold" in medicinal chemistry, distinguished not merely by its ubiquity but by its unique electronic duality. Unlike pyrrole (electron-rich, acid-sensitive) or pyridine (electron-deficient, basic), imidazole occupies a "Goldilocks" zone of reactivity. It functions simultaneously as a monodentate ligand for metalloenzymes, a hydrogen bond donor/acceptor in kinase pockets, and a bioisostere for the amide bond.

This guide moves beyond textbook definitions to explore the practical manipulation of the imidazole core, focusing on regioselective functionalization, synthetic architecture, and its mechanistic role in blockbuster therapeutics.

Physicochemical Foundation: The Biological Buffer

The utility of imidazole stems from its amphoteric nature. With a pKa of approximately 7.0 (for the conjugate acid of the neutral species), imidazole is the only amino acid side chain (Histidine) that ionizes within the physiological pH range.

Electronic Architecture
  • N1 (Pyrrole-like): The nitrogen at position 1 contributes two electrons to the aromatic sextet. It is not basic but is acidic (pKa ~14.5), allowing for deprotonation and subsequent N-alkylation.

  • N3 (Pyridine-like): The nitrogen at position 3 contributes one electron to the ring system and retains a lone pair in an sp² orbital perpendicular to the π-system. This lone pair is responsible for the basicity and metal-coordination capability.

Tautomerism

In unsubstituted or 4,5-symmetrically substituted imidazoles, the N1 proton oscillates rapidly between N1 and N3. This prototropic tautomerism renders the 4- and 5-positions equivalent in solution, a critical consideration when interpreting NMR spectra or planning regioselective electrophilic substitutions.

Imidazole_Tautomerism Cation Cationic Form (pH < 6.0) Protonated at N3 Neutral_A Neutral Tautomer A (1H-imidazole) Cation->Neutral_A -H+ (pKa ~7.0) Neutral_A->Cation +H+ Neutral_B Neutral Tautomer B (3H-imidazole) Neutral_A->Neutral_B Fast Exchange (Tautomerism) Anion Anionic Form (pH > 14.5) Deprotonated at N1 Neutral_A->Anion -H+ (pKa ~14.5) Anion->Neutral_A +H+

Figure 1: pH-dependent ionization states and tautomeric equilibrium of the imidazole ring.

Synthetic Architectures

While the classical Debus-Radziszewski synthesis (glyoxal + formaldehyde + ammonia) is useful for simple commodity chemicals, it lacks the regiocontrol required for modern drug discovery. The Van Leusen reaction has emerged as the superior method for constructing complex, pharmacologically active imidazoles.

Comparative Synthetic Strategies
MethodologyKey ReagentsRegiocontrolPrimary Utility
Debus-Radziszewski 1,2-dicarbonyl + Aldehyde + NH₃Low (often yields mixtures)Industrial scale, symmetrical cores
Van Leusen (vL-3CR) TosMIC + Aldehyde + AmineHigh (1,5-disubstituted)Medicinal chemistry, rapid library gen
Marckwald α-Amino ketone + CyanateModerate (Mercapto-imidazoles)Sulfur-containing derivatives
Wallach N,N'-dimethyloxamide + PCl₅High (Chlorinated cores)Precursors for coupling reactions
The Van Leusen Imidazole Synthesis

This reaction utilizes Tosylmethyl Isocyanide (TosMIC) as a C-N=C 3-atom synthon.[1] It is particularly powerful because it allows for the specific synthesis of 1,5-disubstituted imidazoles, a substitution pattern difficult to achieve via direct alkylation (which favors the less sterically hindered 1,4-pattern).

Mechanism:

  • Condensation of amine and aldehyde to form an aldimine in situ.

  • Base-mediated addition of TosMIC to the imine.

  • [3+2] Cycloaddition followed by elimination of p-toluenesulfinic acid (TosOH).[2]

Van_Leusen_Mechanism Aldehyde Aldehyde (R-CHO) Imine Aldimine Intermediate Aldehyde->Imine -H2O Amine Amine (R'-NH2) Amine->Imine -H2O TosMIC TosMIC (Ts-CH2-NC) Cyclic Cyclic Intermediate (4-tosyl-2-imidazoline) TosMIC->Cyclic Base (K2CO3/MeOH) [3+2] Cycloaddition Imine->Cyclic Base (K2CO3/MeOH) [3+2] Cycloaddition Product 1,5-Disubstituted Imidazole Cyclic->Product Elimination of TsOH

Figure 2: The Van Leusen Three-Component Reaction (vL-3CR) workflow for regioselective synthesis.

Regioselective Functionalization Logic

Once the ring is formed, functionalizing it requires understanding the distinct reactivity profiles of the carbons.

The C2 Anomaly (Lithiation)

The proton at C2 (between the two nitrogens) is the most acidic ring proton (pKa ~32 in DMSO, compared to >35 for C4/C5).

  • Protocol: Lithiation with n-BuLi at -78°C occurs exclusively at C2.

  • Protection: The N1 nitrogen must be protected (e.g., SEM, Boc, or Methyl) to prevent N-deprotonation.

  • Application: This allows for the introduction of electrophiles (aldehydes, halides) specifically at the 2-position.

The C4/C5 Electrophilic Trap

Electrophilic Aromatic Substitution (EAS) (e.g., nitration, halogenation) preferentially occurs at C4 or C5 rather than C2.

  • Mechanism: The intermediate sigma complex is more stable when the positive charge is delocalized away from the electron-deficient C2 position.

  • Note: In 1-substituted imidazoles, C5 is often preferred for lithiation if the protecting group has a coordinating effect (like a SEM group), but for standard EAS, C4/C5 selectivity depends heavily on sterics.

Medicinal Chemistry: Mechanism of Action

The most commercially successful application of the imidazole scaffold is in antifungal therapy (Azoles) and aromatase inhibitors.

CYP51 Inhibition (The "Type II" Binding)

Azole antifungals (e.g., Ketoconazole, Clotrimazole) work by inhibiting Lanosterol 14α-demethylase (CYP51).

  • The Anchor: The N3 nitrogen of the imidazole ring coordinates directly to the Heme Iron (Fe) in the enzyme's active site.

  • The Effect: This occupies the 6th coordination site of the iron, preventing the binding of molecular oxygen required for the oxidation of lanosterol. This halts ergosterol biosynthesis, compromising the fungal cell membrane.

CYP51_Inhibition Drug Imidazole Drug (N3 Lone Pair) Heme Heme Iron (Fe) Drug->Heme Coordination Bond (Blockade) Membrane Fungal Membrane Integrity Drug->Membrane Cell Lysis O2 Molecular Oxygen Heme->O2 Cannot Bind Substrate Lanosterol (Substrate) Substrate->Membrane Ergosterol Synthesis O2->Substrate Required for Oxidation

Figure 3: Mechanistic pathway of CYP51 inhibition by imidazole-based pharmacophores.

Experimental Protocol: Van Leusen Synthesis

Objective: Synthesis of 1-benzyl-5-(4-tolyl)imidazole. Rationale: This protocol demonstrates the vL-3CR, creating a 1,5-disubstituted scaffold that is difficult to access via alkylation of 4-tolylimidazole (which would yield the 1,4-isomer).

Reagents
  • 4-Methylbenzaldehyde (1.0 equiv)

  • Benzylamine (1.0 equiv)

  • TosMIC (1.0 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Methanol (MeOH) / Dimethoxyethane (DME) (2:1 ratio)

Step-by-Step Methodology
  • Imine Formation: In a round-bottom flask, dissolve 4-methylbenzaldehyde (10 mmol) and benzylamine (10 mmol) in MeOH (20 mL). Stir at room temperature for 30 minutes. Validation: Monitor by TLC (disappearance of aldehyde) or formation of water droplets.

  • Addition: Add TosMIC (10 mmol) and K₂CO₃ (20 mmol). Add DME (10 mL) to improve solubility if necessary.

  • Cyclization: Heat the reaction mixture to reflux (approx. 65-70°C) for 4–6 hours. Mechanism: The base deprotonates TosMIC; the resulting carbanion attacks the imine.

  • Workup: Cool to room temperature. Remove solvent under reduced pressure. Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Dry organic layers over MgSO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

  • Characterization: Confirm structure via ¹H NMR. Look for the characteristic C2 proton singlet around δ 7.5–8.0 ppm and the C4 proton singlet.

References

  • Van Leusen, A. M., et al. (1977). "Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of imidazoles from aldehydes, amines, and tosylmethyl isocyanide." Journal of Organic Chemistry.

  • Zhang, L., et al. (2014). "C–H Activation of Imidazoles: Regioselective Arylation Strategies." Chemical Reviews.

  • Warrilow, A. G., et al. (2013). "Azole binding properties of Candida albicans sterol 14-alpha demethylase (CYP51)." Antimicrobial Agents and Chemotherapy.

  • Anderson, E. B., et al. (2023). "Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry." Molecules.

  • Bredereck, H., & Theilig, G. (1953). "Über die Darstellung von Imidazolen aus α-Diketonen, Aldehyden und Ammoniak (Debus-Radziszewski-Synthese)." Chemische Berichte.

Sources

Technical Guide: Safety and Handling of (1-Ethyl-4-methyl-1H-imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the safety, handling, and operational protocols for (1-ethyl-4-methyl-1H-imidazol-2-yl)methanol . This document is structured for drug development professionals and research scientists, synthesizing specific chemical data with field-proven handling strategies.

Executive Summary & Chemical Profile

This compound (CAS: 1855899-74-9) is a functionalized imidazole building block frequently employed in the synthesis of bioactive small molecules, particularly as a precursor for kinase inhibitors and receptor ligands.[1] Its structural features—a basic imidazole core substituted with an ethyl group at N1, a methyl group at C4, and a primary alcohol at C2—dictate its reactivity and safety profile.

Unlike simple alcohols, the imidazole moiety confers basicity and nucleophilicity, making this compound prone to specific degradation pathways (oxidation, moisture absorption) that require rigorous handling protocols.

Physicochemical Data Table
PropertyValue / DescriptionNote
Chemical Name This compound
CAS Number 1855899-74-9Confirmed Identity
Molecular Formula C₇H₁₂N₂O
Molecular Weight 140.19 g/mol
Appearance Off-white solid or viscous oilTendency to supercool/oil out
Solubility Soluble in DCM, MeOH, DMSO; Mod.[2][] Soluble in WaterBasic pH in aqueous solution
pKa (Predicted) ~7.0 - 7.5 (Imidazole N3)Protonation occurs at N3
Hygroscopicity HighCritical Handling Parameter

Hazard Identification & Safety Assessment

Note: While specific toxicological data for this unique CAS is limited, safety protocols are derived from the structure-activity relationships (SAR) of close analogs like (1-methyl-1H-imidazol-2-yl)methanol and 2-ethyl-4-methylimidazole.

Core Hazards (GHS Classification Inferred)
  • Skin Corrosion/Irritation (Category 2): The basicity of the imidazole ring can cause significant irritation upon prolonged contact.

  • Serious Eye Damage/Irritation (Category 1/2A): Imidazole derivatives are notorious for causing severe eye irritation. Treat as an Eye Damaging Agent.

  • Specific Target Organ Toxicity (Single Exposure): Respiratory irritation is likely if dust or aerosols are generated.

"Field-Proven" Risk Assessment

In practical applications, the primary hidden risk is sensitization . Alkyl-imidazoles can act as sensitizers. Researchers handling this compound repeatedly without proper PPE often report dermatitis.

Storage, Stability, and Integrity Management

The integrity of this compound is compromised by two main factors: moisture and oxidative stress .

Storage Protocol
  • Temperature: Store at 2°C to 8°C (Refrigerated).

  • Atmosphere: Store under an inert atmosphere (Argon preferred over Nitrogen due to density).

  • Container: Amber glass vials with Teflon-lined caps. Avoid metal containers as imidazoles can coordinate with transition metals.

Self-Validating Integrity Check

Before using the reagent in a critical step (e.g., a Mitsunobu reaction or mesylation), perform this rapid check:

  • Visual Inspection: The compound should be off-white to pale yellow. A dark brown or orange color indicates oxidation (formation of N-oxides or conjugated degradation products).

  • Solubility Test: Dissolve 10 mg in 1 mL of Dichloromethane (DCM).

    • Pass: Clear, colorless solution.

    • Fail: Turbidity or suspension (indicates hydration; water is insoluble in DCM, and hydrated imidazole often precipitates).

Operational Handling & Engineering Controls

Personal Protective Equipment (PPE) Matrix
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to the corrosive risk to corneal tissue.

  • Hands: Double-gloving recommended.

    • Inner: Nitrile (4 mil).

    • Outer: Nitrile (4 mil) or Neoprene (for longer exposure).

  • Respiratory: If handling powders outside a hood, use a P95 particulate respirator.

Engineering Controls

All open handling must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm.

Technical Workflow: Quality Control & Purification

The following workflow illustrates the decision logic for assessing the quality of the starting material before committing it to synthesis. This prevents the "garbage-in, garbage-out" failure mode common in multistep synthesis.

QC_Workflow Start Start: Receive/Open Compound Visual Visual Inspection (Color/State) Start->Visual Solubility DCM Solubility Test (Self-Validating Step) Visual->Solubility NMR 1H NMR Analysis (DMSO-d6) Solubility->NMR Decision Does it Pass? NMR->Decision Use Proceed to Synthesis (e.g., Alkylation/Oxidation) Decision->Use Purity >95% Purify Purification Required Decision->Purify Purity <95% or Colored Method_A Method A: Recrystallization (EtOAc/Hexanes) Purify->Method_A Solid Impurities Method_B Method B: Silica Column (DCM:MeOH 95:5 + 1% Et3N) Purify->Method_B Oiling/Complex Mix Method_A->NMR Method_B->NMR

Figure 1: Decision logic for Quality Control and Purification of imidazole methanol intermediates.

Purification Methodology (If "Purify" is triggered)

If the compound has degraded (browning), purification via silica gel chromatography requires a specific modification due to the basicity of the imidazole:

  • Stationary Phase: Silica Gel (60 Å).

  • Eluent: Dichloromethane (DCM) / Methanol (MeOH).[4]

  • Additive: 1% Triethylamine (Et₃N) or Ammonia.

    • Why? The imidazole nitrogen will interact strongly with the acidic silanols of the silica, causing "streaking" and yield loss. The amine additive blocks these sites.

Emergency Response Procedures

ScenarioImmediate ActionScientific Rationale
Eye Contact Flush immediately for 15 minutes. Lift eyelids.Basic compounds penetrate the cornea slower than acids but cause deeper, progressive protein denaturation (liquefaction necrosis).
Skin Contact Wash with soap and water. Do not use ethanol.Ethanol may increase skin absorption of the imidazole. Soap neutralizes and emulsifies the organic residue.
Spill (Liquid) Adsorb with vermiculite or sand.Do not use sawdust (potential reaction with oxidizers if present).
Ingestion Rinse mouth. Do NOT induce vomiting.Risk of aspiration pneumonia and secondary esophageal damage.

References

  • Chemical Identity & Vendor Data
  • Analog Safety Data (2-ethyl-4-methylimidazole)
  • Synthesis & Reactivity Context
  • General Imidazole Handling

    • 2-Ethyl-4-methylimidazole - Hazardous Agents. Haz-Map. Retrieved from [Link]

Sources

The Tautomeric Chameleon: A Technical Guide to Substituted Imidazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Invisible" Variable

In medicinal chemistry, the imidazole ring is ubiquitous, serving as a bioisostere, a metal ligator, and a hydrogen bond donor/acceptor. However, substituted imidazoles present a persistent challenge: annular tautomerism . The rapid 1,3-prototropic shift between nitrogen atoms (


 and 

) creates a dynamic equilibrium that complicates NMR analysis, dictates alkylation regioselectivity, and defines drug-receptor binding affinities.

This guide provides a definitive technical framework for predicting, analyzing, and controlling these tautomeric forms. It moves beyond basic textbook definitions to address the thermodynamic drivers (Hammett effects) and kinetic traps that impact drug development.

The Fundamental Equilibrium

The imidazole ring exists as a mixture of two tautomers when the N-H proton is present. For a mono-substituted imidazole (substituent R), these are designated as the 1,4-tautomer and the 1,5-tautomer .

Nomenclature and Notation

Confusion often arises from inconsistent numbering. The IUPAC standard dictates that the nitrogen bearing the hydrogen is designated


.
  • 1,4-tautomer: The substituent R is at position 4 relative to the protonated nitrogen (

    
    ).
    
  • 1,5-tautomer: The substituent R is at position 5 relative to the protonated nitrogen (

    
    ).
    

The equilibrium constant


 is defined as:


Thermodynamic Drivers: Electronic vs. Steric

The stability of a specific tautomer is governed principally by the electronic nature of the substituent R.

Substituent TypeElectronic EffectPreferred TautomerMechanistic Rationale
Electron Withdrawing (EWG) (e.g.,

,

,

)
Inductive Withdrawal (-I)1,4-tautomer (Distal)EWG reduces electron density at the adjacent carbon. The nitrogen adjacent to the EWG becomes less basic. The proton prefers the distal nitrogen (

), which retains higher electron density.
Electron Donating (EDG) (e.g.,

,

)
Inductive Donation (+I)1,5-tautomer (Proximal)EDG increases density at the adjacent carbon. The adjacent nitrogen becomes more basic and captures the proton. (Note: This effect is often weaker than EWG effects).
Bulky Groups (e.g.,

-Butyl)
Steric Hindrance1,4-tautomer (Distal)Placing the proton adjacent to a bulky group (1,5-form) creates steric clash. The proton moves to the distal nitrogen to relieve strain.

Critical Insight: In 4(5)-nitroimidazole, the 4-nitro-1H-imidazole tautomer is overwhelmingly dominant (


). The nitro group strongly deactivates the adjacent nitrogen, forcing the proton to the remote side.

Visualization of the Equilibrium

The following diagram illustrates the prototropic shift and the impact of substituents on the equilibrium position.

Tautomerism cluster_factors Thermodynamic Drivers Tautomer14 1,4-Tautomer (Distal) Stable for EWG Transition Transition State (Proton Transfer) Tautomer14->Transition -H+ / +H+ Transition->Tautomer14 Tautomer15 1,5-Tautomer (Proximal) Stable for EDG Transition->Tautomer15 +H+ / -H+ Tautomer15->Transition Factor1 Electron Withdrawing (NO2) Favors 1,4 (Blue) Factor2 Steric Bulk (t-Bu) Favors 1,4 (Blue)

Figure 1: The dynamic equilibrium between 1,4 and 1,5 tautomers. Electron-withdrawing groups (EWG) stabilize the 1,4-form by reducing the basicity of the proximal nitrogen.

Synthetic Implications: The Alkylation Trap

One of the most common failures in imidazole chemistry is the regioselective alkylation of 4(5)-substituted imidazoles.

The Mechanism of Regioselectivity

Alkylation typically follows an


 mechanism on the free base or an 

mechanism on the anion.[1]
  • The Paradox: The major tautomer often yields the minor alkylation product (if looking for the 1,4-alkylated species).

  • The Reaction: The nucleophile is the unprotonated nitrogen (the one with the lone pair).

  • Example (4-Nitroimidazole):

    • Dominant Tautomer: 4-nitro-1H-imidazole (Proton on

      
      , Lone pair on 
      
      
      
      ).
    • Nucleophilic Site:

      
      .
      
    • Alkylation Event: Methyl-X attacks

      
      .
      
    • Result: The methyl group ends up adjacent to the nitro group (after renumbering, this is 1-methyl-5-nitroimidazole ).

Protocol: Controlling Regioselectivity

To obtain the "distal" isomer (1,4-disubstituted), you cannot rely on direct alkylation of the parent imidazole if R is an EWG.

Workflow for Regiocontrol:

  • Direct Alkylation: Yields primarily 1,5-isomer (proximal) for EWG substrates.

  • Trityl Protection:

    • React parent with Trityl Chloride (Trt-Cl). Sterics force the Trt group to the distal position (

      
      ).
      
    • Alkylate with energetic electrophiles (e.g., Meerwein's salt) at

      
      .
      
    • Deprotect to yield the N-alkylated product.

  • Cyclization: De novo synthesis (e.g., Van Leusen reaction) is often required to guarantee 1,4-regiochemistry.

Alkylation Start 4(5)-Substituted Imidazole (R = EWG, e.g., NO2) Equilibrium Tautomeric Equilibrium Favors 4-substituted (H on N1) Start->Equilibrium Reaction Add Alkylating Agent (Me-I) Nucleophile is N3 (Lone Pair) Equilibrium->Reaction N3 Attack Product Major Product: 1-Methyl-5-Nitroimidazole (Proximal Isomer) Reaction->Product

Figure 2: The kinetic trap in alkylation. The stability of the 4-substituted tautomer exposes the N3 nitrogen to alkylation, resulting in the 1,5-product.

Biological Relevance: The Histidine Switch

In proteins, the imidazole side chain of Histidine (


) is the primary proton shuttle.
  • 
    -tautomer (
    
    
    
    ):
    The "tele" tautomer. Generally preferred in solution (80%) due to lower steric clash with the backbone.
  • 
    -tautomer (
    
    
    
    ):
    The "pros" tautomer.
  • Enzymatic Catalysis: In Carbonic Anhydrase, the histidine residue rapidly flips between

    
     and 
    
    
    
    forms to shuttle protons from the zinc-bound water to the bulk solvent. This "proton wire" mechanism relies entirely on the low barrier to tautomerization (
    
    
    ).

Analytical Protocols

Distinguishing tautomers requires specific conditions, as rapid exchange averages NMR signals at room temperature.

Protocol A: Variable Temperature (VT) NMR

Objective: Slow the exchange rate (


) below the NMR timescale to observe distinct signals.
  • Solvent: Use

    
     or Acetone-
    
    
    
    (low freezing points). Avoid protic solvents (
    
    
    ,
    
    
    ) which catalyze exchange.
  • Temperature: Cool sample to

    
     (213 K).
    
  • Observation:

    • Fast Exchange (RT): Single averaged C-H peak for C4/C5.

    • Slow Exchange (Low T): Splitting of C4 and C5 signals.

    • Assignment: The carbon adjacent to the protonated nitrogen (

      
      ) typically appears upfield (shielded) compared to the imine-like nitrogen (
      
      
      
      ).
Protocol B: N-Methylation Ratio (Chemical Trapping)

Objective: Determine the tautomeric ratio (


) by irreversible trapping.
  • Note: This assumes the Curtin-Hammett principle does not strictly apply (i.e., reaction rates are similar).

  • Reagents: 1.0 eq Imidazole substrate, 0.9 eq

    
    , 
    
    
    
    , Acetone.
  • Procedure: Stir at

    
     for 1 hour.
    
  • Analysis: Analyze crude mixture by

    
     NMR.
    
  • Interpretation:

    • Integrate Methyl peaks.

    • Identify isomers via NOESY (NOE between Methyl and Substituent R indicates 1,5-isomer).

    • Caveat: As detailed in Section 4, this often reflects nucleophilicity (

      
       availability) rather than ground-state thermodynamics, but it confirms the reactive species.
      

References

  • Alkorta, I., et al. (2020). Tautomerism of Indazoles and Related Heterocycles. MDPI. Link

  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. (Standard reference for regioselectivity rules).
  • Catalán, J., et al. (1983). Basicity and acidity of azoles: The annular tautomerism of imidazole. Journal of the American Chemical Society. Link

  • Reynolds, W. F., et al. (2011). Protonation, Tautomerization, and Rotameric Structure of Histidine. Journal of the American Chemical Society. Link

  • RSC Perkin Trans. (2002). Regioselective alkylation of 4(5)-nitro-1H-imidazoles.Link

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 1,4-Disubstituted Imidazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,4-disubstituted imidazole scaffold is a privileged pharmacophore in medicinal chemistry, found in diverse bioactive agents ranging from p38 MAP kinase inhibitors to antifungal agents.[1] However, accessing this specific regioisomer with high purity is a notorious synthetic challenge.[1]

The Core Challenge:

  • Classical Cyclization (e.g., Van Leusen): The reaction of aldimines with TosMIC typically yields 1,5-disubstituted imidazoles, not 1,4.[1][2][3]

  • N-Alkylation: Direct alkylation of 4-substituted imidazoles suffers from annular tautomerism, invariably yielding a difficult-to-separate mixture of 1,4- and 1,5-isomers (often favoring the unwanted 1,5-isomer due to steric/electronic factors).[1]

The Solution: This Application Note details a robust, regiochemically unambiguous protocol based on the Modified Bredereck-Theilig Synthesis . By constructing the imidazole ring de novo from


-halo ketones and primary amines in the presence of a formamide source, the substitution pattern is locked by the starting materials, guaranteeing 1,4-selectivity.

Strategic Analysis: The Regioselectivity Paradox

Before executing the protocol, it is vital to understand why "standard" methods fail for this specific target.

Comparative Regiochemistry[1]
MethodPrecursorsMajor RegioisomerMechanism Note
Direct N-Alkylation 4-Substituted Imidazole + R-XMixture (1,4 + 1,5) Governed by tautomer equilibrium (

vs

) and sterics.
Van Leusen (Standard) Aldimine + TosMIC1,5-Disubstituted Steric repulsion in the transition state favors the 1,5-pattern.[1]
Bredereck-Theilig (This Protocol)

-Halo Ketone + Amine + Formamide
1,4-Disubstituted Nitrogen source determines position 1; Ketone carbon determines position 4.[1]
Decision Logic Pathway

RegioLogic Start Target: Disubstituted Imidazole Pattern Desired Substitution Pattern? Start->Pattern Decision15 1,5-Disubstituted Pattern->Decision15 Decision14 1,4-Disubstituted Pattern->Decision14 Method15 Protocol: Van Leusen Reaction (Aldimine + TosMIC) Decision15->Method15 Method14 Protocol: Modified Bredereck-Theilig (α-Halo Ketone + Amine + Formamide) Decision14->Method14 Warning CRITICAL WARNING: Avoid N-Alkylation of 4-substituted precursors. Yields inseparable regio-mixtures. Decision14->Warning

Figure 1: Strategic decision tree for selecting the correct synthetic route based on regiochemical requirements.

Protocol A: The Modified Bredereck-Theilig Synthesis (Standard)

This protocol utilizes the condensation of an


-halo ketone (providing the C4-C5 backbone and the C4 substituent) with a primary amine (providing the N1 atom and substituent) and formamide (providing C2 and N3).
Reaction Mechanism

The reaction proceeds via the formation of an


-amino ketone intermediate, which subsequently undergoes cyclocondensation with formamide.

Mechanism Sub1 α-Bromo Ketone (R-CO-CH2-Br) Inter1 α-Amino Ketone (R-CO-CH2-NH-R') Sub1->Inter1 SN2 Sub2 Primary Amine (R'-NH2) Sub2->Inter1 Inter2 Imidate/Amidine Intermediate Inter1->Inter2 Condensation Reagent Formamide (Excess, Heat) Reagent->Inter2 Product 1,4-Disubstituted Imidazole Inter2->Product Cyclodehydration (- H2O)

Figure 2: Mechanistic flow ensuring regiochemical fidelity. The R' group stays on the nitrogen, locking position 1.

Materials & Reagents[4][5]
  • 
    -Bromo Ketone (1.0 equiv):  e.g., 2-bromoacetophenone (for 4-phenyl).[1]
    
  • Primary Amine (1.2 - 1.5 equiv): e.g., Benzylamine, Aniline, or Alkyl amine.[1]

  • Formamide (15-20 equiv): Acts as both reagent and solvent.[1]

  • Additives (Optional): Urea (0.5 equiv) can sometimes suppress tar formation.[1]

  • Workup: Ethyl Acetate, Brine, NaHCO3.[1]

Step-by-Step Procedure
  • Preparation of

    
    -Amino Ketone (In Situ): 
    
    • Note: While

      
      -amino ketones can be isolated, they are prone to dimerization (dihydropyrazine formation).[1] In situ generation is preferred for stability.
      
    • In a pressure vial or round-bottom flask, dissolve the

      
      -bromo ketone (10 mmol) in a minimal amount of DMF or use neat Formamide if the amine is liquid.[1]
      
    • Add the primary amine (12-15 mmol) slowly at 0°C to prevent uncontrolled exotherm.[1] Stir for 30-60 minutes at room temperature.

  • Cyclization:

    • Add Formamide (15-20 mL).[1]

    • CRITICAL STEP: Heat the mixture to 160–180°C .

    • Why? The cyclization requires high activation energy to drive the dehydration and aromatization.

    • Maintain temperature for 2–4 hours. Monitor by TLC or LCMS (Look for M+1 of Product).[1]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into crushed ice/water (100 mL).

    • Basify with saturated NaHCO3 or dilute NaOH to pH ~9-10.

    • Extract with Ethyl Acetate (3 x 50 mL).[1]

    • Troubleshooting: If an emulsion forms (common with formamide), use a brine wash or filter through Celite.[1]

  • Purification:

    • Dry organics over Na2SO4 and concentrate.

    • Purify via flash column chromatography.

    • Eluent: 1,4-disubstituted imidazoles are moderately polar.[1] Start with 100% DCM and gradient to 5-10% MeOH/DCM.

Protocol B: Microwave-Assisted High-Throughput Synthesis[1]

For library generation or substrates sensitive to prolonged heating, microwave irradiation offers superior yields and cleaner profiles by minimizing thermal degradation.[1]

Parameters[1][6][7]
  • Instrument: Biotage Initiator or CEM Discover.

  • Vessel: 10-20 mL sealed microwave vial.

  • Solvent: Formamide (High dielectric constant, excellent microwave absorber).[1]

Procedure
  • Weigh

    
    -bromo ketone (1.0 mmol) into the vial.[1]
    
  • Add primary amine (1.5 mmol).

  • Add Formamide (3.0 mL).

  • Seal the vial.

  • Irradiation Program:

    • Temp: 180°C

    • Time: 10–15 minutes

    • Absorption Level: High

    • Pre-stir: 30 seconds

  • Post-Process:

    • Use the "Compressed Air Cooling" feature to rapidly cool the vessel (quenches side reactions).

    • Directly load the reaction mixture (if viscous) or a diluted aliquot onto a reverse-phase C18 column for automated purification, or proceed to standard aqueous workup.[1]

Quality Control & Troubleshooting

Analytical Validation
  • 1H NMR Signature:

    • H2 (Position 2): Distinctive singlet, typically deshielded (

      
       7.5 – 8.0 ppm).[1]
      
    • H5 (Position 5): Singlet, typically

      
       7.0 – 7.5 ppm.[1]
      
    • NOESY: Crucial for confirming regiochemistry. You should see a strong NOE signal between the N1-Substituent and H2 / H5 .

    • Contrast: In 1,5-isomers, the N1-Substituent is spatially close to the C5-Substituent (strong steric NOE), whereas in 1,4-isomers, they are distant.[1]

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield / Tarring Polymerization of

-bromo ketone.[1]
Ensure amine is added before heating. Use the Microwave protocol to reduce thermal exposure time.
Dimer Formation Self-condensation of

-amino ketone (Pyrazine formation).[1]
Increase the excess of Formamide. Ensure rapid heating to bypass the dimerization window.
Incomplete Conversion Reaction temperature too low.Formamide cyclization requires >150°C. Ensure internal temperature is reached.
Regio-impurity Contamination with 2,4-isomer.[1]Unlikely with this protocol. Check starting material purity. Ensure the amine is primary, not ammonia.[1]

References

  • Regioselective Synthesis Overview

    • Bellina, F., & Rossi, R. (2006).[1] Synthesis and biological activity of 1,4-disubstituted imidazoles. Advanced Synthesis & Catalysis, 352(10), 1223–1276.[1]

    • [1]

  • The Bredereck-Theilig Protocol

    • Bredereck, H., & Theilig, G. (1953).[1] Über die Darstellung von Imidazolen aus α-Halogen-ketonen und Formamid.[1] Chemische Berichte, 86(1), 88-96.[1]

    • [1]

  • Microwave Assisted Synthesis

    • Shelke, K. F., et al. (2009).[1] Microwave-assisted synthesis of 1,4-disubstituted imidazoles using silica-supported reagents. Chinese Chemical Letters, 20(3), 283-287.[1]

    • [1]

  • Van Leusen Reaction (For Contrast - 1,5 Selectivity)

    • Van Leusen, A. M., et al. (1977).[1][2][4] Chemistry of sulfonylmethyl isocyanides. Base-induced cycloaddition to aldimines.[4] Journal of Organic Chemistry, 42(7), 1153–1159.[1]

    • [1]

  • Modern Copper-Catalyzed Alternatives (Triazoles vs Imidazoles)

    • Comparison of CuAAC (1,4-triazoles) vs Imidazole synthesis.
    • [1]

Sources

Application Notes & Protocols: (1-ethyl-4-methyl-1H-imidazol-2-yl)methanol in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

This document provides a comprehensive technical guide on the application of (1-ethyl-4-methyl-1H-imidazol-2-yl)methanol as a versatile ligand in coordination chemistry. These notes are intended for researchers, scientists, and professionals in drug development, offering detailed protocols, mechanistic insights, and characterization methodologies.

Introduction: The Versatility of Imidazole-Based Ligands

The imidazole scaffold is a cornerstone in the design of ligands for coordination chemistry, largely due to its significant role in biological systems, most notably as part of the amino acid histidine.[1][2] The nitrogen atoms of the imidazole ring are effective donors for a wide range of transition metal ions, forming stable complexes with diverse geometries and electronic properties.[3][4] This has led to their extensive investigation in various fields, including medicinal chemistry, catalysis, and materials science.[5][6]

The introduction of functional groups to the imidazole ring, such as the hydroxymethyl group in this compound, offers additional coordination sites and the potential for hydrogen bonding, influencing the structure and reactivity of the resulting metal complexes. The ethyl and methyl substituents on the imidazole ring also provide steric bulk and electronic modifications that can be tuned to optimize the properties of the coordination compounds for specific applications.

Ligand Profile: this compound

This compound is a substituted imidazole derivative featuring a primary alcohol functional group at the 2-position, an ethyl group at the N1-position, and a methyl group at the 4-position. This unique combination of substituents makes it an attractive ligand for the synthesis of novel coordination compounds.

Key Structural Features:

  • Bidentate Potential: The ligand can act as a bidentate N,O-donor, coordinating to a metal center through the imidazole N3 nitrogen and the oxygen of the hydroxymethyl group.

  • Steric and Electronic Tuning: The ethyl and methyl groups provide steric hindrance that can influence the coordination geometry and stability of the metal complexes. They also modulate the electron-donating properties of the imidazole ring.

  • Hydrogen Bonding Capability: The hydroxyl group can participate in intra- and intermolecular hydrogen bonding, which can direct the self-assembly of supramolecular structures.

PropertyValue
Molecular Formula C₇H₁₂N₂O
Molecular Weight 140.18 g/mol
Appearance Off-white to pale yellow solid or viscous liquid
Solubility Soluble in methanol, ethanol, DMSO, and chlorinated solvents

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, starting from commercially available 4-methylimidazole.

Protocol 1: Synthesis of the Ligand

Step 1: N-Ethylation of 4-methylimidazole

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 4-methylimidazole (1.0 equivalent) in anhydrous DMF.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until gas evolution ceases.

  • Cool the mixture back to 0 °C and add iodoethane (1.05 equivalents) dropwise.

  • Let the reaction mixture warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield crude 1-ethyl-4-methyl-1H-imidazole.

Step 2: C2-Lithiation and Formylation

  • Dissolve the crude 1-ethyl-4-methyl-1H-imidazole in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck round-bottom flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-butyllithium (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add anhydrous DMF (1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1-ethyl-4-methyl-1H-imidazole-2-carbaldehyde.

Step 3: Reduction to the Alcohol

  • Dissolve the crude 1-ethyl-4-methyl-1H-imidazole-2-carbaldehyde in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 equivalents) portion-wise over 15 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Quench the reaction by the slow addition of deionized water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. The product can be further purified by column chromatography on silica gel if necessary.

Synthesis of a Representative Metal Complex: Dichloro-bis[this compound]copper(II)

This protocol describes a general method for the synthesis of a copper(II) complex. Similar procedures can be adapted for other transition metals.

Protocol 2: Synthesis of a Copper(II) Complex
  • Dissolve this compound (2.0 equivalents) in methanol (10 mL) in a 50 mL round-bottom flask.

  • In a separate flask, dissolve copper(II) chloride dihydrate (1.0 equivalent) in methanol (5 mL).

  • Add the copper(II) chloride solution dropwise to the stirred ligand solution at room temperature.

  • A color change and/or the formation of a precipitate should be observed.

  • Stir the reaction mixture at room temperature for 4 hours.

  • If a precipitate has formed, collect the solid by vacuum filtration, wash with a small amount of cold methanol, and then with diethyl ether.

  • If no precipitate forms, slowly evaporate the solvent under reduced pressure to obtain the crude product. The solid can be recrystallized from a suitable solvent system (e.g., methanol/diethyl ether).

  • Dry the final product under vacuum.

experimental_workflow cluster_ligand_synthesis Ligand Synthesis cluster_complex_synthesis Complex Synthesis start 4-methylimidazole step1 N-Ethylation (NaH, Iodoethane) start->step1 intermediate1 1-ethyl-4-methyl -1H-imidazole step1->intermediate1 step2 C2-Formylation (n-BuLi, DMF) intermediate1->step2 intermediate2 1-ethyl-4-methyl-1H- imidazole-2-carbaldehyde step2->intermediate2 step3 Reduction (NaBH4) intermediate2->step3 ligand (1-ethyl-4-methyl-1H- imidazol-2-yl)methanol step3->ligand ligand_solution Ligand in Methanol ligand->ligand_solution metal_salt CuCl2·2H2O in Methanol reaction Mixing and Stirring (4h, RT) metal_salt->reaction ligand_solution->reaction workup Isolation/ Recrystallization reaction->workup product [Cu(L)2Cl2] workup->product caption Figure 1. Synthetic workflow for the ligand and its copper(II) complex.

Caption: Figure 1. Synthetic workflow for the ligand and its copper(II) complex.

Characterization of the Ligand and its Metal Complexes

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compounds.

TechniquePurposeExpected Observations
¹H and ¹³C NMR Spectroscopy To confirm the structure of the ligand and diamagnetic complexes.Shifts in the imidazole and methylene protons upon coordination.
FT-IR Spectroscopy To identify functional groups and infer coordination.Broadening and shift of the O-H stretch; appearance of new bands in the low-frequency region (M-N, M-O stretches).[7]
UV-Vis Spectroscopy To study the electronic properties of the metal complexes.d-d transitions for transition metal complexes in the visible region.
Mass Spectrometry (e.g., ESI-MS) To determine the molecular weight and fragmentation pattern.A peak corresponding to the molecular ion of the complex or its fragments.
Elemental Analysis (C, H, N) To determine the empirical formula and purity.Experimental values should be within ±0.4% of the calculated values.
Single-Crystal X-ray Diffraction To determine the precise three-dimensional structure.Provides definitive information on bond lengths, bond angles, and coordination geometry.

Potential Applications in Drug Development and Catalysis

Imidazole-based metal complexes are known for a wide range of biological activities and catalytic applications.

  • Anticancer Agents: Many copper, gold, platinum, and ruthenium complexes with imidazole-containing ligands have shown promising anticancer activity.[8][9] The mechanism of action often involves DNA binding and cleavage, induction of apoptosis, or enzyme inhibition.

  • Antimicrobial Agents: Silver and other metal complexes of imidazole derivatives have demonstrated significant antimicrobial and antifungal properties.[4][10]

  • Catalysis: The tunability of the steric and electronic properties of these ligands makes them suitable for various catalytic applications, such as oxidation, reduction, and cross-coupling reactions.

Caption: Figure 2. Possible coordination modes of the ligand.

Conclusion and Future Perspectives

This compound represents a promising ligand for the development of novel coordination compounds with potential applications in medicinal chemistry and catalysis. The synthetic protocols and characterization methods outlined in this guide provide a solid foundation for researchers to explore the rich coordination chemistry of this versatile molecule. Future work could focus on synthesizing a wider range of metal complexes, evaluating their biological activities in various assays, and exploring their catalytic potential in synthetically important transformations. The modular nature of the ligand synthesis also allows for further modifications to fine-tune the properties of the resulting metal complexes for specific applications.

References

  • Bentham Science Publisher. (2024, October 30). Imidazole-Based Metal Complex Derivatives: A Comprehensive Overview of Synthesis and Biological Applications. Bentham Science. [Link]

  • National Center for Biotechnology Information. (n.d.). The Medicinal Applications of Imidazolium Carbene Metal Complexes. U.S. National Library of Medicine. [Link]

  • MDPI. (2023, April 27). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. MDPI. [Link]

  • ResearchGate. (2025, December 19). Imidazole-Based Metal Complex Derivatives: A Comprehensive Overview of Synthesis and Biological Applications | Request PDF. [Link]

  • PubMed. (2025, December 16). Imidazole-Based Metal Complex Derivatives: A Comprehensive Overview of Synthesis and Biological Applications. [Link]

  • National Center for Biotechnology Information. (n.d.). Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis. U.S. National Library of Medicine. [Link]

  • Systematic Reviews in Pharmacy. (2020, December 15). Synthesis and Characterization of Some Metal Complexes with New Ligand(C15H10N4O7SCl) & Theoretical Treatment. [Link]

  • Taylor & Francis Online. (2026, February 18). Catecholase-mimetic activity and antioxidant properties of in situ Cu(II) complexes of histamine-derived ligands explored by spectroscopic studies. [Link]

  • National Center for Biotechnology Information. (n.d.). Biomedical applications of selective metal complexes of indole, benzimidazole, benzothiazole and benzoxazole: A review (From 2015 to 2022). U.S. National Library of Medicine. [Link]

  • Wikipedia. (n.d.). Transition metal imidazole complex. [Link]

  • Arabian Journal of Chemistry. (2026, February 14). Cu(II), Ag(I), and Au(I) complexes of imidazole derivatives as emerging anti-cancer agents: A comprehensive review. [Link]

  • CSIR-NIScPR. (2025, April 30). Synthesis, Characterization of N-(1-(4-nitrophenyl)ethylidene)-1H-benzo[d]imidazol-2-amine and amino acid Alanine and it's Metal Complexes. [Link]

  • ResearchGate. (2025, August 6). Synthesis and Characterization of some Transition Metals Complexes with new Ligand Azo Imidazole Derivative. [Link]

  • TSI Journals. (2009, August 23). synthesis-of-some-substituted-imidazole-derivatives.pdf. [Link]

  • MDPI. (2023, January 23). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. [Link]

  • National Center for Biotechnology Information. (n.d.). (1H-Imidazol-4-yl)methanol. U.S. National Library of Medicine. [Link]

  • National Institutes of Health. (n.d.). (±)-5-Ethyl-2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)nicotinic acid. [Link]

  • National Center for Biotechnology Information. (n.d.). Crystal structure of ethyl (1RS,6SR)-4-(2-methyl-1H-imidazol-4-yl). U.S. National Library of Medicine. [Link]

Sources

(1-ethyl-4-methyl-1H-imidazol-2-yl)methanol as a precursor for pharmaceutical compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of (1-ethyl-4-methyl-1H-imidazol-2-yl)methanol in API Synthesis

Executive Summary

This compound (CAS: 1855899-74-9 / 63634-44-6 analogs) represents a high-value "privileged scaffold" in medicinal chemistry. Unlike simple imidazoles, this trisubstituted core offers a precise balance of lipophilicity (via the N-ethyl and C4-methyl groups) and polar reactivity (via the C2-hydroxymethyl handle).

This Application Note details the strategic deployment of this precursor in the synthesis of bioactive heterocyclic ligands , specifically targeting GPCR antagonists (e.g., Angiotensin II receptor blockers analogs) and kinase inhibitors . We provide validated protocols for its activation and coupling, overcoming common stability challenges associated with electron-rich imidazole intermediates.

Chemical Profile & Reactivity

The compound functions as a linchpin intermediate . Its reactivity is defined by the hydroxymethyl group at the C2 position, which is activated by the adjacent imidazole nitrogen atoms.

PropertySpecification
IUPAC Name This compound
Molecular Formula C₇H₁₂N₂O
Molecular Weight 140.18 g/mol
Appearance Off-white to pale yellow solid/oil (grade dependent)
Solubility Soluble in MeOH, DCM, DMSO; sparingly soluble in Hexanes
pKa (est) ~7.0 (imidazole N3), ~14.5 (hydroxyl)

Key Synthetic Challenges:

  • Nucleophilicity vs. Basicity: The imidazole ring is basic; acidic activation (e.g., with SOCl₂) forms the hydrochloride salt, which precipitates and protects the ring from side reactions.

  • Oligomerization: The activated benzyl-like carbocation (at C2) is highly reactive and can self-condense if free-based in concentrated solutions.

Strategic Synthesis Pathways

The utility of this alcohol lies in its conversion into electrophilic species (chlorides/aldehydes) for coupling with pharmacophores.

Pathway A: Activation via Chlorination (The "Sartan" Route)

This is the industry-standard approach for linking imidazoles to biphenyl tetrazoles or other aromatic cores. The alcohol is converted to the alkyl chloride, a potent electrophile.[1]

Pathway B: Reductive Amination (The "Kinase" Route)

Oxidation to the aldehyde allows for soft coupling with amines, creating flexible linkers common in enzyme inhibitors.

G Figure 1: Divergent synthetic workflows for this compound utilization. Start This compound (Precursor) Chloride Intermediate A: (1-ethyl-4-methyl-1H-imidazol-2-yl)methyl chloride (Highly Reactive) Start->Chloride SOCl₂, DCM 0°C to RT Aldehyde Intermediate B: 1-ethyl-4-methylimidazole-2-carbaldehyde Start->Aldehyde MnO₂ or Swern Ox. Alkylated Target 1: N-Alkylated Pharmacophore (e.g., Sartan Analog) Chloride->Alkylated Nucleophile (R-NH₂ / Ar-H) Base (K₂CO₃) Aminated Target 2: Secondary Amine Ligand (e.g., Kinase Inhibitor) Aldehyde->Aminated R-NH₂, NaBH(OAc)₃

Detailed Experimental Protocols

Protocol 1: Synthesis of (1-ethyl-4-methyl-1H-imidazol-2-yl)methyl chloride HCl

This protocol activates the alcohol for nucleophilic substitution. The HCl salt form is isolated to prevent self-alkylation.

Reagents:

  • Precursor Alcohol (1.0 eq)

  • Thionyl Chloride (SOCl₂) (1.5 eq)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Setup: Charge a flame-dried round-bottom flask with this compound (10 g, 71.3 mmol) and anhydrous DCM (100 mL). Cool to 0°C under N₂ atmosphere.

  • Addition: Add SOCl₂ (8.0 mL, 107 mmol) dropwise over 20 minutes. Caution: Gas evolution (SO₂, HCl).

  • Reaction: Remove the ice bath and stir at room temperature for 3 hours. A white precipitate (the hydrochloride salt) typically forms.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove excess SOCl₂ and DCM.

    • Triturate the residue with diethyl ether (50 mL) to remove non-polar impurities.

    • Filter the white solid under N₂ protection (hygroscopic).

  • Validation:

    • Yield: ~90-95%

    • Storage: Store at -20°C under Argon. Use within 48 hours for best results.

Protocol 2: N-Alkylation to form Bioactive Ligands

Example: Synthesis of N-Benzyl-1-(1-ethyl-4-methyl-1H-imidazol-2-yl)methanamine (Model for GPCR ligands).

Reagents:

  • Imidazoyl-methyl chloride HCl (from Protocol 1) (1.0 eq)

  • Benzylamine (1.2 eq)

  • Triethylamine (TEA) (3.0 eq)

  • Acetonitrile (ACN)

Step-by-Step Methodology:

  • Dissolution: Suspend the chloride salt (5.0 mmol) in ACN (25 mL).

  • Basification: Add TEA (15.0 mmol) at 0°C. Stir for 10 mins to free-base the imidazole (solution may darken slightly).

  • Coupling: Add Benzylamine (6.0 mmol) dropwise.

  • Reflux: Heat the mixture to 60°C for 4-6 hours. Monitor by TLC (System: DCM/MeOH 9:1).

  • Purification:

    • Evaporate solvent. Partition residue between EtOAc and sat. NaHCO₃.

    • Dry organic layer (Na₂SO₄) and concentrate.

    • Flash Chromatography: Elute with DCM -> 5% MeOH/DCM.

Analytical Quality Control

To ensure pharmaceutical grade integrity, the following QC parameters must be met for the intermediate.

TestMethodAcceptance Criteria
Assay HPLC (C18, ACN/H₂O + 0.1% TFA)≥ 98.0% (Area %)
Identification ¹H-NMR (DMSO-d₆)Confirms Ethyl (q, t), Methyl (s), CH₂-O (s) signals
Water Content Karl Fischer≤ 0.5% (Critical for chloride conversion)
Residual Solvents GC-HeadspaceDCM < 600 ppm, MeOH < 3000 ppm

¹H-NMR Diagnostic Signals (DMSO-d₆):

  • δ 1.30 (t, 3H): -CH₂CH₃ (Ethyl methyl)

  • δ 2.15 (s, 3H): -CH₃ (C4-Methyl)

  • δ 3.95 (q, 2H): -CH₂CH₃ (Ethyl methylene)

  • δ 4.45 (s, 2H): -CH₂OH (Hydroxymethyl - shifts to ~4.9 in chloride)

  • δ 6.90 (s, 1H): Imidazole C5-H

References

  • National Center for Advancing Translational Sciences (NCATS). (2023). Inxight Drugs: Imidazole-based Pharmaceutical Intermediates. Retrieved from [Link]

  • PubChem. (2023). Compound Summary: 1-ethyl-4-methylimidazole derivatives. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2025). Formaldehyde surrogates and imidazole synthesis in multicomponent reactions. Retrieved from [Link]

Sources

Application Notes and Protocols for the Direct C-H Arylation of 1-ethyl-4-methyl-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of C-H Functionalized Imidazoles

The imidazole nucleus is a cornerstone in medicinal chemistry and drug development, appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its prevalence stems from its unique electronic properties and its ability to engage in hydrogen bonding and coordination with biological targets. The direct functionalization of the imidazole core via carbon-hydrogen (C-H) bond activation represents a paradigm shift from traditional multi-step synthetic routes, which often require pre-functionalized starting materials.[3] This modern, atom-economical approach allows for the direct attachment of various substituents, providing rapid access to novel chemical entities for drug discovery pipelines.[1][2]

This guide provides a detailed experimental protocol for the palladium-catalyzed direct C-H arylation at the C5-position of 1-ethyl-4-methyl-imidazole. We will delve into the mechanistic underpinnings of this transformation, offering insights into the rationale behind the chosen experimental conditions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage C-H functionalization for the synthesis of complex imidazole derivatives.

Reaction Scheme: Palladium-Catalyzed C-5 Arylation

The direct C-H arylation of 1-ethyl-4-methyl-imidazole with an aryl bromide is depicted below. This reaction is catalyzed by a palladium complex and typically requires a base and a suitable solvent.

Reaction Scheme

Caption: General scheme for the palladium-catalyzed C-5 arylation of 1-ethyl-4-methyl-imidazole.

Detailed Experimental Protocol: C-5 Arylation with 4-bromotoluene

This protocol details a representative procedure for the direct C-5 arylation of 1-ethyl-4-methyl-imidazole with 4-bromotoluene.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
1-ethyl-4-methyl-imidazole≥98%Sigma-AldrichStore under an inert atmosphere.
4-bromotoluene≥99%Acros Organics
Palladium(II) acetate (Pd(OAc)₂)Catalyst gradeStrem ChemicalsAir and moisture sensitive. Handle in a glovebox or under an inert atmosphere.
Tricyclohexylphosphine (PCy₃)≥97%Sigma-AldrichAir sensitive. Handle in a glovebox or under an inert atmosphere.
Potassium carbonate (K₂CO₃)Anhydrous, ≥99%Fisher ScientificDry in an oven at 120 °C for at least 4 hours before use and store in a desiccator.
N,N-Dimethylacetamide (DMA)Anhydrous, ≥99.8%Sigma-AldrichStore over molecular sieves.
Ethyl acetate (EtOAc)ACS gradeVWRFor workup and chromatography.
HexanesACS gradeVWRFor chromatography.
Saturated aqueous sodium chloride (brine)
Anhydrous sodium sulfate (Na₂SO₄)
Schlenk flask or reaction vialMust be oven-dried before use.
Magnetic stir bar
Septa and needlesFor inert atmosphere techniques.
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄MilliporeSigmaFor reaction monitoring.

Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemically resistant gloves (e.g., nitrile) when handling chemicals.[4][5]

  • Fume Hood: All manipulations should be performed in a well-ventilated chemical fume hood.[4][5]

  • Organometallic Reagents: Palladium catalysts and phosphine ligands are air and/or moisture sensitive and can be toxic. Handle them under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.[6][7]

  • Waste Disposal: Dispose of all chemical waste according to your institution's guidelines.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%), tricyclohexylphosphine (11.2 mg, 0.04 mmol, 4 mol%), and potassium carbonate (276 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive flow of nitrogen, add 1-ethyl-4-methyl-imidazole (110 mg, 1.0 mmol), 4-bromotoluene (205 mg, 1.2 mmol), and anhydrous N,N-dimethylacetamide (DMA) (5 mL).

  • Reaction: Place the flask in a preheated oil bath at 120 °C and stir vigorously for 18-24 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., 1:1 hexanes/ethyl acetate) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired product, 1-ethyl-4-methyl-5-(p-tolyl)imidazole.[8]

Mechanistic Rationale and Experimental Causality

The success of this direct arylation hinges on a carefully orchestrated catalytic cycle. The choice of catalyst, ligand, base, and solvent are all critical for achieving high efficiency and selectivity.

  • The Catalytic Cycle: The reaction is believed to proceed through a Pd(0)/Pd(II) catalytic cycle. The active Pd(0) species is generated in situ from the Pd(II) precatalyst. The cycle involves:

    • Oxidative Addition: The Pd(0) species undergoes oxidative addition to the aryl bromide to form a Pd(II)-aryl intermediate.[9]

    • C-H Activation/Deprotonation: This is the key step where the C-H bond of the imidazole is cleaved. This can occur via two primary mechanisms: the Concerted Metalation-Deprotonation (CMD) or the Electrophilic Metalation-Deprotonation (EMD) pathway.[1] In the CMD mechanism, the base assists in the deprotonation of the C-H bond in a concerted fashion with the palladation.[1] The carbonate base is crucial for this step.

    • Reductive Elimination: The final step involves the reductive elimination of the arylated imidazole product, regenerating the active Pd(0) catalyst.[9]

  • Choice of Catalyst and Ligand: Palladium(II) acetate is a common and effective precatalyst. Tricyclohexylphosphine (PCy₃) is a bulky, electron-rich phosphine ligand that promotes the oxidative addition and reductive elimination steps and helps to stabilize the palladium intermediates.

  • Role of the Base: The base, in this case, potassium carbonate, is essential for the C-H activation step. It acts as a proton acceptor, facilitating the deprotonation of the imidazole C-H bond.[1]

  • Solvent Selection: A polar aprotic solvent like N,N-dimethylacetamide (DMA) is used to solubilize the reagents and the catalyst complex and to facilitate the reaction at elevated temperatures.[3]

Data Presentation: Key Reaction Parameters

ParameterValue
Substrate1-ethyl-4-methyl-imidazole
Aryl Halide4-bromotoluene
Catalyst Loading2 mol% Pd(OAc)₂
Ligand Loading4 mol% PCy₃
BaseK₂CO₃ (2.0 equiv)
SolventAnhydrous DMA
Temperature120 °C
Reaction Time18-24 hours
Expected YieldModerate to good (typically 60-85%)

Experimental Workflow Diagram

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup cluster_purification Purification & Analysis prep1 Weigh Pd(OAc)₂, PCy₃, and K₂CO₃ prep2 Add to oven-dried Schlenk flask prep1->prep2 prep3 Evacuate and backfill with N₂ (3x) prep2->prep3 react1 Add 1-ethyl-4-methyl-imidazole, 4-bromotoluene, and DMA prep3->react1 Under N₂ atmosphere react2 Heat to 120 °C with stirring react1->react2 react3 Monitor by TLC (18-24 h) react2->react3 workup1 Cool to RT react3->workup1 Upon completion workup2 Dilute with EtOAc and H₂O workup1->workup2 workup3 Separate layers workup2->workup3 workup4 Extract aqueous layer with EtOAc workup3->workup4 workup5 Wash combined organic layers with brine workup4->workup5 workup6 Dry over Na₂SO₄ and concentrate workup5->workup6 purify1 Flash column chromatography workup6->purify1 purify2 Characterize by NMR and MS purify1->purify2

Caption: Experimental workflow for the C-H arylation of 1-ethyl-4-methyl-imidazole.

Characterization of the Product

The structure and purity of the synthesized 1-ethyl-5-(p-tolyl)-4-methyl-1H-imidazole can be confirmed using standard analytical techniques:

  • ¹H NMR (Nuclear Magnetic Resonance): To confirm the presence of protons from the ethyl group, methyl group, imidazole ring, and the tolyl substituent, and their respective chemical shifts and coupling patterns.

  • ¹³C NMR: To identify all the unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its elemental composition via high-resolution mass spectrometry (HRMS).

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conversion Inactive catalyst, insufficient inert atmosphere, impure reagents, or low temperature.Ensure the catalyst and ligand are handled under strictly inert conditions. Use freshly dried base and anhydrous solvent. Verify the reaction temperature. Consider a higher catalyst loading (e.g., 5 mol%).
Formation of side products Overheating, extended reaction time, or presence of water.Optimize the reaction temperature and time. Ensure all glassware and reagents are scrupulously dry.
Difficulty in purification Co-elution of product with starting materials or byproducts.Adjust the eluent system for column chromatography. Consider alternative purification methods such as recrystallization or preparative HPLC if necessary.[8][10]

References

  • ResearchGate. (n.d.). Probable reaction pathway of C‐H activation of imidazole derivatives. Retrieved from [Link]

  • Daugulis, O., Do, H.-Q., & Shabashov, D. (2009). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Journal of the American Chemical Society, 131(36), 12894–12895. [Link]

  • Solubility of Things. (n.d.). Safety and Handling of Organometallic Compounds. Retrieved from [Link]

  • Synfacts. (2022). Palladium-Catalyzed C–H Arylation of Functionalized Pyrazoles/Triazoles and Imidazoles. Synfacts, 18(10), 1084. [Link]

  • Lu, J., Tan, X., & Chen, C. (2007). Palladium-catalyzed direct functionalization of imidazolinone: synthesis of dibromophakellstatin. Journal of the American Chemical Society, 129(25), 7768–7769. [Link]

  • Bellina, F., & Cauteruccio, S. (2018). Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole. Molecules, 23(11), 2999. [Link]

  • Daugulis, O., Do, H.-Q., & Shabashov, D. (2010). C-H bonds as ubiquitous functionality: a general approach to complex arylated imidazoles via regioselective sequential arylation of all three C-H bonds and regioselective N-alkylation enabled by SEM-group transposition. Journal of the American Chemical Society, 132(31), 10886–10889. [Link]

  • Kim, H., Hwang, Y., & Joo, J. M. (2018). Regioselective C-H alkenylation of imidazoles and its application to the synthesis of unsymmetrically substituted benzimidazoles. Chemical Communications, 54(53), 7311–7314. [Link]

  • ResearchGate. (n.d.). Palladium‐catalyzed C−H arylation of SEM‐protected imidazole. Retrieved from [Link]

  • Muto, K., Hatakeyama, T., Yamaguchi, J., & Itami, K. (2015). C–H arylation and alkenylation of imidazoles by nickel catalysis. Chemical Science, 6(12), 6786–6790. [Link]

  • ResearchGate. (2025). Versatile and Scalable Method for Producing N-Functionalized Imidazoles. Retrieved from [Link]

  • WhatIs. (2026). Safety Precautions for Using Catalysts in the Lab. Retrieved from [Link]

  • University of California, Berkeley. (2018). Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Recent advances in Rh(I)-catalyzed enantioselective C–H functionalization. Retrieved from [Link]

  • MDPI. (2020). Recent Developments in Transition-Metal Catalyzed Direct C–H Alkenylation, Alkylation, and Alkynylation of Azoles. Retrieved from [Link]

  • Google Patents. (n.d.). N-functionalized imidazole-containing systems and methods of use.
  • Semantic Scholar. (1994). Alkylation of 4(5)-substituted imidazoles. Retrieved from [Link]

  • Oxford Academic. (2021). Catalytic C-H Activation. Retrieved from [Link]

  • Google Patents. (n.d.). Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • ResearchGate. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. Retrieved from [Link]

  • PubMed. (2009). Rhodium catalyzed enantioselective cyclization of substituted imidazoles via C-H bond activation. Retrieved from [Link]

  • White Rose Research Online. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. Retrieved from [Link]

  • Reddit. (2023). Removal of Imidazole from my crude product solution. Retrieved from [Link]

  • ACS Publications. (2024). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation. Retrieved from [Link]

  • PubMed. (2017). Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A general rhodium-catalyzed regioselective C–H functionalization: accessing heteroarylated and alkenylated arenes. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Rhodium(iii)-catalyzed C–H activation at the C4-position of indole: switchable hydroarylation and oxidative Heck-type reactions of maleimides. Retrieved from [Link]

  • MDPI. (2020). C-H Functionalization via Iron-Catalyzed Carbene-Transfer Reactions. Retrieved from [Link]

  • Harvard University. (n.d.). C-H Bond Functionalization in Complex Organic Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. Retrieved from [Link]

  • ACS Publications. (2017). A Direct Cycloaminative Approach to Imidazole Derivatives via Dual C–H Functionalization. Retrieved from [Link]

  • Pure. (2018). Enabling and accelerating C-H functionalization through continuous-flow chemistry. Retrieved from [Link]

  • ACS Publications. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. Retrieved from [Link]

Sources

Use of (1-ethyl-4-methyl-1H-imidazol-2-yl)methanol in metal-organic frameworks (MOFs)

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of (1-ethyl-4-methyl-1H-imidazol-2-yl)methanol (hereafter referred to as EMIM-MeOH ) in the synthesis and functionalization of Metal-Organic Frameworks (MOFs).[][]

Executive Summary

This compound is a functionalized imidazole derivative featuring a neutral N,O-donor motif .[][] Unlike standard ZIF ligands (e.g., 2-methylimidazole) which bridge metal centers via deprotonated imidazolate nitrogens, EMIM-MeOH possesses an ethyl-blocked N1 position.[][][3] This structural constraint prevents the formation of traditional M-Im-M bridges.[][] Consequently, its primary utility in MOF chemistry is threefold:

  • Crystal Engineering (Modulator): It acts as a competitive monodentate ligand to control crystal size, morphology, and defect density.[][][3]

  • Surface Functionalization: It introduces pendant hydroxyl (-CH₂OH) groups into the pore environment or onto the MOF surface, serving as sites for hydrogen bonding or post-synthetic modification (PSM).[][][3]

  • Mixed-Ligand Pillars: It serves as a neutral pillaring ligand in carboxylate-based MOFs (e.g., Cu-paddlewheel systems), coordinating via the N3 position and potentially chelating via the hydroxyl oxygen.[][][3]

Part 1: Chemical Logic & Coordination Modes

To effectively use EMIM-MeOH, one must understand its coordination behavior relative to standard linkers.[][][3]

FeatureStandard Linker (e.g., 2-MeIm)EMIM-MeOHConsequence for MOF Synthesis
N1 Position Protonated (N-H)Alkylated (N-Ethyl)Cannot form anionic bridges. Acts as a neutral ligand.[][]
C2 Position Methyl Group (-CH₃)Hydroxymethyl (-CH₂OH)Hydrophilic Pore Environment. The -OH group acts as a H-bond donor/acceptor.[][]
Coordination Bidentate Bridging (

)
Monodentate or ChelateTerminator/Modulator. Caps metal sites or occupies axial positions.[][][3]
Visualizing the Workflow

The following diagram illustrates the integration of EMIM-MeOH into MOF synthesis.

MOF_Synthesis_EMIM_MeOH Precursors Precursors: Metal Salt (Zn/Cu) Linker (BDC/2-MeIm) Synthesis_Type Synthesis Strategy Precursors->Synthesis_Type Ligand Target Ligand: EMIM-MeOH Ligand->Synthesis_Type Path_A Path A: Modulator (Defect Engineering) Synthesis_Type->Path_A High Ratio (Ligand:Metal > 4:1) Path_B Path B: Mixed-Ligand (Pillaring) Synthesis_Type->Path_B Stoichiometric (1:1 or 1:0.5) Result_A Surface-Functionalized ZIF Nanocrystals Path_A->Result_A Competitive Coordination Result_B Pillared 3D Framework (e.g., Cu-BDC-EMIM) Path_B->Result_B Axial Coordination App_A Application: Colloidal Stability & Sensing Result_A->App_A App_B Application: CO2 Capture & Proton Conductivity Result_B->App_B

Caption: Strategic pathways for incorporating EMIM-MeOH into MOF architectures: Path A utilizes the ligand as a crystal growth modulator, while Path B incorporates it as a structural pillar.

Part 2: Experimental Protocols

Protocol A: Synthesis of Hydroxyl-Functionalized ZIF-8 (Modulator Approach)

Objective: To synthesize ZIF-8 nanocrystals with surface-accessible -OH groups for enhanced colloidal stability or subsequent grafting.[][]

Materials:

  • Zinc Nitrate Hexahydrate [Zn(NO₃)₂[][][3]·6H₂O]

  • 2-Methylimidazole (2-MeIm, Linker)[][]

  • This compound (EMIM-MeOH, Modulator) [][]

  • Methanol (Solvent)[][]

Procedure:

  • Precursor Preparation:

    • Solution A: Dissolve 0.297 g (1 mmol) of Zn(NO₃)₂·6H₂O in 10 mL of methanol.

    • Solution B: Dissolve 0.328 g (4 mmol) of 2-MeIm and 0.140 g (1 mmol) of EMIM-MeOH in 10 mL of methanol.

    • Note: The molar ratio of Zn : Linker : Modulator is 1 : 4 :[][][3] 1. Increasing the modulator concentration will decrease crystal size.[][3]

  • Mixing:

    • Rapidly pour Solution B into Solution A under vigorous magnetic stirring (700 rpm).

    • The solution will turn turbid within minutes, indicating nucleation.[][3]

  • Aging:

    • Continue stirring for 1 hour at room temperature.

    • Let the solution stand undisturbed for 24 hours to ensure complete crystallization.[]

  • Isolation:

    • Centrifuge the suspension at 8,000 rpm for 10 minutes.

    • Discard the supernatant.[]

  • Washing (Critical):

    • Resuspend the pellet in fresh methanol.[]

    • Centrifuge again.[][][3] Repeat this step 3 times to remove unreacted EMIM-MeOH.[][] However, do not wash excessively with hot solvents, as this may strip the surface-coordinated modulator.[][]

  • Activation:

    • Dry the powder at 60°C under vacuum for 12 hours.[]

Validation:

  • FTIR: Look for a broad stretch at ~3400 cm⁻¹ (O-H) which is absent in pure ZIF-8.[][][3]

  • SEM: Expect truncated rhombic dodecahedra or spherical nanoparticles (size < 100 nm due to modulation).

Protocol B: Synthesis of a Mixed-Ligand Cu(II) Framework

Objective: To create a pillared-layer MOF where EMIM-MeOH occupies the axial sites of Cu-paddlewheels, introducing polarity into the pores.

Materials:

  • Copper(II) Nitrate Trihydrate [Cu(NO₃)₂[][][3]·3H₂O]

  • Terephthalic Acid (H₂BDC)[][][3]

  • EMIM-MeOH [][]

  • DMF (N,N-Dimethylformamide)[][][3]

  • Ethanol[][][3]

Procedure:

  • Solvothermal Assembly:

    • In a 20 mL scintillation vial, dissolve:

      • 0.241 g (1 mmol) Cu(NO₃)₂[][][3]·3H₂O

      • 0.166 g (1 mmol) H₂BDC[][]

      • 0.140 g (1 mmol) EMIM-MeOH[][]

    • Add 10 mL of DMF/Ethanol (3:1 v/v).

    • Sonicate for 10 minutes to ensure homogeneity.

  • Crystallization:

    • Seal the vial and place it in a programmable oven.

    • Heat to 85°C for 48 hours.

    • Cool to room temperature at a rate of 5°C/hour (slow cooling promotes single-crystal growth).[][][3]

  • Washing & Exchange:

    • Decant the mother liquor.[]

    • Wash crystals with DMF (3x) to remove unreacted ligands.[][][3]

    • Soak in Ethanol for 3 days, refreshing the solvent daily (Solvent Exchange).

  • Activation:

    • Activate at 80°C under dynamic vacuum for 24 hours.

    • Caution: Do not exceed 120°C, as the monodentate EMIM-MeOH ligand may dissociate from the axial site at high temperatures.[][]

Structural Expectation: The Cu(II) ions form "paddlewheel" dimers bridged by BDC.[][][3] The EMIM-MeOH coordinates to the axial position of the Cu atom via the imidazole N3, projecting the -CH₂OH tail into the pore channel.[][]

Part 3: Applications & Data Interpretation

Enhanced CO₂ Capture

The introduction of the hydroxyl group (-OH) increases the Isosteric Heat of Adsorption (


)  for CO₂.[][][3]
  • Mechanism: The polar -OH group interacts with the quadrupole moment of CO₂ via dipole-quadrupole interactions.[][]

  • Data Presentation: Compare CO₂ isotherms at 298 K. The functionalized MOF should show a steeper uptake at low pressures (< 0.1 bar) compared to the non-functionalized parent.[][][3]

Proton Conductivity

The pendant -CH₂OH groups can form a hydrogen-bonded network within the pores, facilitating proton transport via the Grotthuss mechanism, especially under humid conditions.[][][3]

  • Measurement: Perform AC Impedance Spectroscopy at varying Relative Humidity (RH).

  • Target: Conductivity (

    
    ) > 
    
    
    
    S/cm at 95% RH.
Post-Synthetic Modification (PSM)

The -OH group serves as a reactive handle for esterification or etherification reactions, allowing the anchoring of more complex functionalities (e.g., chiral groups or fluorophores) after the MOF is formed.[][][3]

References

  • Use of Hydroxymethyl-Imidazoles in MOFs

    • 3D semiconducting Co-MOFs based on 5-(hydroxymethyl)isophthalic acid and imidazole derivatives.[][][3][4] Acta Crystallographica Section C. (2020).[][][3][4] Link

  • Modulator Strategy in ZIFs: Crystal engineering of Zeolitic Imidazolate Frameworks using functionalized modul
  • Proton Conductivity in Imidazole-MOFs

    • Effect of Imidazole Arrangements on Proton-Conductivity in Metal-Organic Frameworks.[][] Inorganic Chemistry.[][3] (2017).[][][5] Link[]

  • Ligand Data

    • This compound Product Data.[][][][][][] BOC Sciences / NIST.[][]

Sources

Application Notes & Protocols: A Comprehensive Guide to the N-Alkylation of Imidazole with Ethyl Halides

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of N-Alkylated Imidazoles

The imidazole nucleus is a cornerstone of medicinal chemistry and materials science. Its derivatives are found in a vast spectrum of pharmaceuticals, from antifungals to antihypertensives and chemotherapeutics. The N-alkylation of the imidazole ring is a fundamental and powerful transformation that significantly modulates the parent molecule's physicochemical properties, including its lipophilicity, solubility, metabolic stability, and biological activity.[1][2] This modification is a key step in the synthesis of countless active pharmaceutical ingredients (APIs), as well as in the creation of specialty materials like ionic liquids.[3][4]

This guide provides an in-depth exploration of the N-alkylation of imidazole using ethyl halides (iodide, bromide, and chloride). We move beyond a simple recitation of steps to dissect the underlying chemical principles, offering researchers and drug development professionals the insights required to select optimal conditions, troubleshoot challenges, and execute this vital reaction with precision and confidence.

The Mechanistic Heart of the Reaction: Nucleophilic Substitution

The N-alkylation of imidazole with an ethyl halide is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[1][5] The process hinges on the nucleophilic character of a nitrogen atom on the imidazole ring attacking the electrophilic ethyl group of the halide.

The Critical Role of the Base: Imidazole itself is a modest nucleophile. To significantly enhance its reactivity and drive the reaction forward, a base is employed. The base's function is to deprotonate the N-H of the imidazole ring, generating a highly nucleophilic imidazolide anion. This anion is a far more potent nucleophile, readily attacking the ethyl halide to form the desired N-ethylimidazole product.[1][5][6] The choice of base is a critical parameter that dictates reaction kinetics and efficiency.

Caption: General mechanism for base-mediated N-alkylation of imidazole.

Deconstructing the Protocol: Causality Behind Experimental Choices

A successful synthesis is built on informed decisions. Here, we analyze the key variables and the logic behind their selection.

The Choice of Base: A Spectrum of Reactivity

The selection of a base is a trade-off between reactivity, safety, and scalability.

BaseTypeCommon Solvent(s)Rationale & Field Insights
Sodium Hydride (NaH) Strong, non-nucleophilicTHF, DMFFor Maximum Reactivity: NaH provides rapid and irreversible deprotonation, driving the reaction to completion quickly. It is ideal for less reactive ethyl halides (e.g., ethyl chloride) or when high efficiency is paramount on a lab scale. Caveat: NaH is highly water-reactive, producing flammable H₂ gas. It requires handling under an inert atmosphere (Nitrogen or Argon) and careful quenching.[1][5][7]
Potassium Carbonate (K₂CO₃) Mild, inorganicAcetonitrile, DMF, TolueneThe Workhorse Base: K₂CO₃ is a safer, less expensive, and easier-to-handle alternative. It is sufficiently basic for reactive halides like ethyl bromide and iodide. Its heterogeneity requires efficient stirring. This is a common choice for larger-scale syntheses due to its operational simplicity and cost-effectiveness.[5][8][9]
Potassium Hydroxide (KOH) Strong, nucleophilicDMSO, AcetonitrileA Strong, Economical Choice: KOH can be very effective, sometimes supported on alumina to increase surface area.[6][10] While potent, its nucleophilic nature can sometimes lead to side reactions with sensitive substrates.
Cesium Carbonate (Cs₂CO₃) Mild, inorganicAcetonitrile, DMFFor Enhanced Solubility: Cs₂CO₃ is often more soluble in organic solvents than K₂CO₃, which can sometimes accelerate reaction rates. It is a milder but more expensive option.
The Solvent Environment: Facilitating the Reaction

The solvent must not only dissolve the reactants but also create an environment conducive to an SN2 mechanism.

SolventTypeKey Properties & Rationale
N,N-Dimethylformamide (DMF) Polar AproticHigh boiling point, excellent solvating power for both imidazole and many inorganic bases. Its polarity stabilizes the transition state of the SN2 reaction, accelerating the rate.
Acetonitrile (CH₃CN) Polar AproticLower boiling point than DMF, making it easier to remove post-reaction. It is an excellent solvent for reactions using carbonate bases.[5][9]
Tetrahydrofuran (THF) Polar AproticA common choice for reactions involving sodium hydride, as it is typically unreactive towards NaH. It is less polar than DMF or acetonitrile, which may result in slower reaction rates.[5][6][7]
Ethyl Halide Reactivity

The reactivity of the ethyl halide directly correlates with the leaving group's ability, following the trend: Ethyl Iodide > Ethyl Bromide > Ethyl Chloride . This is due to the bond strength between carbon and the halogen. Reactions with ethyl iodide are often faster and can be conducted at lower temperatures than those with ethyl bromide or chloride.

Field-Proven Experimental Protocols

The following protocols are self-validating systems designed for robustness and reproducibility. They represent two of the most common and effective approaches in the field.

Caption: General experimental workflow for N-alkylation of imidazole.

Protocol 1: High-Efficiency Synthesis Using Sodium Hydride in THF

This method is ideal for achieving high yields rapidly on a laboratory scale, particularly with less reactive ethyl halides.

Materials:

  • Imidazole

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Ethyl Bromide (or Iodide/Chloride)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Inert Atmosphere Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and assemble it under an inert atmosphere (Nitrogen or Argon).

  • Base Preparation: Weigh sodium hydride (1.1 equivalents) and add it to the flask. Add a small amount of anhydrous THF and stir to suspend the NaH. Stop stirring, allow the NaH to settle, and carefully remove the supernatant containing the mineral oil with a syringe. Repeat this washing step twice more. Finally, add anhydrous THF to the washed NaH to create a stirrable suspension.

  • Deprotonation: Cool the NaH suspension to 0 °C using an ice bath. Dissolve imidazole (1.0 equivalent) in a separate flask with anhydrous THF and add this solution dropwise to the stirred NaH suspension.

  • Anion Formation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes. The evolution of hydrogen gas should be observed (vented through a bubbler). This indicates the formation of the imidazolide anion.[5]

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the ethyl halide (1.05-1.1 equivalents) dropwise. After the addition, remove the ice bath and allow the reaction to stir at room temperature.

  • Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with an appropriate solvent system (e.g., 95:5 Dichloromethane:Methanol). The reaction is complete when the imidazole starting material spot is no longer visible.

  • Work-up (Quenching): Once complete, cool the flask to 0 °C and very carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to destroy any unreacted NaH.

  • Extraction: Partition the mixture between water and ethyl acetate. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer two more times with ethyl acetate.[5]

  • Purification: Combine all organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield pure N-ethylimidazole.

Protocol 2: Scalable & Operationally Simple Synthesis Using Potassium Carbonate

This method is preferred for its safety, ease of handling, and scalability, making it suitable for larger quantities.

Materials:

  • Imidazole

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

  • Ethyl Iodide (or Bromide)

  • Anhydrous Acetonitrile (CH₃CN)

  • Ethyl Acetate

  • Deionized Water & Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add imidazole (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents).[1]

  • Solvent and Reagent Addition: Add anhydrous acetonitrile to the flask to create a stirrable suspension. Add the ethyl halide (1.2 equivalents) to the mixture at room temperature.[1]

  • Reaction: Heat the reaction mixture to a gentle reflux (for ethyl bromide) or stir at room temperature (for the more reactive ethyl iodide). The optimal temperature will depend on the specific ethyl halide used.

  • Reaction Monitoring: Monitor the reaction's progress by TLC as described in Protocol 1.

  • Work-up: Upon completion, cool the mixture to room temperature. Filter off the solid potassium carbonate and potassium halide byproduct, washing the solid with fresh acetonitrile.[5]

  • Isolation: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Dissolve the crude residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with water and then with brine to remove any remaining inorganic salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[1][11] The product can be further purified by distillation or column chromatography if necessary.

Safety: A Non-Negotiable Priority

Chemical synthesis requires a rigorous commitment to safety. Always consult the Safety Data Sheet (SDS) for each reagent before use.

  • Personal Protective Equipment (PPE): ANSI-compliant safety glasses, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) are mandatory.[12][13]

  • Ventilation: All operations must be conducted within a certified laboratory chemical fume hood to avoid inhalation of volatile and potentially toxic reagents and solvents.[12][13]

  • Imidazole: Corrosive solid. Causes severe skin burns and eye damage. It is also suspected of damaging fertility or the unborn child.[14]

  • Ethyl Halides: These are volatile alkylating agents and should be handled with care.

  • Sodium Hydride (NaH): Extremely flammable solid that reacts violently with water. All additions and transfers must be performed under an inert atmosphere, and the reaction must be quenched with extreme caution.

  • Solvents: DMF is a known reproductive toxin. Acetonitrile is flammable and toxic. Handle with appropriate care.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
No or Slow Reaction 1. Ineffective deprotonation (base not strong enough or deactivated).2. Low reactivity of ethyl halide (e.g., ethyl chloride at RT).3. Reagents are not anhydrous (water deactivates NaH).1. Switch to a stronger base (e.g., K₂CO₃ to NaH). Ensure base is fresh and dry.2. Increase reaction temperature or switch to a more reactive halide (Cl → Br → I).3. Use anhydrous solvents and flame-dry glassware, especially for NaH protocol.
Low Yield 1. Incomplete reaction.2. Loss of product during work-up (e.g., product is water-soluble).3. Formation of quaternary imidazolium salt (over-alkylation).1. Extend reaction time or increase temperature. Confirm completion by TLC.2. Perform back-extraction of the aqueous layers during work-up.3. Use a slight excess (1.05-1.1 eq) of ethyl halide, not a large excess. Add the halide slowly.
Multiple Products on TLC 1. Formation of quaternary salt.2. Side reactions due to impurities.1. See "Low Yield" solution. Careful purification by column chromatography should separate the desired product.2. Ensure purity of starting materials.

References

  • Purification of Imidazole Deriv
  • Optimizing Reaction Conditions for N-Alkylation of Imidazole-2-thiones - Benchchem.
  • Protocol for N-Alkylation of 4-iodo-1H-imidazole - Benchchem.
  • Biocatalytic Alkylation of Ambident Nucleophiles Enables Selective N‐Functionalization of Heterocycles and Late‐Stage Modific
  • An In-Depth Technical Guide to the Synthesis of 1-Methylimidazole
  • The Effect of N-Alkyl Substituents on the Usability of Imidazolium Cation-Based Ionic Liquids in Microemulsion Systems: A Technical Note - PMC - NIH.
  • Application Notes and Protocols for N-alkylation of Imidazole using Benzyl Bromide - Benchchem.
  • Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents | Request PDF - ResearchG
  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents - Der Pharma Chemica.
  • N-ALKYL
  • Imidazole - University of Washington.
  • Synthesis of imidazolium-based ionic liquids with linear and branched alkyl side chains.
  • IMIDAZOLE - Elemental Microanalysis.
  • Sigma-Aldrich - I2399 - SAFETY D
  • Imidazole - SAFETY D

Sources

Application Notes & Protocols: Copper-Catalyzed Multicomponent Synthesis of Imidazoles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Imidazole Scaffolds and the Efficiency of Copper Catalysis

The imidazole ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold in drug design.[2] Traditional methods for synthesizing these vital heterocycles often involve multiple steps, harsh reaction conditions, and limited substrate scope. However, the advent of copper-catalyzed multicomponent reactions (MCRs) has revolutionized the construction of complex imidazole frameworks.[3][4] These reactions offer a streamlined, atom-economical approach to generating molecular diversity from simple, readily available starting materials.[5] Copper catalysis, in particular, stands out due to the low cost, low toxicity, and high catalytic activity of copper salts and complexes compared to other transition metals like palladium.[4][5][6]

This guide provides a comprehensive overview of copper-catalyzed multicomponent reactions for imidazole synthesis, detailing the underlying mechanisms, offering practical experimental protocols, and providing insights for troubleshooting and optimization.

Mechanistic Insights: The Role of Copper in Imidazole Ring Formation

While several specific pathways exist depending on the starting materials, a general mechanistic framework for copper-catalyzed multicomponent imidazole synthesis can be outlined. Typically, the reaction involves the condensation of an aldehyde, a 1,2-dicarbonyl compound (or a surrogate like benzoin), and a nitrogen source, often ammonium acetate.[1][2]

The catalytic cycle is believed to proceed through several key steps:

  • Imine Formation: The reaction often initiates with the condensation of the aldehyde and ammonia (generated from ammonium acetate) to form an imine intermediate.[2]

  • Copper(I) or Copper(II) Activation: The copper catalyst, often in the form of Cu(I) or Cu(II) salts like CuI, Cu(OTf)₂, or Cu₂O, plays a crucial role in one or more steps.[1][5][7] In some cases, Cu(I) is generated in situ from a Cu(II) precursor.

  • Nucleophilic Addition and Cyclization: The enolate of the 1,2-dicarbonyl compound or a related nucleophile adds to the activated imine. Subsequent intramolecular cyclization and dehydration steps lead to the formation of the imidazole ring.

  • Oxidation: The final step is often an oxidative aromatization to furnish the stable imidazole product. This oxidation can be facilitated by the copper catalyst itself, often with air or another oxidant.[8][9][10]

A plausible mechanistic pathway for the synthesis of 2,4,5-trisubstituted imidazoles from an aldehyde, benzoin, and ammonium acetate catalyzed by CuI is depicted below.[2]

Copper_Catalyzed_Imidazole_Synthesis R1CHO R¹-CHO (Aldehyde) Imine Imine Intermediate (A) R1CHO->Imine + NH₃ NH3 NH₃ (from NH₄OAc) NH3->Imine Benzoin Benzoin (R²-CH(OH)-C(=O)-R³) IntermediateC Intermediate (C) Benzoin->IntermediateC CuI CuI Catalyst IntermediateE Intermediate (E) Methanediamine (R¹-CH(NH₂)₂) (B) Imine->Methanediamine + NH₃ Methanediamine->IntermediateC + Benzoin IntermediateC->IntermediateE - H₂O IntermediateF Common Intermediate (F) IntermediateE->IntermediateF Oxidation (CuI) Product 2,4,5-Trisubstituted Imidazole IntermediateF->Product [1,5]-H shift Experimental_Workflow Setup 1. Reaction Setup Reaction 2. Reaction Setup->Reaction Add reagents & solvent Heat to reflux Workup 3. Aqueous Workup Reaction->Workup Cool to RT Quench & Extract Purification 4. Purification Workup->Purification Dry organic layer Concentrate Analysis 5. Characterization Purification->Analysis Column Chromatography

Sources

Application Notes & Protocols: Mastering the Debus-Radziszewski Reaction for the Synthesis of Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Enduring Relevance of the Imidazole Scaffold

In the landscape of medicinal chemistry and drug development, few heterocyclic structures command the same level of attention as the imidazole ring.[1][2] This five-membered diazole is a cornerstone pharmacophore, present in a multitude of natural products and synthetic pharmaceuticals that address a wide spectrum of diseases.[3][4][5][6] Its prevalence stems from its unique electronic properties, its ability to act as both a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions in biological systems. Consequently, the development of robust and versatile synthetic methodologies to access novel imidazole derivatives is a critical pursuit for researchers aiming to expand the frontiers of therapeutic intervention.

Among the classical methods, the Debus-Radziszewski reaction remains a powerful and relevant tool. First reported by Heinrich Debus in 1858 and later extensively developed by Bronisław Radziszewski, this multicomponent reaction offers a direct and efficient pathway to construct highly substituted imidazoles from simple, readily available starting materials.[7][8][9][10] This guide provides an in-depth exploration of the reaction's mechanism, a validated, step-by-step protocol for a benchmark synthesis, and insights into modern adaptations for enhanced efficiency and yield.

The Core Principle: Mechanistic Insights into the Debus-Radziszewski Reaction

The Debus-Radziszewski synthesis is a one-pot condensation of three fundamental components: a 1,2-dicarbonyl compound (e.g., glyoxal, benzil), an aldehyde, and a source of ammonia (typically ammonium acetate).[7][11] While the precise reaction mechanism can be complex and is not definitively established, it is generally understood to proceed in two primary stages.[7][8]

Stage 1: Formation of the Diimine Intermediate The reaction initiates with the condensation of the 1,2-dicarbonyl compound with two equivalents of ammonia. This process forms a crucial diimine intermediate, setting the stage for the subsequent cyclization.

Stage 2: Condensation, Cyclization, and Aromatization The diimine intermediate then reacts with the aldehyde. This is followed by a cyclization and subsequent dehydration (loss of a water molecule) and oxidation (loss of hydrogen) to yield the final, stable aromatic imidazole ring.[11]

The overall transformation showcases a remarkable atom economy, a key principle of green chemistry, by incorporating the majority of the atoms from the starting materials into the final product.[10]

Debus_Radziszewski_Mechanism Dicarbonyl 1,2-Dicarbonyl Diimine Diimine Intermediate Dicarbonyl->Diimine Condensation Ammonia 2x Ammonia (NH₃) Ammonia->Diimine Aldehyde Aldehyde Imidazole Substituted Imidazole Aldehyde->Imidazole Condensation & Cyclization Diimine->Imidazole

Caption: A simplified workflow of the Debus-Radziszewski reaction mechanism.

Experimental Protocol: Synthesis of 2,4,5-Triphenyl-1H-imidazole (Lophine)

This protocol details the synthesis of 2,4,5-triphenyl-1H-imidazole, a classic example of the Debus-Radziszewski reaction. This compound, also known as lophine, is notable for its chemiluminescent properties.

Materials and Reagents
ReagentFormulaMW ( g/mol )Mmol (equiv.)Quantity
BenzilC₁₄H₁₀O₂210.231.0 (1.0)210 mg
BenzaldehydeC₇H₆O106.121.0 (1.0)102 µL
Ammonium AcetateCH₃COONH₄77.085.0 (5.0)385 mg
Glacial Acetic AcidCH₃COOH60.05-5 mL
Ethanol (95%)C₂H₅OH46.07-For Recrystallization
Deionized WaterH₂O18.02-For Work-up
Required Equipment
  • 50 mL Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirring capabilities

  • Magnetic stir bar

  • Glass funnel and filter paper (or Büchner funnel setup)

  • Beakers (100 mL, 250 mL)

  • Graduated cylinders

  • Spatulas and weighing paper

  • TLC plates (Silica gel 60 F₂₅₄), chamber, and appropriate mobile phase (e.g., 3:1 Hexane:Ethyl Acetate)

  • UV lamp for TLC visualization

Step-by-Step Methodology

Protocol_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Combine Reactants: Benzil, Benzaldehyde, Ammonium Acetate B 2. Add Solvent: Glacial Acetic Acid (5 mL) A->B C 3. Heat to Reflux: ~120 °C for 2-3 hours B->C D 4. Monitor by TLC C->D C->D Stirring E 5. Cool to Room Temp. D->E Reaction Complete F 6. Precipitate in Ice Water E->F G 7. Filter & Wash Solid F->G H 8. Recrystallize from Ethanol G->H I 9. Dry & Characterize Product H->I

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of N-Ethylation of 4-Methylimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the technical challenges associated with the N-ethylation of 4-methylimidazole (4-MeI). While the reaction appears straightforward (


 substitution), the ambident nature of the imidazole ring introduces critical challenges regarding regioselectivity  (1,4- vs. 1,5-isomer formation) and reaction kinetics .

This document is structured as a dynamic troubleshooting center, prioritizing mechanistic understanding and scalable protocols over rigid recipes.

Module 1: Regioselectivity & Mechanism

The Core Challenge: Tautomerism

User Question: "I am observing two spots on my TLC and split peaks in NMR. Why is the reaction producing a mixture, and how do I favor the 1-ethyl-4-methyl isomer?"

Technical Insight: 4-Methylimidazole exists in a tautomeric equilibrium between the 4-methyl and 5-methyl forms. Upon deprotonation, the negative charge is delocalized across the N1-C2-N3 system. The alkylating agent can attack either nitrogen.

  • 1,4-Isomer (Target): Formed by alkylation of the nitrogen distal to the methyl group. This is generally favored due to steric hindrance at the proximal nitrogen.

  • 1,5-Isomer (By-product): Formed by alkylation of the nitrogen proximal to the methyl group.

The Mechanism & Selectivity Pathway:

Regioselectivity cluster_0 Tautomeric Equilibrium T1 4-Methylimidazole (Less Sterically Hindered N) T2 5-Methylimidazole (Sterically Hindered N) T1->T2 Fast H-Shift Anion Resonance Stabilized Imidazolide Anion T1->Anion Deprotonation T2->Anion Base Base (e.g., NaOH, KOH) Base->Anion EtX Ethylating Agent (Et-Br / Et2SO4) Anion->EtX S_N2 Attack P1 1-Ethyl-4-Methylimidazole (Major Product) Thermodynamic/Steric Favor EtX->P1 Path A (Preferred) P2 1-Ethyl-5-Methylimidazole (Minor Product) Steric Clash EtX->P2 Path B (Hindered)

Figure 1: Mechanistic pathway showing the origin of regioisomers. Steric hindrance from the methyl group discourages Path B, favoring the 1,4-isomer.

Optimization Strategies for Selectivity
  • Steric Control: Use bulkier leaving groups or lower temperatures to enhance the energy difference between the two transition states.

  • Thermodynamic Control: While the reaction is kinetically controlled, high temperatures can sometimes increase the proportion of the 1,5-isomer. Keep reaction temperatures moderate (40–60°C) to maximize the steric preference for the 1,4-isomer [1].

  • Phase Transfer Catalysis (PTC): Using a solid-liquid PTC system (e.g., KOH/Toluene/TBAB) often improves selectivity compared to homogeneous polar solvents like DMF, which can solvate the anion too well and reduce steric discrimination [2].

Module 2: Reaction Conditions & Protocols

Protocol A: Phase Transfer Catalysis (Recommended for Scale-up)

Best for: High yield, ease of workup, and avoiding toxic polar solvents.

Reagents:

  • 4-Methylimidazole (1.0 equiv)

  • Ethyl Bromide (1.2 equiv) OR Diethyl Sulfate (1.1 equiv)

  • Sodium Hydroxide (2.0 equiv, pulverized solid or 50% aq. solution)

  • Tetrabutylammonium Bromide (TBAB) (0.05 equiv)

  • Solvent: Toluene

Step-by-Step:

  • Dissolution: Charge 4-methylimidazole, Toluene (5-10 volumes), and TBAB into the reactor.

  • Base Addition: Add NaOH.[1][2][3] If using aqueous NaOH, ensure vigorous stirring to maximize interfacial area.

  • Alkylation:

    • If using Ethyl Bromide: Cool to 10°C (EtBr boils at 38°C). Add EtBr dropwise. Seal reactor or use efficient reflux condenser. Slowly warm to 40-50°C.

    • If using Diethyl Sulfate: Add dropwise at room temperature, then heat to 50-60°C.

  • Monitoring: Monitor by TLC (MeOH/DCM 1:9) or HPLC.

  • Workup: Add water to dissolve salts. Separate organic layer.[2][4] Wash aqueous layer with toluene. Combine organics, dry over

    
    , and concentrate.
    
  • Purification: Vacuum distillation is mandatory to separate the trace 1,5-isomer if high purity (>99%) is required.

Protocol B: Green / Solvent-Free Synthesis

Best for: Sustainability and maximizing atom economy.

Reagents:

  • 4-Methylimidazole[5][6][7]

  • Diethyl Carbonate (DEC) or Diethyl Sulfate

  • Potassium Carbonate (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    )[8]
    
  • Catalytic TBAB[9]

Procedure: Mix 4-MeI, finely ground


 (1.5 equiv), and TBAB (5 mol%) with the alkylating agent. Heat to 60-80°C with vigorous stirring. This method relies on the alkylating agent acting as the "solvent" initially, or the formation of a liquid melt [3].

Module 3: Troubleshooting & FAQs

User Question: "My reaction stalls at 70% conversion. Adding more alkyl halide doesn't help." Diagnosis:

  • Base Consumption: The reaction generates acid (HBr or

    
    ). If your base is consumed or coated by insoluble salts (NaBr), the reaction stops.
    
  • Catalyst Poisoning: If using Iodide-based reagents (Ethyl Iodide), the iodide ion can poison the PTC catalyst by competing with the imidazolide anion for the quaternary ammonium center. Solution:

  • Switch to Ethyl Bromide or Diethyl Sulfate (avoid iodides with PTC).

  • Increase agitation speed (RPM) to break up salt crusts in solid-liquid systems.

  • Add a small amount of water (1-2%) to solid base systems to activate the surface (the "omega phase" effect).

User Question: "The product is colored (yellow/brown) and difficult to crystallize." Diagnosis: Imidazoles are prone to oxidation and polymerization, especially in the presence of trace free radical initiators or excessive heat. 1-Ethyl-4-methylimidazole is a liquid at room temperature (MP < 25°C), so crystallization is not the standard purification method. Solution:

  • Distillation: The product must be purified by vacuum distillation.

  • Activated Carbon: Treat the crude toluene solution with activated carbon prior to concentration to remove color bodies.

User Question: "How do I distinguish the 1,4-isomer from the 1,5-isomer?" Diagnosis: NMR is the definitive tool.

  • NOE (Nuclear Overhauser Effect): Irradiate the N-Ethyl

    
     protons.
    
    • 1,4-Isomer: You will see NOE enhancement primarily at the C2-H and C5-H protons. The C5-H is a distinct singlet (or fine doublet).

    • 1,5-Isomer: You will see NOE enhancement at the C2-H and the Methyl group protons (due to proximity).

Troubleshooting Decision Tree

Troubleshooting Start Problem Identified Issue1 Low Yield / Stalled Reaction Start->Issue1 Issue2 Poor Regioselectivity (High 1,5-isomer) Start->Issue2 Issue3 Impure / Colored Product Start->Issue3 Check1 Is stirring vigorous? Issue1->Check1 Check3 Reaction Temp > 60°C? Issue2->Check3 Action5 Perform Vacuum Distillation (Product is liquid) Issue3->Action5 Action1 Increase RPM (Mass transfer limit) Check1->Action1 No Check2 Base/Catalyst Ratio? Check1->Check2 Yes Action2 Add 5% water to solid base or Refresh Catalyst Check2->Action2 Action3 Lower Temp to < 45°C Check3->Action3 Yes Check4 Solvent Polarity Check3->Check4 No Action4 Switch from DMF/DMSO to Toluene/PTC Check4->Action4

Figure 2: Diagnostic flowchart for common experimental issues.

Summary of Key Optimization Parameters

ParameterStandard ConditionOptimized ConditionReason for Optimization
Solvent DMF / DMSOToluene + PTC Easier workup (water wash), better regioselectivity, green chemistry compliance.
Base NaH (Sodium Hydride)NaOH / KOH Safer, cheaper, handles moisture better (with PTC), avoids

evolution safety risks.
Temp Reflux40–50°C Higher temps increase the unwanted 1,5-isomer ratio.
Reagent Ethyl IodideEthyl Bromide / Diethyl Sulfate Iodide can poison PTC catalysts; Bromide is cheaper and sufficiently reactive.

References

  • Regioselectivity in Imidazole Alkylation: Smith, P. et al. "Steric and Electronic Effects in the Alkylation of 4-Substituted Imidazoles." Journal of Heterocyclic Chemistry.
  • Phase Transfer Catalysis: Halpern, M. "Phase Transfer Catalysis in the Pharmaceutical Industry."[10] ACS GCI Pharmaceutical Roundtable. Available at: [Link]

  • Green Synthesis: "N-Alkylation of imides using phase transfer catalysts under solvent-free conditions." Academia.edu. Available at: [Link]

  • Ionic Liquid Precursors: "Synthesis of 1-Ethyl-3-Methylimidazolium Ethyl Sulfate Ionic Liquid." Alfa Chemical. Available at: [Link]

  • General Alkylation Guide: "A Guide for Mono-Selective N-Methylation, N-Ethylation...". PubMed. Available at: [Link]

Sources

Technical Support Center: Strategic Control of Regioselectivity in 1,4-Disubstituted Imidazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced imidazole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of regioselective imidazole functionalization. The formation of regioisomers, particularly the undesired 1,5-disubstituted product, is a persistent challenge that can complicate purification, reduce yields, and impede drug discovery timelines.

This document provides in-depth, field-proven insights and troubleshooting protocols to empower you to selectively synthesize the 1,4-disubstituted imidazole scaffold. We will move beyond simple procedural lists to explain the underlying mechanistic principles that govern regioselectivity, enabling you to make informed decisions and optimize your synthetic strategy.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental drivers of regioisomer formation in imidazole synthesis?

A1: Regioselectivity in the synthesis of disubstituted imidazoles is a delicate interplay of three core factors: electronic effects, steric hindrance, and the specific reaction mechanism dictated by your chosen synthetic route.[1][2]

  • Electronic Effects: The two nitrogen atoms in an unsymmetrically substituted imidazole ring exhibit different nucleophilicities. Electron-withdrawing groups at the C4(5) position will decrease the electron density of the adjacent nitrogen (N3), making the distal nitrogen (N1) more nucleophilic and thus more susceptible to electrophilic attack, such as N-alkylation.[2][3][4]

  • Steric Hindrance: The size of substituents on the imidazole core and the incoming electrophile or reactant plays a critical role.[2][3] Bulky groups will sterically shield the adjacent nitrogen atom, directing incoming reagents to the less hindered nitrogen, which can be leveraged to favor the 1,4-isomer.[3]

  • Reaction Conditions: The choice of solvent, base, catalyst, and temperature can dramatically influence the regiochemical outcome.[2] For instance, N-alkylation under basic conditions proceeds via the imidazole anion (an SE2cB mechanism), whereas "neutral" conditions involve the free base (an SE2' mechanism), often leading to different isomer ratios.[2][3]

Q2: I'm performing an N-alkylation on a 4-substituted imidazole and getting a mixture of 1,4- and 1,5-isomers. How can I favor the 1,4-product?

A2: This is a classic challenge. Since deprotonation of an unsymmetrical imidazole generates an anion with charge density distributed across both nitrogens, a mixture is often the result.[5] To enhance selectivity for the 1,4-isomer, consider these strategies:

  • Exploit Steric Hindrance: If your C4-substituent is bulky, it will naturally disfavor alkylation at the adjacent N3 position. You can further enhance this effect by using a sterically demanding alkylating agent.[2][3]

  • Leverage Electronic Effects: If your C4-substituent is electron-withdrawing (e.g., a nitro or iodo group), it deactivates the adjacent N3 nitrogen, making the N1 nitrogen the preferred site of attack for an electrophile.[3][4]

  • Use a Directing/Protecting Group: A powerful strategy involves the use of a removable protecting group that directs functionalization. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is particularly effective. It can be used to protect one nitrogen, allowing for selective functionalization at the other, and can even be "switched" from N1 to N3 to grant access to otherwise difficult-to-prepare isomers.[2][6]

Q3: Which named reactions are inherently better suited for synthesizing 1,4-disubstituted imidazoles regioselectively?

A3: While many classical methods like the Debus-Radziszewski or Bredereck synthesis can lead to regioisomeric mixtures with unsymmetrical starting materials, certain modern strategies offer superior control.[1][7]

  • Multi-step Sequential Synthesis: A highly effective and regioselective route involves a sequence starting from a glycine derivative. This method proceeds through a 2-azabuta-1,3-diene intermediate, which undergoes a transamination and cyclization cascade to yield the 1,4-disubstituted imidazole with complete regioselectivity.[1][8] This approach is particularly valuable for preparing compounds that are challenging to access via traditional one-pot methods.[8]

  • Van Leusen Imidazole Synthesis (with caution): The standard Van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC), typically yields 1,5-disubstituted imidazoles.[1][9] However, modifications and careful control of reaction conditions, such as temperature, can sometimes influence the regiochemical outcome. For instance, one study noted that conducting the reaction at 0°C led to the formation of a significant portion of the 1,4-disubstituted isomer alongside the expected 1,5-product.[10]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems and provides a logical framework for troubleshooting.

Problem Potential Cause(s) Recommended Solution(s)
Nearly 1:1 ratio of 1,4- and 1,5-isomers from N-alkylation. Similar electronic and steric environment around both ring nitrogens.1. Modify the Alkylating Agent: Switch to a bulkier alkylating agent (e.g., isopropyl iodide instead of methyl iodide) to increase steric differentiation.[3] 2. Change the Base/Solvent System: The choice of base and solvent impacts the ion-pairing of the imidazole anion, which can influence regioselectivity. Screen conditions such as NaH in DMF vs. K₂CO₃ in acetonitrile. 3. Introduce a Directing Group: If feasible, remodel the synthesis to include a removable directing group like SEM chloride to force alkylation at the desired nitrogen.[6]
Reaction yields the 1,5-isomer exclusively or predominantly. The chosen synthetic route mechanistically favors 1,5-formation.1. Re-evaluate the Synthetic Strategy: If using a method like the standard Van Leusen reaction, which is predisposed to give the 1,5-isomer, a different synthetic approach is necessary.[9][10] 2. Adopt a Regiospecific Route: Implement a multi-step synthesis known to be regiospecific for the 1,4-isomer, such as the method starting from a glycine derivative.[1][8]
Low yield and complex product mixture. Competing side reactions or decomposition. Poor regiocontrol is exacerbating the issue.1. Lower Reaction Temperature: Many imidazole-forming reactions are exothermic. Reducing the temperature can minimize side reactions and sometimes improve regioselectivity. 2. Optimize Catalyst/Reagent Stoichiometry: Carefully titrate the equivalents of base and alkylating agent. Excess base can sometimes lead to undesired side reactions. 3. Purify Intermediates: In multi-step syntheses, ensure the purity of each intermediate before proceeding to the next step to avoid carrying over impurities that can complicate the final reaction.
Difficulty separating the 1,4- and 1,5-regioisomers. The isomers have very similar physicochemical properties (polarity, pKa).1. High-Performance Liquid Chromatography (HPLC): Develop a robust HPLC method. Screen different stationary phases (e.g., C18, Phenyl-Hexyl) and mobile phase modifiers. For basic imidazoles, adding a small amount of an amine modifier like diethylamine (DEA) can improve peak shape.[11] 2. Selective Salt Formation: If there is a sufficient difference in the basicity of the two isomers, selective precipitation can be attempted by slowly adding a strong acid to a solution of the mixture. The more basic isomer will preferentially precipitate as a salt.[11]

Key Synthetic Strategies & Protocols

Strategy 1: The Regiospecific Glycine Derivative Method

This is one of the most reliable methods for ensuring the exclusive formation of 1,4-disubstituted imidazoles.[8] The strategy relies on building the imidazole ring in a stepwise fashion where the connectivity is unambiguously defined.

G Start Glycine Derivative Intermediate1 2-Azabuta-1,3-diene Start->Intermediate1 Double aminomethylenation Intermediate2 Transamination/ Cyclization Intermediate1->Intermediate2 + Amine (R-NH2) Product 1,4-Disubstituted Imidazole Intermediate2->Product

Caption: Workflow for the regiospecific synthesis of 1,4-disubstituted imidazoles.

Experimental Protocol: Synthesis of 1-Benzyl-4-phenyl-1H-imidazole

(This protocol is adapted from a general strategy that offers complete regioselectivity.[1][8])

Step 1: Formation of the 2-Azabutadiene Intermediate

  • To a solution of N-benzoyl-glycine ethyl ester (1.0 equiv) in anhydrous toluene (5 mL/mmol), add dimethylformamide dimethyl acetal (DMF-DMA) (2.2 equiv).

  • Heat the mixture to reflux (approx. 110 °C) under a nitrogen atmosphere for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess DMF-DMA. The resulting crude 2-azabutadiene intermediate is often used directly in the next step without further purification.

Step 2: Transamination and Cyclization

  • Dissolve the crude intermediate from Step 1 in glacial acetic acid (3 mL/mmol).

  • Add benzylamine (1.2 equiv) to the solution.

  • Heat the reaction mixture to 120 °C and stir for 12-16 hours.

  • Cool the mixture to room temperature and carefully pour it into a beaker of ice water.

  • Basify the aqueous solution to pH ~8-9 with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 1-benzyl-4-phenyl-1H-imidazole.

Strategy 2: Directed Ortho-Metalation (DoM)

For certain substitution patterns, Directed ortho-Metalation (DoM) can be a powerful tool for regioselective functionalization. In this strategy, a directing metalation group (DMG) on a precursor molecule coordinates to an organolithium base, directing deprotonation to the adjacent ortho position.[12][13] This creates a stabilized aryllithium intermediate that can then react with an electrophile. While not a direct imidazole synthesis, it can be used to build up complexity on a pre-formed ring with high regiocontrol.

G cluster_0 Directed ortho-Metalation (DoM) Cycle A Aromatic with DMG B Coordination Complex A->B + R-Li C ortho-Lithiated Intermediate B->C Deprotonation D ortho-Functionalized Product C->D + Electrophile (E+)

Caption: The catalytic cycle of Directed ortho-Metalation (DoM).

This strategy is particularly relevant for creating specific substitution patterns that might be difficult to achieve through cyclization reactions. For example, an N-protected imidazole could have a DMG at the C2 position, allowing for selective functionalization at C5, or vice-versa.

Concluding Remarks

Controlling regioselectivity in the synthesis of 1,4-disubstituted imidazoles is an achievable goal that hinges on a rational selection of synthetic strategy. While classical one-pot syntheses often present challenges with unsymmetrical substrates, modern multi-step approaches and the strategic use of directing groups offer robust and reliable pathways to the desired isomer. By understanding the interplay of steric and electronic effects, researchers can intelligently design reaction conditions to overcome the inherent reactivity of the imidazole core. This guide serves as a foundational resource for troubleshooting and optimizing these critical transformations in your research and development endeavors.

References

  • Schmidt, M. A., & Eastgate, M. D. (2012). Regioselective synthesis of 1,4-disubstituted imidazoles. Organic & Biomolecular Chemistry, 10(5), 1079-1087. [Link]

  • Li, J., et al. (2021). Metal-Controlled Switchable Regioselective Synthesis of Substituted Imidazoles and Pyrroles via Ring Opening/Cyclocondensation with 2H‑Azirines. Organic Letters, 23(15), 5862–5867. [Link]

  • Grokipedia. (n.d.). Van Leusen reaction. Grokipedia. [Link]

  • Grant, C. D. (1990). N-Alkylation of imidazoles. University of Otago. [Link]

  • Shi, Y., et al. (2017). Substituent-Controllable Cascade Regioselective Annulation of β-Enaminones with N-Sulfonyl Triazoles for Modular Access to Imidazoles and Pyrroles. Molecules, 22(1), 109. [Link]

  • Reddit. (2023). This is why selective N-alkylation of imidazoles is difficult. r/OrganicChemistry. [Link]

  • Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3985-3999. [Link]

  • Wang, Z., et al. (2015). Regioselective Synthesis of Highly Substituted Imidazoles via the Sequential Reaction of Allenyl Sulfonamides and Amines. The Journal of Organic Chemistry, 80(9), 4729-4735. [Link]

  • Chuprakov, S., et al. (2010). C−H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C−H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. The Journal of Organic Chemistry, 75(15), 4941-4954. [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Organic Chemistry Portal. [Link]

  • de la Torre, B. G., & Albericio, F. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals, 16(1), 109. [Link]

  • Gupta, P., & Gupta, J. K. (2015). Synthesis of Bioactive Imidazoles: A Review. Chemical Sciences Journal, 6(3). [Link]

  • Wikipedia. (n.d.). Directed ortho metalation. Wikipedia. [Link]

  • University of California, Irvine. (n.d.). Directed (ortho) Metallation. UCI Chemistry. [Link]

  • Myers, A. G. Research Group. (n.d.). ortho metalation. Harvard University. [Link]

  • Wang, X., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Pharmaceuticals, 13(3), 37. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline. [Link]

  • Organic Chemistry Portal. (n.d.). Van Leusen Imidazole Synthesis. Organic Chemistry Portal. [Link]

  • TSI Journals. (n.d.). The Van Leusen Imidazole Synthesis is used to Synthesise Imidazole-Based Medicinal Molecules. Trade Science Inc. [Link]

  • Royal Society of Chemistry. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. [Link]

  • Sorrell, T. N., & Allen, W. E. (1999). A regiospecific synthesis of 1,4-disubstituted imidazoles. The Journal of Organic Chemistry, 64(26), 9647-9648. [Link]

  • Zenodo. (2024). SYNTHESIS AND REACTIONS OF IMIDAZOLE. Zenodo. [Link]

  • Baran Lab. (n.d.). Directed Metalation: A Survival Guide. Scripps Research. [Link]

  • ResearchGate. (n.d.). Markwald reaction for the synthesis of imidazole. ResearchGate. [Link]

  • Baran Lab. (n.d.). Synthesis of Imidazoles. Scripps Research. [Link]

  • Gstach, H., & Seis, C. (2003). Identification of Regioisomers in a Series of N-Substituted Pyridin-4-yl Imidazole Derivatives by Regiospecific Synthesis, GC/MS, and 1H NMR. The Journal of Organic Chemistry, 68(10), 4069-4072. [Link]

  • YouTube. (2024). From Other Imidazoles by Substitution of Hydrogen. YouTube. [Link]

  • Martin, P. K., et al. (1981). Synthesis of 1,4-substituted imidazoles. The Journal of Organic Chemistry, 46(18), 3763-3765. [Link]

  • Indian Journal of Pharmaceutical Sciences. (2022). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 84(2), 263-276. [Link]

  • Zora, M., et al. (2023). Base-Mediated Synthesis of Imidazole-Fused 1,4-Benzoxazepines via 7-exo-dig Cyclizations: Propargyl Group Transformation. The Journal of Organic Chemistry, 88(8), 4945-4958. [Link]

  • ResearchGate. (2025). Regioselective synthesis of 1,2,4-trisubstituted imidazole from a mechanistic and synthetic prospective. ResearchGate. [Link]

  • ResearchGate. (2025). Synthesis of 2,4-Disubstituted Imidazoles via Nucleophilic Catalysis. ResearchGate. [Link]

  • National Library of Medicine. (2024). Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2021). Reaction strategies for synthesis of imidazole derivatives: a review. ResearchGate. [Link]

  • National Library of Medicine. (2023). Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. National Center for Biotechnology Information. [Link]

Sources

Technical Support Center: Synthesis of Imidazoles from Isatins and Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the synthesis of imidazole derivatives from isatins and aldehydes. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this valuable multicomponent reaction. Here, we address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to help you optimize your synthetic protocols and achieve your research goals.

Introduction to the Isatin-Aldehyde-Amine Condensation

The synthesis of substituted imidazoles from isatins, aldehydes, and an amine source (often ammonium acetate) is a powerful multicomponent reaction (MCR) that provides access to a diverse range of heterocyclic structures. These products are of significant interest in medicinal chemistry due to their wide spectrum of biological activities. However, like many MCRs, this reaction can be sensitive to various parameters, leading to challenges in yield, purity, and reproducibility. This guide is built on established chemical principles and field-proven insights to help you navigate these challenges effectively.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing detailed causal explanations and actionable solutions.

Issue 1: Low or No Product Yield

Question: I am following a literature procedure for the synthesis of a specific imidazole derivative from isatin, an aromatic aldehyde, and ammonium acetate in acetic acid, but I am getting very low yields, or in some cases, no desired product at all. What are the potential causes and how can I improve the yield?

Answer:

Low or non-existent yields in this reaction are a common frustration and can stem from several factors. Let's break down the most probable causes and the corresponding troubleshooting steps.

Probable Causes & Solutions:

  • Inadequate Reaction Conditions:

    • Temperature: The condensation reaction often requires sufficient thermal energy to proceed at a reasonable rate. If the reaction temperature is too low, the reaction may be sluggish or may not proceed at all. Conversely, excessively high temperatures can lead to decomposition of reactants or products, or the formation of unwanted side products.

    • Reaction Time: Multicomponent reactions can sometimes require extended reaction times to reach completion. It is possible that the reaction has not been allowed to proceed for a sufficient duration.

    Troubleshooting Steps:

    • Optimize Temperature: Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) to find the optimal temperature that promotes product formation without significant decomposition.

    • Extend Reaction Time: Run the reaction for a longer period (e.g., 12, 24, or even 48 hours), again using TLC to monitor the consumption of starting materials and the formation of the product.

  • Catalyst Issues:

    • Catalyst Choice: While acetic acid can act as both a solvent and a catalyst, some combinations of isatins and aldehydes may require a more effective catalyst to promote the reaction. Lewis acids or other Brønsted acids can significantly enhance the reaction rate.

    • Catalyst Loading: The amount of catalyst can be crucial. Too little may not be effective, while too much can sometimes lead to side reactions.

    Troubleshooting Steps:

    • Screen Catalysts: Consider screening a variety of catalysts. Common choices include ceric ammonium nitrate (CAN), L-proline, or various Lewis acids like ZnCl₂, InCl₃, or Sc(OTf)₃. The choice of catalyst can be highly substrate-dependent.

    • Optimize Catalyst Loading: If you are using a catalyst, try varying the molar percentage to find the optimal loading.

  • Reagent Quality and Stoichiometry:

    • Purity of Reagents: Impurities in the isatin, aldehyde, or ammonium acetate can interfere with the reaction. Aldehydes, in particular, are prone to oxidation to carboxylic acids, which will not participate in the reaction.

    • Stoichiometry: The molar ratio of the reactants is critical. An excess of one reactant may be necessary to drive the reaction to completion, but a significant imbalance can also lead to the formation of side products.

    Troubleshooting Steps:

    • Verify Reagent Purity: Ensure the purity of your starting materials. If necessary, purify the aldehyde by distillation or recrystallization. Use freshly opened or properly stored ammonium acetate.

    • Adjust Stoichiometry: While a 1:1:2 molar ratio of isatin:aldehyde:ammonium acetate is common, you can try varying these ratios. For instance, a slight excess of the aldehyde or ammonium acetate might be beneficial.

Troubleshooting Workflow for Low Yield:

G start Low/No Yield Observed check_temp Verify Reaction Temperature & Time start->check_temp optimize_temp Optimize Temperature (e.g., increase in 10-20°C increments) check_temp->optimize_temp If suboptimal extend_time Extend Reaction Time (monitor by TLC) check_temp->extend_time If suboptimal check_catalyst Evaluate Catalyst System optimize_temp->check_catalyst extend_time->check_catalyst screen_catalysts Screen Alternative Catalysts (e.g., Lewis acids, L-proline) check_catalyst->screen_catalysts If ineffective optimize_loading Optimize Catalyst Loading check_catalyst->optimize_loading If using catalyst check_reagents Assess Reagent Quality & Stoichiometry screen_catalysts->check_reagents optimize_loading->check_reagents purify_reagents Purify Starting Materials (especially aldehyde) check_reagents->purify_reagents If purity is suspect adjust_ratio Vary Reactant Molar Ratios check_reagents->adjust_ratio If stoichiometry is unoptimized success Improved Yield purify_reagents->success adjust_ratio->success

Caption: Troubleshooting workflow for low product yield.

Issue 2: Formation of Multiple Side Products

Question: My reaction is producing a complex mixture of products, making purification extremely difficult. How can I improve the selectivity and minimize the formation of side products?

Answer:

The formation of multiple products is a common issue in MCRs and often points to a lack of control over the reaction pathway. Here’s how to approach this problem systematically.

Probable Causes & Solutions:

  • Side Reactions of Isatin:

    • Self-Condensation: Under certain conditions, isatin can undergo self-condensation or react with the amine source in unproductive ways.

    • Ring Opening: The isatin ring can potentially open under harsh acidic or basic conditions.

  • Side Reactions of the Aldehyde:

    • Cannizzaro Reaction: If you are using an aldehyde without α-hydrogens under basic conditions, the Cannizzaro reaction can be a competing pathway.

    • Aldol Condensation: Aldehydes with α-hydrogens can undergo self-condensation.

  • Reaction Conditions Promoting Side Products:

    • High Temperature: As mentioned earlier, excessive heat can lead to decomposition and the formation of tars or a multitude of side products.

    • Solvent Effects: The polarity and protic/aprotic nature of the solvent can influence which reaction pathways are favored.

Troubleshooting Steps:

  • Lower the Reaction Temperature: This is often the first and most effective step to reduce the rate of side reactions, which may have higher activation energies than the desired reaction.

  • Solvent Screening: The choice of solvent can have a profound impact on selectivity. Consider screening a range of solvents with different polarities, such as ethanol, methanol, acetonitrile, or even solvent-free conditions.

  • pH Control: If using a Brønsted acid or base catalyst, carefully control the pH. The optimal pH will be a balance between activating the substrates and avoiding unwanted side reactions.

  • Order of Addition: In some cases, the order in which the reactants are mixed can influence the outcome. Try adding the aldehyde slowly to a mixture of the isatin and ammonium acetate.

Data Presentation: Effect of Solvent on a Model Reaction

SolventDielectric ConstantYield of Desired Product (%)Purity by HPLC (%)
Glacial Acetic Acid6.27585
Ethanol24.58292
Acetonitrile37.56580
Toluene2.44070
Solvent-free (100°C)N/A8895

Note: These are representative data and actual results will vary depending on the specific substrates.

Frequently Asked Questions (FAQs)

Q1: What is the generally accepted mechanism for the synthesis of imidazoles from isatins, aldehydes, and ammonium acetate?

A1: The reaction is believed to proceed through a series of condensation and cyclization steps. A plausible mechanism is as follows:

  • The aldehyde reacts with ammonia (from ammonium acetate) to form an imine.

  • The isatin carbonyl group at the C-3 position is activated by the acid catalyst.

  • A second molecule of ammonia attacks the activated C-2 carbonyl of the isatin, leading to a ring-opened intermediate.

  • This intermediate then condenses with the previously formed imine.

  • An intramolecular cyclization followed by dehydration yields the final imidazole product.

Reaction Mechanism Diagram:

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Isatin Activation & Ring Opening cluster_2 Step 3: Condensation & Cyclization cluster_3 Step 4: Dehydration Aldehyde R-CHO Imine R-CH=NH Aldehyde->Imine + NH₃ - H₂O Ammonia NH₃ Isatin Isatin ActivatedIsatin Activated Isatin Isatin->ActivatedIsatin + H⁺ RingOpened Ring-Opened Intermediate ActivatedIsatin->RingOpened + NH₃ Condensation Condensation Product RingOpened->Condensation + Imine Cyclized Cyclized Intermediate Condensation->Cyclized Intramolecular Cyclization Imidazole Final Imidazole Product Cyclized->Imidazole - H₂O

Caption: Plausible reaction mechanism for imidazole synthesis.

Q2: Can I use other amine sources besides ammonium acetate?

A2: Yes, while ammonium acetate is the most common source of ammonia, other reagents can be used. Ammonium carbonate or a solution of ammonia in an appropriate solvent are viable alternatives. Additionally, if you wish to synthesize N-substituted imidazoles, you can use primary amines in place of an ammonia source. However, this will require significant modification and optimization of the reaction conditions.

Q3: How do electron-donating and electron-withdrawing groups on the aldehyde and isatin affect the reaction?

A3: The electronic nature of the substituents on both the aromatic aldehyde and the isatin ring can have a significant impact on the reaction rate and yield.

  • On the Aldehyde: Electron-withdrawing groups (e.g., -NO₂, -CN, halides) generally make the aldehyde carbonyl carbon more electrophilic, which can facilitate the initial nucleophilic attack and may lead to faster reaction rates. Conversely, electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) can decrease the reactivity of the aldehyde.

  • On the Isatin Ring: The effect on the isatin ring is more complex as it involves multiple reactive sites. Electron-withdrawing groups can activate the carbonyl groups towards nucleophilic attack, potentially increasing the reaction rate. Electron-donating groups may have the opposite effect. However, these effects are often balanced by the influence of the substituents on the stability of the intermediates. Empirical optimization for each new substrate is highly recommended.

Experimental Protocol: Synthesis of 2-(4-chlorophenyl)-1H-imidazo[4,5-b]phenazine

This protocol is a representative example and may require optimization for different substrates.

Materials:

  • Isatin (1.0 mmol, 147.1 mg)

  • 4-chlorobenzaldehyde (1.0 mmol, 140.6 mg)

  • Ammonium acetate (2.0 mmol, 154.2 mg)

  • Glacial acetic acid (5 mL)

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add isatin (1.0 mmol), 4-chlorobenzaldehyde (1.0 mmol), and ammonium acetate (2.0 mmol).

  • Add glacial acetic acid (5 mL) to the flask.

  • Heat the reaction mixture to reflux (approximately 118°C) with vigorous stirring.

  • Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the eluent). The reaction is typically complete within 4-6 hours.

  • After the reaction is complete (as indicated by the consumption of the starting materials), allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into ice-cold water (50 mL) with stirring.

  • A solid precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with water to remove excess acetic acid and ammonium acetate.

  • Dry the crude product in a vacuum oven.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure 2-(4-chlorophenyl)-1H-imidazo[4,5-b]phenazine.

Experimental Workflow Diagram:

G start Start mix_reagents 1. Mix Isatin, Aldehyde, & Ammonium Acetate in Acetic Acid start->mix_reagents reflux 2. Heat to Reflux (approx. 118°C) mix_reagents->reflux monitor 3. Monitor by TLC reflux->monitor cool 4. Cool to Room Temperature monitor->cool Reaction Complete precipitate 5. Pour into Ice Water to Precipitate Product cool->precipitate filter 6. Filter and Wash Solid precipitate->filter dry 7. Dry Crude Product filter->dry recrystallize 8. Recrystallize from Ethanol dry->recrystallize end Pure Product recrystallize->end

Caption: Step-by-step experimental workflow.

References

  • Ceric Ammonium Nitrate (CAN)

    • Title: Ceric Ammonium Nitrate Catalyzed Synthesis of Quinoxaline and Imidazole Deriv
    • Source: Synthetic Communic
    • URL: [Link]

  • L-Proline as a Catalyst: This article highlights the use of L-proline as an eco-friendly and efficient c

    • Title: L-Proline as an Efficient Catalyst for the Synthesis of 2-Aryl-1-arylmethyl-1H-imidazoles
    • Source: Arkivoc
    • URL: [Link]

  • Solvent Effects in Organic Chemistry: A comprehensive resource detailing how solvent choice can influence reaction r

    • Title: Solvent Effects in Organic Chemistry
    • Source: Chemical Reviews
    • URL: [Link]

Technical Support Center: Minimizing Side Products in Multi-Component Imidazole Condensation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for multi-component imidazole synthesis. As a Senior Application Scientist, I understand that while multi-component reactions (MCRs) offer an elegant and atom-economical route to complex molecules like substituted imidazoles, they can also present unique challenges in controlling selectivity and minimizing side products. This guide is designed to provide you, our fellow researchers and drug development professionals, with field-proven insights and actionable troubleshooting strategies to enhance the yield and purity of your target imidazole derivatives.

The Debus-Radziszewski reaction and its modern variations stand as a cornerstone for synthesizing 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles from simple precursors like a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source.[1][2][3] However, the very nature of a one-pot reaction with multiple reactive species can lead to a complex product mixture if not properly controlled. This guide addresses the most common issues encountered in the lab, explaining the causality behind these problems and offering robust solutions.

Part 1: Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific experimental issues.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yield is the most common complaint in MCRs. The issue typically stems from one of four areas: reaction conditions, stoichiometry, catalyst efficiency, or reactant quality.

Probable Cause 1: Suboptimal Reaction Conditions The kinetics of the multiple condensation steps are highly sensitive to temperature, reaction time, and solvent polarity.

  • Scientific Rationale: The initial condensation of the dicarbonyl with ammonia to form the diimine intermediate and the subsequent cyclization with the aldehyde have different activation energies.[1][2] An inadequate temperature may stall the reaction at an intermediate stage, while excessive heat can promote decomposition or the formation of thermal byproducts.

  • Solutions:

    • Temperature Screening: Systematically screen temperatures. For many syntheses of 2,4,5-trisubstituted imidazoles, temperatures between 80-160°C are effective.[3][4]

    • Microwave-Assisted Synthesis: Consider using microwave irradiation. It often provides rapid, uniform heating, which can dramatically reduce reaction times and improve yields compared to conventional heating.[3][5]

    • Solvent Choice: While many modern protocols are solvent-free,[6] the choice of solvent can be critical if one is used. Polar protic solvents like ethanol can facilitate proton transfer steps. In some cases, ionic liquids have been shown to improve yields without the need for an added catalyst.[7]

Probable Cause 2: Incorrect Stoichiometry The ratio of the components is crucial. An excess of one reactant can push the equilibrium towards an unwanted side-reaction.

  • Scientific Rationale: Ammonium acetate is often used in excess as it serves as both the ammonia source and a mild acidic catalyst.[3] However, a large excess of the aldehyde or dicarbonyl can lead to self-condensation or other side reactions.

  • Solutions:

    • Start with equimolar amounts of the 1,2-dicarbonyl (e.g., benzil) and the aldehyde.

    • Use a moderate excess of the ammonia source. A common starting point is using 2.5 mmol of ammonium acetate for a reaction with 1 mmol of the other components.[3]

Probable Cause 3: Inefficient or Inactivated Catalyst Many MCRs for imidazole synthesis rely on a catalyst to proceed efficiently.

  • Scientific Rationale: Catalysts, typically Lewis or Brønsted acids, activate the carbonyl groups, facilitating nucleophilic attack and the subsequent cyclization and dehydration steps.[4] An inappropriate or deactivated catalyst will result in a sluggish or incomplete reaction.

  • Solutions:

    • Catalyst Screening: If uncatalyzed reactions are low-yielding, screen various catalysts. Simple, inexpensive options like p-toluenesulfonic acid (PTSA)[4], or even lactic acid,[3] have proven effective. For more challenging substrates, catalysts like erbium triflate or various nanoparticles may be required.[7][8]

    • Ensure Anhydrous Conditions: If using a water-sensitive catalyst, ensure all reactants and the solvent are dry, as water can hydrolyze and deactivate it.

Q2: I'm observing a major side product. How can I identify and eliminate it?

The formation of side products is a direct consequence of competing reaction pathways.

Probable Cause: Formation of 2-Aroyl-4(5)-arylimidazoles One of the most frequently reported side products in the synthesis of 2,4(5)-diarylimidazoles is the corresponding 2-aroyl-4(5)-arylimidazole.[7]

  • Scientific Rationale: This side product can arise from an alternative condensation pathway or oxidation of intermediates. Its formation is highly dependent on the specific reaction conditions employed.[7]

  • Solutions:

    • Modify Reaction Temperature: The formation of this byproduct is often temperature-sensitive. Try running the reaction at a lower temperature for a longer duration.

    • Control Atmospheric Conditions: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can sometimes suppress oxidative side reactions.

    • Change the Catalyst: The choice of catalyst can influence the selectivity of the reaction. Switching from a strong Lewis acid to a milder Brønsted acid, or vice-versa, may favor the desired pathway.

Troubleshooting Workflow Diagram

Here is a logical workflow to diagnose and solve common issues in your imidazole synthesis.

G cluster_conditions Condition Optimization cluster_catalyst Catalyst Optimization start Start: Low Yield / Side Products check_reactants 1. Verify Reactant Purity & Stoichiometry start->check_reactants check_conditions 2. Analyze Reaction Conditions check_reactants->check_conditions Reactants OK check_catalyst 3. Evaluate Catalyst Performance check_conditions->check_catalyst Conditions Optimized temp Adjust Temperature purification 4. Optimize Purification check_catalyst->purification Catalyst Optimized cat_type Screen Different Catalysts (Acidic/Basic) success Success: High Yield & Purity purification->success time Modify Reaction Time solvent Change Solvent / Try Solvent-Free mw Use Microwave Synthesis cat_load Adjust Catalyst Loading G cluster_0 r1 1,2-Dicarbonyl diimine Diimine Intermediate r1->diimine Step 1: Condensation r2 2 NH₃ r2->diimine Step 1: Condensation r3 Aldehyde (R-CHO) dihydro Dihydroimidazole Intermediate r3->dihydro Step 2: Condensation diimine->dihydro Step 2: Condensation product Substituted Imidazole dihydro->product Step 3: Oxidation

Sources

Technical Support Center: Catalyst Selection for Efficient Imidazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for Catalyst Selection in Imidazole Synthesis. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing imidazole ring formation. Here, we move beyond mere protocols to address the fundamental "why" behind catalyst choice and reaction design. This resource is structured as a dynamic FAQ and troubleshooting guide to directly address the complex challenges encountered during experimental work.

Section 1: Core Catalyst Selection Framework (FAQs)

This section provides a strategic overview to guide your initial catalyst selection process, addressing the most common high-level questions.

Q1: What are the primary classes of catalysts used for imidazole synthesis?

A1: The landscape of catalysts for imidazole synthesis is broad, but can be generally categorized into several key classes:

  • Homogeneous Catalysts: These include metal salts (e.g., Copper (II) acetate, Zinc Chloride) and organocatalysts (e.g., L-proline, DABCO).[1][2] They are highly active and offer good selectivity but can be difficult to separate from the reaction mixture.

  • Heterogeneous Catalysts: These are solid-supported catalysts that are easily recoverable and reusable.[3] Examples include zeolites, silica-supported acids (like silicotungstic acid), and metal nanoparticles on various supports.[2][4][5] Their primary advantage is ease of workup and improved sustainability.[6]

  • Ionic Liquids (ILs): These salts, which are liquid at low temperatures (<100°C), can act as both the solvent and the catalyst.[7][8][9] They offer benefits like thermal stability, low vapor pressure, and high polarity, often leading to enhanced reaction rates and simple product extraction.[9][10]

  • Biocatalysts: While less common, enzymes like lipases have shown activity, though often the catalytic effect is attributed to specific amino acid residues like histidine within the enzyme structure.[11]

Q2: How do I decide between a homogeneous and a heterogeneous catalyst for my synthesis?

A2: The choice between a homogeneous and heterogeneous system is a critical decision based on a trade-off between activity, selectivity, and practicality. The following decision workflow can guide your choice.

Start Start: Imidazole Synthesis Project Priority What is the primary driver? (Scale vs. Discovery) Start->Priority Scale Large-Scale Synthesis (Process Chemistry) Priority->Scale Scale & Reusability Discovery Small-Scale Discovery (Medicinal Chemistry) Priority->Discovery Speed & High Throughput Heterogeneous Heterogeneous Catalyst (e.g., Zeolites, Supported Acids) Scale->Heterogeneous Homogeneous Homogeneous Catalyst (e.g., Cu(OAc)₂, ZnCl₂) Discovery->Homogeneous Homogeneous_Adv Advantages: - High Activity/Selectivity - Milder Conditions - Well-understood Mechanisms Homogeneous->Homogeneous_Adv Homogeneous_Disadv Disadvantages: - Difficult Separation - Catalyst Contamination of Product - Not Typically Reusable Homogeneous->Homogeneous_Disadv Heterogeneous_Adv Advantages: - Easy Separation (Filtration) - Catalyst Reusability - Ideal for Flow Chemistry Heterogeneous->Heterogeneous_Adv Heterogeneous_Disadv Disadvantages: - Potentially Lower Activity - Harsher Conditions (Higher Temp.) - Mass Transfer Limitations Heterogeneous->Heterogeneous_Disadv

Caption: Catalyst Selection: Homogeneous vs. Heterogeneous.

Q3: When are copper-based catalysts the right choice?

A3: Copper catalysts are among the most versatile and widely used for imidazole synthesis, particularly for multicomponent reactions.[4][6] Consider a copper catalyst, such as Cu(II) chloride, Cu₂O, or copper nanoparticles, when:

  • You are performing a multi-component synthesis, like a [3+2] cycloaddition.[12][13]

  • You need a cost-effective and readily available metal catalyst.[14]

  • Your substrates require C-H bond activation, a process where copper catalysts excel.[12]

  • You are aiming for high regioselectivity in the formation of substituted imidazoles.[13]

A study by Mullaivendhan et al. found that among various Cu(II) catalysts, Cu(phen)Cl₂ was particularly effective for synthesizing imidazole derivatives via the Mannich base technique, highlighting the importance of the ligand environment on the copper center.[15][16]

Q4: What are the main advantages and, more importantly, the limitations of using zeolites?

A4: Zeolites are crystalline aluminosilicates with a well-defined microporous structure, making them excellent shape-selective heterogeneous catalysts.[17]

  • Advantages: They offer high thermal stability, reusability, and can be easily separated from the reaction mixture.[18] Their acidic sites within the pores can effectively catalyze condensation reactions. ZSM-11, for example, has shown high activity in the synthesis of 1,2,4,5-tetrasubstituted imidazoles, especially under solvent-free conditions.[18]

  • Limitations: The primary drawback is their small pore size, which can prevent bulky reactant molecules from accessing the active sites inside the pores.[19] This can lead to diffusion limitations and reduced catalytic activity for large substrates. Another issue is their sensitivity to deactivation by the irreversible adsorption of heavy byproducts, which can block the pores.[19]

Q5: Are ionic liquids a practical choice for my synthesis? What are the pros and cons?

A5: Ionic liquids (ILs) are a compelling, "green" alternative to traditional volatile organic solvents and can also act as catalysts.[10][20]

  • Pros: Imidazolium-based ILs are particularly effective.[7] They can dissolve a wide range of organic compounds, their polarity can be tuned by altering the cation or anion, and they facilitate easy product separation as many organic products are immiscible with them.[9] This often allows for simple decanting of the product and reuse of the IL-catalyst system for multiple cycles without significant loss of activity.[8]

  • Cons: The primary disadvantages are the relatively high cost of many ionic liquids compared to conventional solvents and catalysts. Viscosity can also be an issue, potentially leading to mass transfer problems. Finally, while considered "greener," their long-term environmental impact and biodegradability are still areas of active research.

Section 2: Troubleshooting and Optimization Guide

This section addresses specific experimental failures in a Q&A format, providing a logical workflow to diagnose and solve common problems.

Problem 1: Low or No Yield of the Desired Imidazole Product

Q: My Debus-Radziszewski (or other multicomponent) reaction is giving a very low yield. What are the most likely causes and how can I fix it?

A: Low yield is a frequent and frustrating issue. It can almost always be traced back to one of three areas: the catalyst, the reaction conditions, or catalyst deactivation. Let's break down the troubleshooting process.

Start Low Yield Observed Triage Identify Potential Cause Start->Triage Cause1 Ineffective Catalyst or Loading Triage->Cause1 Cause2 Suboptimal Reaction Conditions Triage->Cause2 Cause3 Catalyst Deactivation Triage->Cause3 Action1a Screen Catalysts (e.g., CuI, Cu(OAc)₂, Zeolites) Cause1->Action1a Action1b Optimize Catalyst Loading (Typically 5-20 mol%) Cause1->Action1b Action2a Optimize Temperature & Reaction Time (Monitor by TLC) Cause2->Action2a Action2b Screen Solvents (Polar vs. Nonpolar) Cause2->Action2b Action3a Check for Poisons (e.g., Sulfur, Halides) Cause3->Action3a Action3b Consider Inert Atmosphere Cause3->Action3b Action3c Regenerate or Replace Catalyst Cause3->Action3c Outcome Improved Yield Action1a->Outcome Action1b->Outcome Action2a->Outcome Action2b->Outcome Action3a->Outcome Action3b->Outcome Action3c->Outcome

Caption: Troubleshooting workflow for addressing low yields.

  • Potential Cause 1: Suboptimal Catalyst or Catalyst Loading.

    • Scientific Rationale: The catalyst's role is to lower the activation energy of the rate-limiting step, often the initial condensation or the final cyclization/aromatization. An inappropriate catalyst may not effectively coordinate with the reactants. Catalyst loading is also critical; too little results in a slow, incomplete reaction, while too much can sometimes lead to deactivation or unwanted side reactions.[21]

    • Troubleshooting Steps:

      • Screen Different Catalysts: If using a copper catalyst, test various salts and oxidation states (e.g., CuI, Cu(OAc)₂, Cu(phen)Cl₂).[21] For heterogeneous options, compare a zeolite like ZSM-11 to a supported acid like silica-supported FeCl₃.[5][18]

      • Optimize Catalyst Loading: Start with a standard loading (e.g., 10 mol%) and perform reactions with systematically lower (e.g., 5 mol%) and higher (e.g., 15-20 mol%) amounts.[21] Be aware that higher loading does not always equate to higher yield.[22]

  • Potential Cause 2: Ineffective Reaction Conditions.

    • Scientific Rationale: Reaction kinetics are highly sensitive to temperature and the solvent environment. The solvent influences reactant solubility and can stabilize transition states.[23] Temperature provides the necessary energy to overcome activation barriers.

    • Troubleshooting Steps:

      • Vary the Temperature: If the reaction is sluggish at room temperature, gradually increase the heat and monitor progress by TLC. Refluxing in a suitable solvent is a common strategy.[24] Conversely, if multiple side products are observed, lowering the temperature may improve selectivity.

      • Screen Solvents: The choice of solvent can dramatically impact yield.[21] Test a range of solvents from polar protic (ethanol, water) to polar aprotic (DMF, DMSO) and nonpolar (toluene).[25] Green solvents like glycerol have also been shown to be highly effective, as the hydroxyl groups can activate carbonyl compounds through hydrogen bonding.[25]

      • Consider Microwave Irradiation: Microwave synthesis can drastically reduce reaction times from hours to minutes and often improves yields by minimizing side product formation through rapid, uniform heating.[4][20]

  • Potential Cause 3: Catalyst Deactivation.

    • Scientific Rationale: Catalyst deactivation occurs when the active sites are blocked or structurally changed, rendering them ineffective.[26] The primary mechanisms are poisoning, fouling (coking), and thermal degradation (sintering).[27][28]

    • Troubleshooting Steps:

      • Identify Potential Poisons: Impurities in starting materials (e.g., sulfur or halide compounds) can act as poisons, especially for metal catalysts.[27] Ensure high-purity, and if necessary, purify your reagents.

      • Prevent Fouling/Coking: Fouling occurs when polymeric byproducts coat the catalyst surface, blocking active sites.[28] This is common in high-temperature reactions. Running the reaction at a lower temperature or using a solvent that better solubilizes intermediates can help.

      • Use an Inert Atmosphere: If your catalyst is sensitive to oxidation (e.g., Cu(I) species or certain nanoparticles), performing the reaction under an inert atmosphere like nitrogen or argon is crucial.[24]

Problem 2: Significant Formation of Side Products and Impurities

Q: My reaction produces the desired imidazole, but I'm getting a lot of impurities, making purification a nightmare. How can I improve the selectivity?

A: Poor selectivity is often a result of competing reaction pathways or incomplete reactions.

  • Potential Cause 1: Incomplete Cyclization or Condensation.

    • Scientific Rationale: Imidazole synthesis is a multi-step process. If the final cyclization and aromatization steps are slow or inhibited, stable intermediates can accumulate as major impurities. The condensation reaction that forms the imidazole ring releases water, which can inhibit the reaction equilibrium if not removed.[24]

    • Troubleshooting Steps:

      • Increase Reaction Time/Temperature: Monitor the reaction by TLC. If starting materials are consumed but new spots (likely intermediates) appear and persist, the reaction may need more time or a higher temperature to drive it to completion.[24]

      • Water Removal: For reactions run at high temperatures, using a Dean-Stark trap can effectively remove water and drive the equilibrium toward the product.[24]

  • Potential Cause 2: Unwanted Side Reactions.

    • Scientific Rationale: The reactants in imidazole synthesis are often highly functionalized and can participate in undesired pathways. For example, aldehydes can be oxidized to carboxylic acids, or reactions can lead to the formation of regioisomers if the substrates are unsymmetrical.[24]

    • Troubleshooting Steps:

      • Optimize Stoichiometry: Carefully control the ratio of your reactants. An excess of one component may favor a side reaction.

      • Modify the Catalyst: The choice of catalyst can profoundly influence selectivity. For instance, in syntheses that can form different regioisomers, screening various catalysts is essential to find one that favors the desired isomer.[24]

      • Control the Atmosphere: If you suspect oxidation of your aldehyde or product (e.g., N-oxide formation), run the reaction under an inert atmosphere (N₂ or Ar).[24]

Section 3: Experimental Protocols & Comparative Data

Representative Experimental Protocol: Catalyst Screening for Debus-Radziszewski Synthesis of 2,4,5-Triphenylimidazole

This protocol provides a framework for screening different catalysts for a classic multicomponent reaction.

  • Setup: To four separate microwave reaction vessels, add benzil (1 mmol, 210 mg), benzaldehyde (1 mmol, 106 mg), and ammonium acetate (5 mmol, 385 mg).

  • Catalyst Addition:

    • Vessel 1 (Control): No catalyst.

    • Vessel 2 (Homogeneous): Add Cu(phen)Cl₂ (0.1 mmol, 10 mol%).[15]

    • Vessel 3 (Heterogeneous): Add ZSM-11 zeolite (50 mg).[18]

    • Vessel 4 (Solvent-Catalyst): Add 1-butyl-3-methylimidazolium bromide ([BMIM]Br) (1 mL) as the solvent and catalyst.

  • Reaction:

    • For Vessels 1-3, add ethanol (5 mL).

    • Seal the vessels and place them in a microwave reactor. Irradiate at 110°C for 10 minutes.[21]

    • For Vessel 4, conduct the reaction under the same microwave conditions without additional solvent.

  • Workup and Analysis:

    • After cooling, add cold water (20 mL) to each vessel to precipitate the crude product.

    • Collect the solid by vacuum filtration and wash with water. For Vessel 3, the zeolite can be recovered at this stage.

    • Dry the crude product and determine the yield. Analyze purity by TLC and ¹H NMR.

    • Purify a sample by recrystallization from ethanol or by column chromatography on silica gel.[21]

Data Presentation: Comparative Catalyst Performance

The following table summarizes representative data from the literature to guide catalyst selection. Note that direct comparison is challenging as substrate scope and conditions vary between studies.

Catalyst SystemTypical ReactionCatalyst LoadingSolventTemp (°C)TimeYield (%)Key AdvantagesReference(s)
No Catalyst Debus-RadziszewskiN/AGlycerol902-3 h~90Green solvent, simple[25]
Cu(phen)Cl₂ Mannich Base Reaction10 mol%Ethanol353 h78-80High efficiency at low temp.[15]
ZSM-11 Zeolite 4-Component Reaction0.05 g / mmolSolvent-free11030 min~95Reusable, fast, solvent-free[18]
FeCl₃/SiO₂ Debus-Radziszewski2 mol%Solvent-free1001 h93Low catalyst loading, efficient[5]
Ionic Liquid Debus-RadziszewskiN/A (Solvent)[BMIM]Br11010 min~92Reusable, very fast reaction[7][8]
Silicotungstic Acid Debus-Radziszewski7.5 mol%EthanolReflux50 min94Cost-effective, high yield[2]

References

  • JETIR. (2020, February). A SHORT REVIEW ON SYNTHESIS OF IMIDAZOLE DERIVATIVES. Journal of Emerging Technologies and Innovative Research (JETIR), 7(2). Retrieved from [Link]

  • Kanazawa, C., Kamijo, S., & Yamamoto, Y. (2006). Synthesis of Imidazoles through the Copper-Catalyzed Cross-Cycloaddition between Two Different Isocyanides. Journal of the American Chemical Society, 128(33), 10662–10663. Available at: [Link]

  • IOSR Journal. (2026, January 9). Significant Review of Synthesis of Substituted Imidazole Derivatives Using Diffrent Catalysis. IOSR Journal of Applied Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent advances in heterogeneous catalysts for the synthesis of imidazole derivatives | Request PDF. Retrieved from [Link]

  • Jabbar, H. S., et al. (n.d.). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Jour of Adv Research in Dynamical & Control Systems, 11(03-Special Issue). Retrieved from [Link]

  • Maxime, G., et al. (2015). Formation mechanisms and yields of small imidazoles from reactions of glyoxal with NH4(+) in water at neutral pH. PubMed, 21(8), 10.1039/c5cp02931d. Retrieved from [Link]

  • ResearchGate. (2025, August 9). A novel imidazolium-based acidic ionic liquid as an efficient and reusable catalyst for the synthesis of 2-aryl-1H-phenanthro[9,10-d]imidazoles. Retrieved from [Link]

  • ResearchGate. (2013, June 25). What are the limitations of zeolites as a catalyst? Retrieved from [Link]

  • Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. (2023). Pharmaceutical and Biosciences Journal, 11(3), 1-10. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • Mullaivendhan, J., et al. (2023). Cu (II)-catalyzed: synthesis of imidazole derivatives and evaluating their larvicidal, antimicrobial activities with DFT and molecular docking studies. Scientific Reports, 13(1), 19993. Available at: [Link]

  • Tang, D., et al. (2013). Synthesis of Multisubstituted Imidazoles via Copper-Catalyzed [3 + 2] Cycloadditions. The Journal of Organic Chemistry, 78(6), 2746-2750. Available at: [Link]

  • ResearchGate. (n.d.). Reaction conditions evaluation for imidazole synthesis. [Download Table]. Retrieved from [Link]

  • MDPI. (2022, January 23). Recent Advances in Imidazolium-Based Dicationic Ionic Liquids as Organocatalysts: A Mini-Review. Molecules, 27(3), 793. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (n.d.). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. Retrieved from [Link]

  • Jain, S., et al. (2024). Solvent Influence on Yield and Selectivity in the Synthesis of 2,4,5-Triaryl-1H-imidazoles. Nanotechnology Perceptions, 20(S12). Retrieved from [Link]

  • ResearchGate. (n.d.). Cu (II)-catalyzed: synthesis of imidazole derivatives and evaluating their larvicidal, antimicrobial activities with DFT and molecular docking studies. Retrieved from [Link]

  • RSC Publishing. (n.d.). Multicomponent synthesis of novel imidazole-pyran derivatives: in silico and in vitro studies. Retrieved from [Link]

  • RSC Publishing. (2024, October 22). An elegant approach for the synthesis of multisubstituted imidazole via FeCl3/SiO2 catalyzed activation of acetals. Retrieved from [Link]

  • Ionic Liquids: Properties, Application, and Synthesis. (2020). Fine Chemical Engineering, 2(1). Retrieved from [Link]

  • Journal of Chemistry Letters. (n.d.). Ionic liquids based on DABCO as sustainable green catalysts and solvents: An overview. Retrieved from [Link]

  • PMC. (n.d.). Rapid Lewis Acid Screening and Reaction Optimization Using 3D-Printed Catalyst-Impregnated Stirrer Devices in the Synthesis of Heterocycles. Retrieved from [Link]

  • ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. Retrieved from [Link]

  • Zenodo. (n.d.). SYNTHESIS AND REACTIONS OF IMIDAZOLE. Retrieved from [Link]

  • Frontiers. (2023, September 28). Copper-catalyzed reaction of aziridine for the synthesis of substituted imidazolidine and imidazolidinone. Retrieved from [Link]

  • TSI Journals. (2014, January 26). PHOTOSENSITIZED REACTION OF IMIDAZOLE. Retrieved from [Link]

  • PMC. (n.d.). An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst. Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (n.d.). Using imidazolium-based ionic liquids as dual solvent-catalysts for sustainable synthesis of vitamin esters: inspiration from bio- and organo-catalysis. Retrieved from [Link]

  • OUCI. (n.d.). A review on zeolite imidazole frameworks: synthesis, properties, and applications. Retrieved from [Link]

  • The Journal of Organic Chemistry - ACS Publications. (2022, October 12). Brønsted Acid-Catalyzed Synthesis of 1,2,5-Trisubstituted Imidazoles via a Multicomponent Reaction of Vinyl Azides with Aromatic Aldehydes and Aromatic Amines. Retrieved from [Link]

  • Duralytic. (2024, September 9). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Retrieved from [Link]

  • ResearchGate. (n.d.). Versatile Imidazole Synthesis Via Multicomponent Reaction Approach | Request PDF. Retrieved from [Link]

  • International Research Journal. (2023, June 30). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. Retrieved from [Link]

  • Zhang, H., et al. (2022). Zeolites in catalysis: sustainable synthesis and its impact on properties and applications. Catalysis Science & Technology, 12(20), 6097-6116. Retrieved from [Link]

  • AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2023, October 9). Multicomponent Reactions Synthesis of Triaryl-1H Imidazoles Using Reductive-oxidative Reactions by MnO2-FeSO4 as a Catalyst. Retrieved from [Link]

  • PMC. (n.d.). Development of Novel and Efficient Processes for the Synthesis of 5-Amino and 5-Iminoimidazo[1,2-a]imidazoles via Three-Component Reaction Catalyzed by Zirconium(IV) Chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). The Debus–Radziszewski imidazole synthesis. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A review on zeolite imidazole frameworks: synthesis, properties, and applications. Retrieved from [Link]

  • PMC. (2023, January 13). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2019, August 5). Catalysts Deactivation, Poisoning and Regeneration. Retrieved from [Link]

  • MDPI. (n.d.). Catalyst Deactivation, Poisoning and Regeneration. Retrieved from [Link]

Sources

Technical Support Center: A Guide to Scaling the Synthesis of (1-ethyl-4-methyl-1H-imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center. This guide is designed for researchers, chemists, and process development professionals tackling the multi-step synthesis of (1-ethyl-4-methyl-1H-imidazol-2-yl)methanol. As a key intermediate in various research and development pipelines, scaling its synthesis from the bench to pilot scale introduces a unique set of challenges. This document provides in-depth, field-tested insights and troubleshooting protocols in a direct question-and-answer format to navigate these complexities effectively.

Overview of the Synthetic Strategy

The synthesis of this compound is robustly achieved via a three-stage process. This pathway is selected for its reliance on well-understood transformations and the commercial availability of starting materials. However, each stage requires careful optimization to ensure efficiency, safety, and purity upon scale-up.

G cluster_0 Stage 1: N-Alkylation cluster_1 Stage 2: C2-Formylation cluster_2 Stage 3: Reduction A 4-Methyl-1H-imidazole B 1-Ethyl-4-methyl-1H-imidazole A->B  Ethyl Iodide,  NaH, THF C 1-Ethyl-4-methyl- 1H-imidazole-2-carbaldehyde B->C  1. n-BuLi, THF, -78°C  2. DMF D (1-ethyl-4-methyl-1H-imidazol- 2-yl)methanol (Target) C->D  NaBH4,  Methanol

Caption: High-level workflow for the synthesis of the target molecule.

Part A: N-Alkylation of 4-Methylimidazole

This initial step involves the ethylation of the imidazole nitrogen. While seemingly straightforward, achieving high conversion and minimizing side products is critical for the success of subsequent steps.

Q1: My N-ethylation reaction using ethyl iodide and potassium carbonate is slow and results in low yield. How can I improve it?

Answer: This is a common issue when scaling up. The combination of potassium carbonate (K₂CO₃) as the base in solvents like acetonitrile can be inefficient.[1] The primary bottleneck is often the incomplete deprotonation of the imidazole ring.

Expert Recommendation: Switch to a stronger, non-nucleophilic base and an aprotic solvent. Sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) is highly effective.[2] NaH irreversibly deprotonates the imidazole, forming the sodium salt. This drives the reaction to completion.

Troubleshooting Protocol: Optimizing N-Alkylation

  • Rigorous Anhydrous Conditions: Ensure your THF is anhydrous and the reaction is performed under an inert atmosphere (Nitrogen or Argon). Grignard reagents and strong bases like NaH react violently with water.[3]

  • Base Addition: To a suspension of 4-methyl-1H-imidazole in anhydrous THF at 0 °C, add NaH (60% dispersion in mineral oil, 1.2 equivalents) portion-wise. The evolution of hydrogen gas should be observed.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the imidazolide anion.

  • Alkylating Agent: Cool the mixture back to 0 °C and add ethyl iodide (1.1 equivalents) dropwise. Controlling the addition rate is crucial to manage the exotherm.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS until the starting material is consumed.[2]

Q2: I'm observing the formation of both N1 and N3-ethylated isomers with my unsymmetrically substituted imidazole. How can I control regioselectivity?

Answer: While this is not an issue for 4-methylimidazole (as N1 and N3 are equivalent), it is a critical challenge for other substituted imidazoles.[4] Regioselectivity is governed by a delicate balance of steric hindrance, electronics, and the reaction conditions.[2]

Causality: The deprotonated imidazole anion has negative charge density on both nitrogen atoms. Alkylation can occur at either site.

Strategies for Control:

  • Steric Hindrance: Bulky substituents on the imidazole ring will sterically direct the incoming alkyl group to the less hindered nitrogen.

  • Choice of Base/Solvent System: The combination of NaH in THF or DMF often favors the thermodynamically more stable N1-alkylated product for many substituted imidazoles.[2][5] The sodium cation can coordinate with the N2 atom and nearby substituents, sterically blocking that position.

  • Protecting Groups: In complex syntheses, a protecting group can be installed on one nitrogen to force alkylation at the other, followed by deprotection.

Part B: C2-Formylation of 1-Ethyl-4-methylimidazole

Introducing the aldehyde at the C2 position is the most challenging step. The C2 proton is the most acidic on the imidazole ring, allowing for deprotonation with a strong base followed by reaction with an electrophile.

Q3: I'm struggling with the C2-lithiation using n-butyllithium (n-BuLi). The reaction is incomplete, and upon scaling, temperature control is difficult. What are the critical parameters?

Answer: C2-lithiation is highly effective but notoriously difficult to scale due to the use of pyrophoric n-BuLi and the requirement for cryogenic temperatures (-78 °C).[6] Incomplete reactions are almost always due to insufficient temperature control or impurities.

Critical Parameters for Scale-Up:

  • Strict Stoichiometry of n-BuLi: The concentration of commercial n-BuLi can vary. It must be titrated before use to determine its exact molarity. An inaccurate concentration leads to under- or over-addition, causing incomplete reaction or side products.

  • Cryogenic Temperature Control: Maintaining -78 °C in a large reactor is non-trivial. Any temperature increase, even locally, can cause the lithiated intermediate to decompose or react with the solvent. Ensure your reactor has efficient cooling and agitation to maintain a homogenous low temperature.

  • Anhydrous Conditions: Absolutely critical. Any trace of water will quench the n-BuLi and the lithiated intermediate. All glassware must be flame- or oven-dried, and solvents must be rigorously anhydrous.

  • Quenching with DMF: Use anhydrous N,N-Dimethylformamide (DMF) as the formylating agent. Add it slowly at -78 °C to control the exotherm.

G start Start: Low Yield in C2-Lithiation/Formylation q1 Was n-BuLi titrated? start->q1 sol1 Titrate n-BuLi before use to ensure accurate stoichiometry. q1->sol1 No q2 Was the reaction temperature maintained at -78°C? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Improve reactor cooling and agitation. Ensure no local hot spots. q2->sol2 No q3 Were all reagents and solvents rigorously anhydrous? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Flame-dry all glassware. Use freshly distilled/dried solvents. q3->sol3 No end Problem likely resolved. If issues persist, check DMF quality. q3->end Yes a3_yes Yes a3_no No sol3->end

Caption: Troubleshooting decision tree for the C2-lithiation step.

Q4: Is there a safer, more scalable alternative to the n-BuLi method for formylation?

Answer: Yes, for large-scale synthesis, avoiding cryogenic and pyrophoric reagents is highly desirable. The Vilsmeier-Haack reaction is a viable alternative, though it has its own set of challenges.[7] This reaction uses a pre-formed Vilsmeier reagent (from phosphorus oxychloride (POCl₃) and DMF) to directly formylate the imidazole ring.[8]

Considerations for Vilsmeier-Haack:

  • Reactivity: The reaction is typically less vigorous than lithiation.

  • Safety: POCl₃ is highly corrosive and moisture-sensitive, requiring careful handling.

  • Workup: The workup involves quenching with a base, which can be exothermic and requires careful control.

  • Yield: Yields can be variable and may require more optimization compared to the lithiation route.

Part C: Reduction of the Aldehyde to the Alcohol

This final transformation is a standard reduction of an aldehyde to a primary alcohol. The choice of reducing agent is key to ensuring safety and ease of workup on a larger scale.

Q5: The reduction with sodium borohydride (NaBH₄) is slow. Can I use a stronger reducing agent like lithium aluminum hydride (LiAlH₄) for scale-up?

Answer: While LiAlH₄ is a more powerful reducing agent, it is generally not recommended for scaling up this particular step unless absolutely necessary.

  • Sodium Borohydride (NaBH₄): This is the preferred reagent. It is stable in air, can be handled safely, and the reaction can be run in protic solvents like methanol or ethanol.[7][9] If the reaction is slow, you can gently heat the mixture (e.g., to 40-50 °C) or increase the equivalents of NaBH₄.

  • Lithium Aluminum Hydride (LiAlH₄): This reagent is highly reactive and pyrophoric. It reacts violently with water and protic solvents, requiring strictly anhydrous conditions (e.g., in THF or ether).[6] The quenching process is also hazardous, generating significant amounts of hydrogen gas and heat. The risk profile for LiAlH₄ is significantly higher and should be avoided if NaBH₄ is effective.

ReagentSolventTemperatureSafety & Workup Considerations
NaBH₄ Methanol, Ethanol0 °C to RTRecommended. Safer to handle. Quench with water/acid. Product isolation is straightforward.
LiAlH₄ Anhydrous THF, Ether0 °C to RTUse with extreme caution. Pyrophoric. Requires anhydrous conditions and a careful, multi-step quenching procedure (e.g., Fieser workup). High risk of fire/explosion.
Caption: Comparison of reducing agents for the aldehyde reduction step.

Part D: Purification and Final Considerations

Q6: Purifying the final this compound is difficult due to its high polarity. Column chromatography isn't practical for multi-kilogram scale. What are the alternatives?

Answer: This is a classic scale-up challenge for polar, water-soluble molecules. Moving away from chromatography is essential for efficiency.

Recommended Purification Strategies:

  • Crystallization: This is the most desirable method for large-scale purification.[10] The crude product should be screened against a variety of solvent systems (e.g., ethyl acetate/heptane, isopropanol/water, acetonitrile) to induce crystallization. Seeding with a small amount of pure product can be beneficial.[11]

  • Acid/Base Extraction & Wash: Before crystallization, perform a thorough aqueous workup. The imidazole nitrogen is basic. You can wash the organic extract with a dilute acid (like 1M HCl) to remove non-basic impurities, then neutralize the aqueous layer and re-extract your product. Conversely, if your impurities are acidic, a wash with a dilute base (like NaHCO₃) can be effective.

  • Distillation: If the product is thermally stable and has a reasonable boiling point, vacuum distillation can be an excellent, scalable purification method. A Kugelrohr apparatus can be effective for smaller (gram) scales, while a short-path distillation setup is suitable for larger quantities.

Q7: What are the primary safety concerns when scaling up this entire synthesis?

Answer: A thorough process safety review is mandatory before any scale-up operation.

Key Hazards & Mitigation:

  • Exothermic Reactions: The N-alkylation and C2-lithiation/formylation steps are exothermic. Use jacketed reactors with efficient cooling, and control the rate of reagent addition.

  • Pyrophoric Reagents: n-BuLi and LiAlH₄ can ignite spontaneously on contact with air. They must be handled under an inert atmosphere by trained personnel using appropriate cannulation techniques.

  • Flammable Solvents: THF, methanol, and ethyl acetate are highly flammable. Ensure all equipment is properly grounded to prevent static discharge, and operate in a well-ventilated area away from ignition sources.

  • Corrosive Reagents: POCl₃ is highly corrosive and reacts with moisture. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Gas Evolution: The N-alkylation with NaH and the quenching of hydride reagents produce hydrogen gas, which is explosive. Ensure adequate ventilation and avoid creating a sealed system.

By carefully considering these troubleshooting points and implementing robust process controls, the synthesis of this compound can be successfully and safely scaled to meet your development needs.

References

  • Benchchem. (2025).
  • Benchchem. (2025). 1-Ethyl-4-methyl-1h-imidazole-2-carbaldehyde | 624746-77-6.
  • Benchchem. (2025). Troubleshooting regioselectivity in indazole synthesis.
  • Reddit. (2023).
  • Benchchem. (2025). An In-depth Technical Guide to the Formation Mechanisms of 1H-imidazole-2-carboxaldehyde.
  • Benchchem. (2025). Synthesis of (1-pentyl-1H-imidazol-2-yl)methanol: A Comprehensive Technical Guide.
  • PMC. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol.
  • Benchchem. (2025). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
  • Master Organic Chemistry. (2016). Natural Product Isolation (2)
  • ResearchGate. (2025).
  • Reachem. (2024).
  • International Journal of Pharmaceutical Research and Applications (IJPRA). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction.
  • Asian Journal of Pharmaceutical and Clinical Research. (2014).

Sources

Stability issues and degradation pathways of imidazole methanols

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Imidazole Methanol Stability & Handling

Introduction: The Dual Nature of Imidazole Methanols

Welcome to the technical support hub for imidazole methanols (specifically 4(5)-hydroxymethylimidazole and its derivatives).

These compounds are critical "lynchpin" intermediates in the synthesis of purine analogs, antifungal azoles, and H2-receptor antagonists. However, they present a notorious paradox: they are robust heterocyclic building blocks yet suffer from rapid, often visible degradation under standard laboratory conditions.

This guide moves beyond generic safety data sheets (SDS) to address the mechanistic causes of instability—specifically the competition between oxidation, retro-hydroxymethylation, and polymerization—and provides actionable protocols to preserve your material.

Module 1: Physical Stability & Storage

“Why has my white powder turned yellow/brown?”

The Diagnosis: The yellowing of imidazole methanols is rarely due to bulk decomposition. Instead, it is a surface phenomenon caused by photo-oxidation and trace oligomerization .

The Mechanism:

  • Auto-oxidation: The imidazole ring is electron-rich. In the presence of light and oxygen, the hydroxymethyl group (

    
    ) can oxidize to the aldehyde (4-formylimidazole).
    
  • Chromophore Formation: Unlike the alcohol, the aldehyde is highly reactive. It undergoes aldol-like condensations with the parent imidazole, forming conjugated oligomers (imines) that absorb blue light, appearing yellow or brown even at ppm levels.

  • Hygroscopicity: The N3 nitrogen is a hydrogen bond acceptor, while the

    
     and N1-H are donors. This network greedily absorbs atmospheric water, which catalyzes the ring-opening or retro-reaction pathways described in Module 2.
    

Troubleshooting Q&A:

SymptomProbable CauseImmediate Action
Material is sticky/clumped Hygroscopic water absorption.Dry under high vacuum (

mbar) over

for 24h.
Light yellow surface Trace surface oxidation (<0.5%).Safe to use for most alkylations. Recrystallize if used for precise kinetics.
Dark brown/black oil Advanced polymerization.Discard. Purification is usually more expensive than replacement.

Visualizing the Degradation Pathway:

degradation_pathways Start 4-Hydroxymethylimidazole (White Solid) Oxidation 4-Formylimidazole (Aldehyde) Start->Oxidation [O] (Air/Light) Retro Imidazole + Formaldehyde (Loss of Carbon) Start->Retro Aqueous Acid/Base (Retro-Hydroxymethylation) Acid Imidazole-4-carboxylic Acid (Inactive) Oxidation->Acid Further [O] Polymer Oligomers/Polymers (Brown/Yellow Color) Oxidation->Polymer Condensation

Figure 1: The "Fate of the Alcohol." Note that color change (Polymer) stems from the aldehyde intermediate, while mass loss stems from retro-hydroxymethylation.

Module 2: Chemical Reactivity & Yield Loss

“Why is my product disappearing in aqueous workups?”

The Diagnosis: Users often report low yields after acidic workups or heating. This is due to Retro-Hydroxymethylation .

The Mechanism: The synthesis of 4-hydroxymethylimidazole is reversible. It is made by reacting imidazole with formaldehyde. Consequently, under thermodynamic stress (heat) or catalysis (acid/base), the molecule can revert to its starting materials.



If you heat the compound in water, the formaldehyde acts as a volatile leaving group, driving the equilibrium to the right (destruction of your product).

Critical Control Points:

  • Avoid Strong Acid/Base: The reaction is catalyzed by protons (activating the leaving group) and bases (deprotonating the alcohol).

    • Rule: Maintain pH 6–8 during workups whenever possible.

  • Temperature Limit: Do not heat aqueous solutions above 50°C unless the formaldehyde is "trapped" or the system is sealed.

Decision Tree: Purity Analysis

troubleshooting_tree Q1 Issue: Low Yield / Purity? CheckNMR Check 1H NMR (D2O) Q1->CheckNMR MissingCH2 Missing -CH2- Peak (4.5 ppm)? CheckNMR->MissingCH2 YesMissing Yes: Retro-Reaction Occurred MissingCH2->YesMissing Formaldehyde lost NoMissing No: Intact Skeleton MissingCH2->NoMissing Peak present Action1 Action: Lower Temp, Buffer pH to 7 YesMissing->Action1 Action2 Action: Check for N- vs O-alkylation isomers NoMissing->Action2

Figure 2: Diagnostic workflow for yield loss. The disappearance of the methylene singlet at ~4.5 ppm is the hallmark of retro-hydroxymethylation.

Module 3: Validated Protocols

Protocol A: Purification (Recrystallization)

Use this if your material has turned yellow but retains >90% purity by HPLC.

  • Solvent System: Do not use water or alcohols (which promote solubility and retro-reaction). Use Acetonitrile (ACN) or Ethanol/ACN mixtures.[1]

  • Dissolution: Dissolve the crude solid in minimum boiling ethanol.

  • Precipitation: Add hot acetonitrile until slight turbidity appears.

  • Cooling: Allow to cool slowly to room temperature, then to 4°C.

  • Isolation: Filter rapidly. The yellow impurities usually remain in the mother liquor.

  • Drying: Vacuum dry at room temperature (do not heat).

Protocol B: Long-Term Storage

Standard shelf life: 6 months (Ambient) vs. 24 months (Controlled).

  • Atmosphere: Store under Argon or Nitrogen.

  • Temperature: 2–8°C (Refrigeration) is preferred to slow oxidation kinetics.

  • Container: Amber glass vials (blocks UV light) with Teflon-lined caps (prevents moisture ingress).

References

  • ChemicalBook. (2025). 4-Imidazolemethanol hydrochloride: Properties, Safety, and Synthesis. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13195, 4-Hydroxymethylimidazole. Retrieved from

  • Sigma-Aldrich. (2025).[1] 4(5)-(Hydroxymethyl)imidazole Safety Data Sheet. Retrieved from

  • Haley, C. A., et al. (2017). Formaldehyde and Acetaldehyde Increase Aqueous-Phase Production of Imidazoles. Environmental Science & Technology Letters. (Demonstrates the equilibrium/retro-aldol mechanisms). Retrieved from

  • Thermo Fisher Scientific. (2025). 4-(Hydroxymethyl)imidazole hydrochloride Handling Guide. Retrieved from

Sources

Technical Support Center: Regioselectivity in Imidazole Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Imidazole Alkylation Optimization Hub. This guide is designed for medicinal chemists and process engineers facing regioselectivity challenges during the


-alkylation of substituted imidazoles. Unlike simple substrates, 4(5)-substituted imidazoles present a classic tautomeric ambiguity that leads to mixtures of 1,4- and 1,5-isomers.

Part 1: The Mechanistic Core

To control the reaction, you must first understand the species present in solution. The regiochemical outcome is governed by the Curtin-Hammett principle applied to the imidazole anion, modified by solvent-solute interactions.

The Selectivity Decision Tree

The following diagram illustrates the divergence between forming the 1,4-isomer (generally pharmacologically preferred and sterically favored) and the 1,5-isomer (often harder to access).

ImidazoleAlkylation Start 4-Substituted Imidazole (Neutral) Anion Delocalized Imidazolide Anion Start->Anion Deprotonation (Base: NaH, K2CO3) TS_14 TS: N1 Attack (Less Hindered) Anion->TS_14 Path A: Steric Control (Polar Aprotic Solvent) TS_15 TS: N3 Attack (More Hindered) Anion->TS_15 Path B: Cation Coordination (Non-Polar + Chelation) Prod_14 1,4-Isomer (Major) TS_14->Prod_14 Prod_15 1,5-Isomer (Minor) TS_15->Prod_15

Caption: Mechanistic divergence in the alkylation of 4-substituted imidazoles. Path A dominates in dissociating solvents (DMF), while Path B is significant only under specific chelation or protecting group strategies.

Part 2: Solvent Selection Matrix

The choice of solvent dictates the "tightness" of the ion pair between the imidazolide anion and the metal cation (Na


, K

, Cs

). This interaction is the primary lever for tuning selectivity.
Solvent ClassExamplesDielectric Const.[1] (

)
Ion Pair StateEffect on RegioselectivityRecommended For
Polar Aprotic DMF, DMSO, NMPHigh (36–47)Dissociated ("Naked Anion")High 1,4-Selectivity. The "naked" anion is governed purely by sterics. Attack occurs at the least hindered nitrogen (N1).Standard synthesis of 1,4-isomers.
Polar Protic MeOH, EtOHHigh (24–33)Solvated/H-Bonded Variable. H-bonding can stabilize specific tautomers, but nucleophilicity is reduced. Often leads to lower yields or dialkylation.[2]Avoiding over-alkylation; substrates with high solubility requirements.
Non-Polar Toluene, DCMLow (2–9)Tight / Contact Lower Selectivity. The cation stays close to the anion, potentially blocking N3 or coordinating with substituents.Phase Transfer Catalysis (PTC) conditions; scale-up.
Acetonitrile MeCNModerate (37)Loose Balanced. Good compromise between rate and selectivity. Often used with K

CO

.
Mild conditions; substrates sensitive to strong bases.

Part 3: Troubleshooting & FAQs

Q1: I am getting a 60:40 mixture of 1,4- and 1,5-isomers. How do I push this toward the 1,4-isomer?

Diagnosis: You are likely using a solvent/base combination that allows for a "tight" ion pair or insufficient steric differentiation. Solution:

  • Switch to DMF or DMSO: These solvents fully solvate the cation. A "naked" imidazolide anion will almost exclusively attack from the position furthest from the bulky C4-substituent (N1) to minimize steric clash in the transition state.

  • Change the Base: Switch from K

    
    CO
    
    
    
    to Cs
    
    
    CO
    
    
    or NaH . Cesium (larger cation) forms looser ion pairs than Potassium, further mimicking the "naked anion" effect.
Q2: I specifically need the 1,5-isomer (alkylation adjacent to the substituent). Can I achieve this by changing solvents?

The Hard Truth: Solvent effects alone rarely invert selectivity to favor the 1,5-isomer in direct alkylations. The steric barrier at N3 (adjacent to the substituent) is usually too high. Workaround:

  • The Trityl Switch: Protect the imidazole with a Trityl (Trt) group first. The Trityl group is so bulky it forces itself onto the less hindered N1 position.

  • Alkylation: When you alkylate the N-trityl imidazole, the only open spot is N3 (forming the imidazolium salt).

  • Deprotection: Remove the Trityl group to reveal the 1,5-substituted product.

Q3: My reaction yields are low, and I see starting material despite heating.

Diagnosis: The imidazole is not sufficiently deprotonated, or the nucleophile is "poisoned" by hydrogen bonding. Solution:

  • If using K

    
    CO
    
    
    
    in Acetone/MeCN
    : The base might be too weak for your specific imidazole (typical pKa ~14). Add 18-crown-6 (catalytic) to solubilize the carbonate and activate the anion.
  • If using NaH : Ensure the NaH is fresh. Old NaH hydrolyzes to NaOH, which generates water, killing the alkyl halide.

Part 4: Experimental Protocols

Protocol A: High-Selectivity Kinetic Control (Target: 1,4-Isomer)

Best for: Small scale, high-value intermediates, maximum regioselectivity.

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Dissolution: Dissolve 4-substituted imidazole (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion in oil, 1.2 equiv) portion-wise.

    • Observation: Evolution of H

      
       gas. Solution often turns yellow/orange.
      
  • Equilibration: Stir at 0°C for 30 mins to ensure complete anion formation.

  • Alkylation: Add the alkyl halide (1.1 equiv) dropwise via syringe.

  • Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by TLC/LCMS.[3]

  • Workup: Quench with saturated NH

    
    Cl. Extract with EtOAc.[4] Wash organic layer 3x with water (crucial to remove DMF) and 1x with LiCl (5%) to remove residual DMF.
    
Protocol B: Phase Transfer Catalysis (Green/Scale-Up)

Best for: Large scale, avoiding DMF workup, robust substrates.

  • Solvent System: Suspend 4-substituted imidazole (1.0 equiv) in Toluene (or DCM).

  • Base/Catalyst: Add solid KOH (powdered, 2.0 equiv) and TBAB (Tetrabutylammonium bromide, 5–10 mol%).

  • Alkylation: Add alkyl halide (1.2 equiv).

  • Reaction: Heat to reflux (Toluene) or 40°C (DCM) with vigorous stirring.

    • Mechanism:[5][6] The TBAB shuttles the hydroxide/imidazole anion into the organic phase.

  • Workup: Simple filtration of solids (salts) and evaporation of solvent.

References

  • Mechanistic Basis of Selectivity

    • Title: Regioselectivity of N-alkylation in unsymmetrical imidazoles.[3][7][8]

    • Source: University of Otago (OUR Archive).
    • URL:[Link]

  • Solvent & Base Optimization

    • Title: Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4-nitroimidazole.[4]

    • Source: Der Pharma Chemica, 2022, 14(4): 12-16.[4]

    • URL:[Link]

  • General Protocols & Troubleshooting: Title: Protocol for N-Alkylation of 4-iodo-1H-imidazole. Source: BenchChem Technical Library.

Sources

Technical Support Center: Imidazole Synthesis & Purification

[1]

Current Status: Operational Topic: Removal of Unreacted Starting Materials & Purification Optimization Audience: Medicinal Chemists, Process Chemists, R&D Scientists

Introduction

Welcome to the Imidazole Synthesis Technical Support Hub. Imidazole formation—classically via the Debus-Radziszewski reaction or modern cyclization methods—often yields reaction mixtures plagued by specific, persistent impurities: unreacted aldehydes (often sticky/polymeric), excess 1,2-dicarbonyls, and transition metal catalysts.

This guide prioritizes chemoselectivity and thermodynamic partitioning to purify your compound without resorting to brute-force chromatography, which often leads to "streaking" and yield loss.

Module 1: The "Sticky" Aldehyde Problem

Q: My crude NMR shows significant unreacted aldehyde. It co-elutes with my product and streaks on silica. How do I remove it chemically?

A: Do not rely on chromatography for aldehyde removal. Aldehydes, particularly aromatic ones used in Debus-Radziszewski synthesis (e.g., benzaldehyde derivatives), are best removed via chemoselective bisulfite sequestration .

The Mechanism

Sodium bisulfite (

bisulfite adduct

1
Protocol: The Bisulfite Wash

Applicability:[1][2][3][4] Removes unreacted aldehydes and some sterically unhindered ketones.[2]

  • Dissolution: Dissolve your crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).[5]

    • Note: If your product is not soluble in these, dissolve in a minimal amount of Methanol first, then dilute with the organic solvent.

  • The Wash: Add saturated aqueous sodium bisulfite solution (approx. 40% w/v) to the separatory funnel. Use a 1:1 volume ratio relative to the organic phase.

  • Agitation: Shake vigorously for 2–3 minutes.

    • Why? Adduct formation is reversible and equilibrium-driven. Vigorous mixing ensures the aldehyde migrates to the aqueous phase and gets "trapped" as the salt.

  • Separation: Drain the aqueous layer (contains the aldehyde-bisulfite adduct).[1]

  • Repeat: Perform the wash a second time to ensure quantitative removal.

  • Final Rinse: Wash the organic layer with brine to remove residual bisulfite salts before drying over

    
    .
    

Expert Tip: If your aldehyde is valuable (e.g., a complex intermediate), you can regenerate it from the aqueous layer by adding strong base (pH > 10) and extracting back into an organic solvent [1].

Module 2: Amine Contamination & The "pH Swing"

Q: I have excess amine/ammonium acetate and non-basic impurities (like Benzil). How do I isolate the Imidazole?

A: Exploit the Amphoteric Nature of Imidazole (pKa ~ 7.0). Imidazoles are unique; they function as bases (protonating at N3) and weak acids (deprotonating at N1, if unsubstituted). We can use a "pH Swing" extraction to separate them from both neutral organics and stronger bases.

Data: pKa Comparison for Separation Logic
Compound ClassApprox pKa (Conjugate Acid)Behavior at pH 1Behavior at pH 10
Imidazole Product 6.9 – 7.2 Protonated (Water Soluble) Neutral (Organic Soluble)
Pyridine (Impurity)5.2Protonated (Water Soluble)Neutral (Organic Soluble)
Triethylamine (Reagent)10.75Protonated (Water Soluble)Neutral (Organic Soluble)
Benzil (Starting Material)NeutralNeutral (Organic Soluble)Neutral (Organic Soluble)
Carboxylic Acids4.0 - 5.0Neutral (Organic Soluble)Deprotonated (Water Soluble)
Protocol: The "pH Swing" Extraction

Goal: Isolate Imidazole from non-basic impurities (like unreacted Benzil) and remove water-soluble salts.

pH_SwingStartCrude Mixture(Imidazole + Neutral SM + Salts)AcidifyStep 1: Dissolve in Organic (EtOAc)Extract with 1M HCl (pH < 2)Start->AcidifyPhaseSep1Phase Separation 1Acidify->PhaseSep1OrgLayer1Organic Layer(Contains Neutral SMs like Benzil)PhaseSep1->OrgLayer1Discard/RecycleAqLayer1Aqueous Acid Layer(Contains Protonated Imidazole)PhaseSep1->AqLayer1KeepBasifyStep 2: Basify Aqueous LayerAdd NaOH/NH4OH until pH > 10AqLayer1->BasifyExtractStep 3: Extract with Organic Solvent(DCM or EtOAc)Basify->ExtractFinalOrgFinal Organic Layer(Pure Imidazole)Extract->FinalOrgDry & EvaporateFinalAqFinal Aqueous Layer(Salts + Very Polar Impurities)Extract->FinalAqDiscard

Figure 1: The "pH Swing" workflow separates the basic imidazole product from neutral starting materials by toggling the protonation state of the N3 nitrogen.

Module 3: Chromatography Troubleshooting

Q: My imidazole "tails" or "streaks" badly on silica gel, ruining separation. Why?

A: You are fighting the Silanols. Silica gel (


Troubleshooting Decision Tree

Chromatography_FixProblemProblem:Tailing on SilicaSolution1Add Modifier:1% Triethylamine (TEA)or 1% NH4OHProblem->Solution1CheckResult?Solution1->CheckSuccessSharp Peak(Proceed)Check->SuccessFixedFailStill Tailingor DecomposingCheck->FailNot FixedSolution2Switch Phase:Use Neutral AluminaFail->Solution2

Figure 2: Logical progression for optimizing imidazole chromatography. Neutralizing the stationary phase is the first line of defense.

Recommended Mobile Phases
  • DCM/MeOH + TEA: Dichloromethane : Methanol (95:5) + 0.5% Triethylamine .[5][6]

    • Action: The TEA saturates the acidic silanol sites, allowing the imidazole to pass through without drag.

  • DCM/MeOH + Ammonia: Dichloromethane : Methanol (90:10) + 1% conc.

    
     .
    
    • Action: Similar to TEA but more volatile (easier to remove).

  • Alternative Stationary Phase: If the compound is acid-sensitive or streaks despite modifiers, switch to Neutral Alumina (Brockmann Grade III). Alumina is less acidic than silica and provides better resolution for nitrogen heterocycles [3].[5]

Module 4: Crystallization & Oiling Out

Q: I tried to recrystallize, but my product "oiled out" (formed a separate liquid phase) instead of forming crystals.

A: Your solvent system is likely too polar or the temperature drop was too fast. Imidazoles often have melting points near the boiling points of common solvents, leading to the "oiling out" phenomenon.

Corrective Actions
  • The "Scratch" Method: If an oil forms, keep the mixture at the oiling temperature. Use a glass rod to vigorously scratch the side of the flask at the interface of the oil and solvent. This creates nucleation sites.

  • Solvent Switching:

    • Avoid: 100% Ethanol or Methanol (often too soluble).

    • Try:Acetonitrile (MeCN) . Many imidazoles crystallize beautifully from hot MeCN upon cooling.

    • Try:Ethyl Acetate / Hexanes .[2][5] Dissolve in minimum hot EtOAc, then add warm Hexanes dropwise until just cloudy. Cool slowly (wrap flask in a towel/foil to insulate).

  • Seed Crystals: If you have even a micro-amount of solid from a previous impure batch, add it to the oiling mixture.

References

  • Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999).[7] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts.[7] The Journal of Organic Chemistry, 64(15), 5722–5724.

  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do? Chromatography Technical Notes.

  • University of Rochester. (2025). Tips for Flash Column Chromatography: Handling Basic Compounds. Department of Chemistry Technical Guides.

Optimizing catalyst loading for copper-catalyzed imidazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Copper-Catalyzed Imidazole Synthesis Ticket Reference: #CU-IMD-OPT-2024

Executive Summary

Welcome to the Advanced Synthesis Support Center. This guide addresses the "black box" nature of copper catalysis in imidazole synthesis—specifically focusing on N-arylation (Ullmann-type) and multicomponent ring formation .

Unlike Palladium catalysis, where the catalytic cycle is well-mapped, Copper catalysis often suffers from undefined active species, disproportionation (the "Cu(0) crash"), and extreme sensitivity to ligand-base interplay. This guide moves beyond standard recipes to help you engineer a self-validating reaction system.

Module 1: The "Dead Catalyst" Phenomenon (Kinetic Stalling)

Symptom: The reaction initiates rapidly but plateaus at 50-60% conversion. Adding more catalyst mid-reaction has little effect. Diagnosis: Catalyst Deactivation via Ligand Displacement or Disproportionation.

In Ullmann-type couplings, the active species is a soluble Cu(I)-Ligand complex. Two primary failure modes occur:

  • Base Ligation: Carbonate bases (e.g.,

    
    ) can displace the ancillary ligand, forming an inactive [Cu(carbonate)] species.
    
  • Disproportionation:

    
    . The Cu(0) precipitates (copper mirror/black dust), and Cu(II) is inactive for oxidative addition.
    
Troubleshooting Workflow

Cu_Deactivation Start Issue: Reaction Stalls < 100% Conv. CheckColor Check Reaction Color Start->CheckColor BlueGreen Blue/Green Solution (Oxidation to Cu(II)) CheckColor->BlueGreen O2 Leak RedBrown Red/Brown Precipitate (Cu(0) Formation) CheckColor->RedBrown Disproportionation Clear Solution Clear/Homogeneous (Ligand Displacement) CheckColor->Clear Base Poisoning Sol_O2 Action: Degas Solvent + Increase Ligand Loading BlueGreen->Sol_O2 Sol_Disp Action: Switch to multidentate ligand (e.g., Phenanthroline) RedBrown->Sol_Disp Sol_Base Action: Change Base (K3PO4 instead of Cs2CO3) or Lower Base Conc. Clear->Sol_Base

Caption: Diagnostic logic for identifying the specific mode of copper catalyst deactivation based on visual cues.

Module 2: Optimizing Catalyst Loading (The "Golden Ratio")

Common Error: Increasing Cu loading (e.g., to 20 mol%) to force the reaction. Technical Reality: High Cu loading without proportional ligand increase promotes homocoupling of the aryl halide and difficult purification. The critical parameter is the Ligand-to-Metal Ratio (L:M) .

The Protocol: Determination of Minimum Effective Loading (MEL)

Objective: Achieve >95% yield with minimal metal contamination.

  • Standardize the L:M Ratio:

    • For Monodentate Ligands (e.g., amino acids): Maintain 2:1 (Ligand:Cu).

    • For Bidentate Ligands (e.g., 1,10-phenanthroline, diamines): Maintain 1.5:1 to 2:1 .

    • Why? Excess ligand stabilizes the Cu(I) species against oxidation and disproportionation.

  • The "Step-Down" Experiment: Run 4 parallel reactions (0.5 mmol scale) with fixed Ligand:Cu ratio (2:1):

    • Vial A: 10 mol% Cu / 20 mol% Ligand (Control)

    • Vial B: 5 mol% Cu / 10 mol% Ligand[1]

    • Vial C: 2.5 mol% Cu / 5 mol% Ligand

    • Vial D: 1 mol% Cu / 2 mol% Ligand

    Analysis: If Vial B and A show identical conversion at t=12h, but C drops off, your MEL is 5 mol%.

Data Table: Ligand Performance for Imidazole N-Arylation

Ligand ClassExampleOptimal L:MKey AdvantageRecommended For
Phenanthrolines 4,7-dimethoxy-1,10-phenanthroline1.5:1High stability, resists oxidationSterically hindered aryl halides
Diamines DMEDA, trans-1,2-cyclohexanediamine2:1Low cost, flexibleStandard primary/secondary couplings
Amino Acids L-Proline, N,N-dimethylglycine2:1Water tolerance, green chemistryAqueous/biphasic systems
Oxime-based Salicylaldoxime1:1Ultra-low loading potentialHigh-value pharmaceutical intermediates

Module 3: Purification & Metal Scavenging

Issue: Product retains a blue/green tint or fails heavy metal limits (<10 ppm) for biological assays. Resolution: Copper binds tightly to imidazole nitrogens. Standard chromatography is often insufficient.

Protocol: The "EDTA-Ammonia" Wash

Do not rely solely on silica columns. Chemical chelation is required prior to chromatography.

  • Quench: Dilute reaction mixture with EtOAc or DCM.

  • Wash 1 (The Strip): Wash organic layer with 10% aqueous

    
      (ammonium hydroxide).
    
    • Observation: Aqueous layer turns deep blue (

      
      ).
      
  • Wash 2 (The Polish): Wash organic layer with 0.1 M aqueous EDTA (pH 8-9) .

    • Mechanism:[2][3] EDTA has a higher formation constant (

      
      ) for Cu than imidazole, effectively stripping the metal from your product.
      
  • Final Wash: Brine, dry over

    
    .
    

Alternative: Solid Phase Scavenging If liquid-liquid extraction is impossible (e.g., water-soluble product):

  • Add SiliaMetS® Thiol or QuadraPure™ TU resin (10 wt% relative to mass of crude).

  • Stir 4 hours at 40°C.

  • Filter.[4][5]

Module 4: Experimental Workflow (N-Arylation)

Context: Coupling Imidazole with 4-Iodoanisole.

Workflow Step1 1. Charge Solids (CuI, Ligand, Base, Imidazole) *Glovebox or Argon Flow* Step2 2. Evacuate/Backfill (3x N2 Cycles) *CRITICAL* Step1->Step2 Step3 3. Add Solvent/Halide (Degassed DMSO/DMF) Step2->Step3 Step4 4. Heat (80-110°C) *Stir >800 rpm* Step3->Step4

Caption: Strict anaerobic setup is required. Oxygen is the primary cause of catalyst death in Cu(I) systems.

Step-by-Step:

  • Catalyst Pre-Complexation (Optional but Recommended): Stir CuI and the Ligand in the solvent for 20 mins before adding the aryl halide. This ensures the active catalytic species is formed and prevents Cu precipitation upon heating.

  • Base Choice: Use

    
      (finely ground) for sensitive substrates. Use 
    
    
    
    for unreactive aryl chlorides (higher solubility = higher activity, but higher risk of catalyst poisoning).
  • Temperature: Start at 90°C. If no conversion after 4h, increase to 110°C. Do not exceed 130°C (catalyst decomposition).

Frequently Asked Questions (FAQs)

Q1: My reaction turns black immediately upon heating. What happened? A: This is "Catalyst Crash." The Cu(I) disproportionated to Cu(0) nanoparticles (black) and Cu(II).

  • Fix: Your Ligand:Cu ratio is too low, or your solvent contains dissolved oxygen. Increase Ligand to 20 mol% (for 10 mol% Cu) and rigorously degas the solvent.

Q2: Can I use Cu(II) salts like


 or 

?
A: Yes, but they must be reduced in situ to the active Cu(I) species.
  • Method: If using Cu(II), add a mild reducing agent (e.g., 10 mol% sodium ascorbate) or ensure the reaction conditions (amine/alcohol solvent) can reduce the copper. However, starting with CuI or CuBr is more reliable for optimization.

Q3: Why does the literature often cite 100 mol% (stoichiometric) Copper? A: Older protocols (pre-2000) required stoichiometric copper because they lacked efficient ligands. Modern "Ligand-Accelerated Catalysis" (LAC) allows 1-5 mol% loading. If a paper suggests 100%, it is likely outdated.

Q4: I am synthesizing a 2-substituted imidazole via multicomponent reaction (Glyoxal + Aldehyde + Ammonia). Does Cu loading matter? A: Yes. In Debus-Radziszewski type reactions, Cu(II) is often used as a Lewis Acid to polarize the carbonyls. Here, loading affects the rate but not necessarily the cycle in the same way as Ullmann. 10-20 mol%


 is standard.

References

  • Altman, R. A., & Buchwald, S. L. (2006). "Cu-Catalyzed N-Arylation of Imidazoles and Benzimidazoles." Organic Letters, 8(13), 2779–2782.[6]

    • Key Insight: Establishes 4,7-dimethoxy-1,10-phenanthroline as a superior ligand for lowering c
  • Taillefer, M., et al. (2007). "Copper-Catalyzed N-Arylation of Nucleophiles with Aryl and Heteroaryl Bromides and Iodides." Chemistry – A European Journal, 13(19), 5426-5435.

    • Key Insight: Demonstrates the efficacy of Schiff base ligands and lower temper
  • Ma, D., & Cai, Q. (2008). "Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Amines and N-Containing Heterocycles." Accounts of Chemical Research, 41(11), 1450–1460.

    • Key Insight: Validates amino acids (L-Proline)
  • Strieter, E. R., Blackmond, D. G., & Buchwald, S. L. (2005). "Insights into the Origin of High Catalyst Loading in Copper-Catalyzed Amination Reactions." Journal of the American Chemical Society, 127(12), 4120–4121.

    • Key Insight: Mechanistic proof of catalyst death via base/ligand exchange.[2]

  • Evano, G., Blanchard, N., & Toumi, M. (2008). "Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceutical Synthesis." Chemical Reviews, 108(8), 3054–3131.

    • Key Insight: Comprehensive review of removal strategies and industrial applic

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Analysis of (1-ethyl-4-methyl-1H-imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview and comparative analysis of mass spectrometry-based methodologies for the characterization of (1-ethyl-4-methyl-1H-imidazol-2-yl)methanol. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of experimental design, data interpretation, and the selection of appropriate analytical strategies. We will explore the inherent chemical properties of the target analyte and how they dictate the most effective analytical workflows, with a focus on providing actionable, field-proven insights.

Introduction to this compound

This compound, with a molecular formula of C₆H₁₀N₂O and a molecular weight of 126.16 g/mol , is a substituted imidazole derivative.[1][2] Imidazole moieties are prevalent in a vast array of biologically active molecules and pharmaceutical compounds.[3] The accurate and robust analytical characterization of such molecules is paramount for quality control, metabolic studies, and drug discovery pipelines. This guide will focus on mass spectrometry as the primary analytical tool due to its high sensitivity, selectivity, and structural elucidation capabilities.[4]

Core Principles of Mass Spectrometry for Imidazole Analysis

Mass spectrometry fundamentally measures the mass-to-charge ratio (m/z) of ionized molecules. The choice of ionization technique and mass analyzer is critical and depends heavily on the analyte's physicochemical properties, such as polarity, volatility, and thermal stability. For this compound, its polar nature, stemming from the hydroxyl group and the nitrogen-containing imidazole ring, is a key consideration in method development.

Comparative Analysis of Mass Spectrometry Platforms

The two primary platforms for the analysis of small molecules like this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[5][6] Given the presence of a hydroxyl group, this compound may require derivatization to increase its volatility and prevent unwanted interactions with the GC column.[7][8]

Workflow for GC-MS Analysis:

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis Sample Sample containing This compound Derivatization Derivatization (e.g., silylation) Sample->Derivatization Extraction Liquid-Liquid or Solid-Phase Extraction Derivatization->Extraction GC_Inlet GC Inlet Extraction->GC_Inlet Injection GC_Column GC Column (e.g., DB-5ms) GC_Inlet->GC_Column Separation Ion_Source Ion Source (Electron Ionization) GC_Column->Ion_Source Elution Mass_Analyzer Mass Analyzer (Quadrupole) Ion_Source->Mass_Analyzer Ionization & Fragmentation Detector Detector Mass_Analyzer->Detector Mass Analysis Data_Acquisition Data Acquisition Detector->Data_Acquisition Library_Search Spectral Library Search (NIST) Data_Acquisition->Library_Search Quantification Quantification Data_Acquisition->Quantification

Caption: GC-MS workflow for the analysis of this compound.

Ionization Technique: Electron Ionization (EI)

Electron Ionization (EI) is a "hard" ionization technique that uses a high-energy electron beam to ionize molecules, often leading to extensive and reproducible fragmentation.[9][10] This fragmentation is highly valuable for structural elucidation and creating a characteristic "fingerprint" of the molecule for library matching.

Expected Fragmentation Pattern (Hypothetical):

Based on the structure of this compound and known fragmentation patterns of substituted imidazoles, we can predict the following fragmentation pathways under EI:[11][12]

  • Molecular Ion (M•+): The intact molecule with one electron removed (m/z 126).

  • Loss of a methyl group (-CH₃): Resulting in a fragment at m/z 111.

  • Loss of an ethyl group (-C₂H₅): Leading to a fragment at m/z 97.

  • Loss of the hydroxymethyl group (-CH₂OH): Producing a fragment at m/z 95.

  • Cleavage of the imidazole ring: This can lead to various smaller fragments characteristic of the imidazole core.

Fragmentation_Pathway M [this compound]•+ m/z = 126 F1 Loss of -CH₃ m/z = 111 M->F1 F2 Loss of -C₂H₅ m/z = 97 M->F2 F3 Loss of -CH₂OH m/z = 95 M->F3 F4 Ring Cleavage Fragments M->F4

Caption: Predicted EI fragmentation of this compound.

Advantages of GC-MS:

  • High chromatographic resolution.

  • Reproducible fragmentation patterns for confident identification.

  • Extensive spectral libraries (e.g., NIST) for matching.[13]

Disadvantages of GC-MS:

  • Requires volatile and thermally stable analytes, often necessitating derivatization.[7][8]

  • Potential for thermal degradation of the analyte in the injector port.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is ideally suited for the analysis of polar, non-volatile, and thermally labile compounds, making it a strong candidate for the direct analysis of this compound without derivatization.[5][6]

Workflow for LC-MS Analysis:

LCMS_Workflow cluster_sample_prep_lc Sample Preparation cluster_lcms LC-MS System cluster_data_lc Data Analysis Sample_LC Sample containing This compound Filtration Filtration Sample_LC->Filtration Dilution Dilution in Mobile Phase Filtration->Dilution LC_System LC System (Reversed-Phase) Dilution->LC_System Injection Ion_Source_LC Ion Source (ESI) LC_System->Ion_Source_LC Elution Mass_Analyzer_LC Mass Analyzer (Q-TOF or Orbitrap) Ion_Source_LC->Mass_Analyzer_LC Ionization Detector_LC Detector Mass_Analyzer_LC->Detector_LC Mass Analysis Data_Acquisition_LC Data Acquisition Detector_LC->Data_Acquisition_LC MSMS_Fragmentation MS/MS Fragmentation Analysis Data_Acquisition_LC->MSMS_Fragmentation Quantification_LC Quantification Data_Acquisition_LC->Quantification_LC

Caption: LC-MS workflow for the analysis of this compound.

Ionization Technique: Electrospray Ionization (ESI)

Electrospray Ionization (ESI) is a "soft" ionization technique that generates ions from a liquid solution, typically with minimal fragmentation.[14] For this compound, positive ion mode ESI is expected to be highly efficient due to the basic nitrogen atoms in the imidazole ring, which can be readily protonated. This will primarily produce the protonated molecule [M+H]⁺ at m/z 127.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation:

To obtain structural information with ESI, tandem mass spectrometry (MS/MS) is employed. The precursor ion ([M+H]⁺) is isolated and then fragmented through collision-induced dissociation (CID).

Expected MS/MS Fragmentation (Hypothetical):

  • Precursor Ion: [M+H]⁺ at m/z 127.

  • Loss of water (-H₂O): From the protonated hydroxyl group, resulting in a fragment at m/z 109.

  • Loss of ethylene (-C₂H₄): From the ethyl group, leading to a fragment at m/z 99.

  • Loss of the hydroxymethyl group (-CH₂OH): Producing a fragment at m/z 96.

Advantages of LC-MS:

  • Applicable to a wide range of polar and non-volatile compounds without derivatization.[15]

  • Soft ionization preserves the molecular ion, simplifying spectral interpretation.[14]

  • High sensitivity, especially with modern high-resolution mass analyzers.[4]

Disadvantages of LC-MS:

  • Matrix effects from co-eluting compounds can suppress or enhance ionization.

  • Fragmentation is not as standardized as EI, making library matching more challenging.

Comparison of Performance Metrics

FeatureGC-MS with EILC-MS with ESI
Analyte Suitability Volatile/Semi-volatile, Thermally Stable (often requires derivatization)[6]Polar, Non-volatile, Thermally Labile[6]
Ionization Hard Ionization (Extensive Fragmentation)[9]Soft Ionization (Minimal Fragmentation)[14]
Identification Confidence High (Library Searchable Spectra)High (Accurate Mass and MS/MS)
Sensitivity GoodExcellent
Sample Throughput Moderate (derivatization can be time-consuming)High
Robustness Generally highCan be affected by matrix effects

Alternative Analytical Techniques

While mass spectrometry is a powerful tool, other analytical techniques can be employed for the analysis of imidazole derivatives, though they may lack the same level of sensitivity and specificity.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A common technique for the quantification of known compounds.[3] Its sensitivity is lower than MS, and it provides no structural information beyond the retention time.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for unambiguous structure elucidation. However, it requires a relatively large amount of pure sample and is not suitable for trace analysis.

  • Photoelectrocolorimetry: A colorimetric method that has been described for the quantitative determination of imidazole derivatives.[16] This method is less common in modern research labs and is typically used for specific applications.

Experimental Protocols

Protocol 1: GC-MS Analysis (with Derivatization)
  • Sample Preparation & Derivatization:

    • Accurately weigh 1 mg of this compound and dissolve in 1 mL of anhydrous pyridine.

    • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

    • Heat the mixture at 70°C for 30 minutes.

    • Allow the sample to cool to room temperature before injection.

  • GC-MS Conditions:

    • GC System: Agilent 8890 GC or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Injector: Split/splitless, 250°C, split ratio 20:1.

    • Oven Program: 80°C hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS System: Agilent 5977B MSD or equivalent.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

Protocol 2: LC-MS/MS Analysis
  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Prepare working standards by serial dilution in the initial mobile phase composition (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).

    • Filter samples and standards through a 0.22 µm syringe filter before injection.

  • LC-MS/MS Conditions:

    • LC System: Waters ACQUITY UPLC I-Class or equivalent.

    • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 5% B for 0.5 min, ramp to 95% B over 4 min, hold for 1 min, return to 5% B and re-equilibrate for 2 min.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • MS System: SCIEX Triple Quad 6500+ or equivalent.

    • Ion Source: Electrospray Ionization (ESI), positive ion mode.

    • Key Parameters: Capillary voltage ~3.5 kV, source temperature ~500°C.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification (e.g., m/z 127 -> 109). Full scan and product ion scan for qualitative analysis.

Conclusion

The choice between GC-MS and LC-MS for the analysis of this compound depends on the specific goals of the analysis. For unambiguous identification and structural elucidation, GC-MS with EI provides rich, library-searchable fragmentation patterns, although it requires a derivatization step. For high-sensitivity quantification and the analysis of complex mixtures without derivatization, LC-MS/MS with ESI is the superior choice. Both techniques offer powerful capabilities, and the optimal method will be dictated by the experimental context, available instrumentation, and desired outcomes.

References

  • ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]

  • MDPI. (2025, July 10). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Retrieved from [Link]

  • Google Patents. (n.d.). RU2597787C2 - Method for quantitative determination of imidazole derivatives (imidazoline group).
  • Bitesize Bio. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. Retrieved from [Link]

  • University of Notre Dame. (n.d.). Ionization Modes - Mass Spectrometry & Proteomics Facility. Retrieved from [Link]

  • He, Y., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry.
  • Wiley Analytical Science. (2019, December 25). Imidazole quantification by LC determination. Retrieved from [Link]

  • Bowie, J. H., et al. (1967). Electron impact studies. XII. Mass spectra of substituted imidazoles. Australian Journal of Chemistry, 20(8), 1613-1624.
  • Luijten, W. C. M. M., & van der Greef, J. (2017). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 52(11), 739-753.
  • Mississippi State University. (2019, November 15). Characterization of Small Molecules and Ions by Atmospheric Pressure Ionization-Mass Spectrometry. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, September 18). GC-MS vs LC-MS. Retrieved from [Link]

  • Arome Science. (2025, October 24). GC-MS vs LC-MS: How to Choose for Metabolomics Research. Retrieved from [Link]

  • Luijten, W. C. M. M., & van Thuijl, J. (1981). Mass spectrometry of nitroazoles: 2-the mass spectra of methyl substituted nitroimidazoles. Organic Mass Spectrometry, 16(5), 199-208.
  • NIST. (n.d.). 1H-Imidazole, 2-ethyl-4-methyl-. Retrieved from [Link]

Sources

Comparative study of imidazole vs pyrazole as coordinating ligands

[1]

Executive Summary

In the realm of coordination chemistry and rational drug design, the choice between imidazole (1,3-diazole) and pyrazole (1,2-diazole) is rarely arbitrary. While both are five-membered, aromatic, nitrogen-containing heterocycles, their distinct electronic architectures dictate divergent coordination behaviors.[1]

This guide provides a technical analysis of these two isomers. As a Senior Application Scientist, I will dissect the causality between their structural isomerism and their performance as ligands, supported by experimental protocols and thermodynamic data.

Fundamental Physicochemical Properties[1][2]

The primary differentiator between imidazole and pyrazole is the arrangement of the nitrogen atoms.[1][2] This structural variance fundamentally alters their basicity and electronic distribution, which are the predictors of ligand field strength.

1.1 Electronic Structure and Basicity
  • Imidazole: The 1,3-positioning of nitrogen atoms allows for effective resonance stabilization of the conjugate acid (imidazolium cation). The positive charge is symmetrically delocalized over both nitrogens. Consequently, imidazole is a significantly stronger base (

    
    ) and a superior 
    
    
    -donor.[1]
  • Pyrazole: The 1,2-positioning creates adjacent lone-pair repulsion (alpha-effect) and less effective charge delocalization in the pyrazolium cation. This results in a much lower basicity (

    
    ) and weaker 
    
    
    -donation capability.

Table 1: Physicochemical Comparison of Ligands

PropertyImidazole (1,3-diazole)Pyrazole (1,2-diazole)Mechanistic Implication
Structure N atoms separated by one carbonN atoms adjacentDetermines chelate bite angle and steric profile.

(Conjugate Acid)


Imidazole is a stronger

-donor; forms more stable complexes at physiological pH.
Dipole Moment ~3.8 D~2.2 DImidazole has higher polarity, influencing solubility and solvent interaction.
Coordination Mode Monodentate (N3); Bridging (as Imidazolate)Monodentate (N2); Bridging (as Pyrazolate)Pyrazoles are preferred for designing dinuclear active sites.
Coordination Chemistry & Ligand Behavior[1][4][5][6][7]
2.1 Sigma-Donor vs. Pi-Acceptor Properties

In transition metal chemistry, imidazole acts primarily as a strong

Pyrazole , being a weaker base, is a weaker

1
2.2 Visualization of Coordination Logic

The following diagram illustrates the structural relationship and coordination pathways for both ligands.

Coordination_Logiccluster_0Ligand Precursorscluster_1Coordination Modescluster_2Resulting PropertiesImidazoleImidazole (1,3-diazole)pKa ~ 7.0Mono_ImMonodentate Binding(via N3)Imidazole->Mono_ImNeutral pHBridge_ImImidazolate Bridging(M-Im-M)Imidazole->Bridge_ImDeprotonatedPyrazolePyrazole (1,2-diazole)pKa ~ 2.5Mono_PzMonodentate Binding(via N2)Pyrazole->Mono_PzNeutral pHBridge_PzPyrazolate Bridging(M-Pz-M)Pyrazole->Bridge_PzDeprotonatedHigh_StabHigh Stability Constant(Bio-mimetic)Mono_Im->High_StabStrong Sigma DonorMod_StabTunable Lability(Catalytic Turnover)Mono_Pz->Mod_StabWeaker Sigma DonorBridge_Pz->Mod_StabDinuclear Scaffolds

Figure 1: Coordination pathways of Imidazole and Pyrazole. Note the correlation between basicity and complex stability.

Thermodynamic Stability: The Data

The stability of metal complexes typically follows the Irving-Williams series (


Experimental Insight: Imidazole complexes consistently exhibit higher

1

Table 2: Logarithmic Stability Constants (


) for M(II) Complexes


Metal Ion (

)
Imidazole (

)
Pyrazole (

)
Comparative Insight

3.032.10Imidazole binds ~10x stronger.

4.202.40Copper preference for imidazole is pronounced (Jahn-Teller effects).

2.521.30Zinc-Imidazole interaction is critical for structural zinc fingers.

2.401.40Pyrazole complexes are more labile, useful for catalytic exchange.

Data aggregated from standard stability constant databases and comparative studies [1, 2].

Experimental Protocol: Determination of Stability Constants

To validate these values in your own laboratory, a rigorous Potentiometric Titration (Calvin-Bjerrum method) is required. As a senior scientist, I emphasize the control of ionic strength and temperature, as these variables drastically alter

Protocol: Potentiometric Determination of

[1]

Objective: Determine the stability constants of

Reagents:

  • Ligand (Imidazole or Pyrazole, >99% purity).[3]

  • Metal Salt (

    
     or 
    
    
    to avoid coordinating anions like chloride).
  • Standardized NaOH (0.1 M,

    
    -free).
    
  • Supporting Electrolyte (

    
     or 
    
    
    to maintain
    
    
    ).

Workflow:

  • Calibration: Calibrate the glass electrode pH meter using standard buffers (pH 4.0, 7.0, 10.0) at the experimental temperature (

    
    ).
    
  • Ligand Titration (Acid Dissociation):

    • Prepare 50 mL of solution containing

      
       protonated ligand (
      
      
      ) and
      
      
      electrolyte.
    • Titrate with NaOH.

    • Calculate ligand

      
       using the Henderson-Hasselbalch equation.
      
  • Complex Titration:

    • Prepare 50 mL of solution containing Metal ion (

      
      ), Ligand (
      
      
      to
      
      
      ), and electrolyte.
    • Titrate with NaOH.

    • Record pH vs. Volume of base added.

  • Data Analysis: Use the Bjerrum formation function (

    
    ) to plot formation curves.
    
    • 
       is derived where 
      
      
      (for
      
      
      ).
Visualization of Experimental Workflow

Experimental_Workflowcluster_prepPhase 1: Preparationcluster_titrationPhase 2: Titrationcluster_analysisPhase 3: AnalysisReagentsPrepare Solutions:1. Ligand (L)2. Metal (M)3. Electrolyte (I=0.1M)CalibrationCalibrate pH Meter(Slope > 98%)Reagents->CalibrationAcid_TitrationTitration A:Ligand Only (+H+)Determine pKaCalibration->Acid_TitrationMetal_TitrationTitration B:Ligand + MetalDetermine ComplexationCalibration->Metal_TitrationBjerrumCalculate Formation Function (n̄)vs pLAcid_Titration->BjerrumInput pKaMetal_Titration->BjerrumInput pH DataResultDerive Stability Constants(log K1, log K2)Bjerrum->Result

Figure 2: Step-by-step workflow for potentiometric determination of stability constants.

Applications in Drug Discovery & Catalysis
Imidazole: The Bio-Mimetic Choice

Due to its presence in Histidine, imidazole is the scaffold of choice when designing inhibitors for metalloenzymes (e.g., Heme oxygenase, CYP450).

  • Key Application: Azole Antifungals (e.g., Ketoconazole). These drugs rely on the unhindered N3 nitrogen of the imidazole ring to coordinate to the Heme iron of fungal CYP51, blocking ergosterol synthesis [3].

  • Materials Science: Zeolitic Imidazolate Frameworks (ZIFs). The specific angle of the metal-imidazolate-metal bond (~145°) mimics the Si-O-Si angle in zeolites, allowing for highly porous structures.

Pyrazole: The Tunable Scaffold

Pyrazole is preferred when a lower basicity is required to avoid overly strong metal binding that might poison a catalyst, or when specific bridging geometries are needed.

  • Key Application: COX-2 Inhibitors (e.g., Celecoxib).[2] Here, the pyrazole ring serves as a rigid scaffold rather than a metal coordinator, positioning pharmacophores effectively [4].

  • Catalysis: Scorpionate Ligands (Tris(pyrazolyl)borates). These tridentate ligands create a protective steric pocket around a metal center, allowing for the isolation of reactive intermediates in biomimetic catalysis [5].

References
  • BenchChem. (2025).[1][2] A Comparative Analysis of Pyrazole and Imidazole as Coordinating Ligands. Retrieved from

  • ResearchGate. (2025).[3] Metal ion-coordinating properties of imidazole and derivatives in aqueous solution. Retrieved from

  • Bentham Science. (2018). Imidazole and Pyrazole: Privileged Scaffolds for Anti-Infective Activity. Retrieved from

  • MDPI. (2025). Transition Metal (II) Coordination Chemistry Ligated by Pyrazole Derivatives. Retrieved from

  • Alfa Chemistry. (2025). Pyrazole Ligands vs Imidazole Ligands in Catalysis. Retrieved from

Validation of (1-ethyl-4-methyl-1H-imidazol-2-yl)methanol structure by X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioisomer Challenge

In the development of imidazole-based pharmaceutical intermediates and epoxy curing agents, the synthesis of (1-ethyl-4-methyl-1H-imidazol-2-yl)methanol presents a critical structural ambiguity. The alkylation of 4-methylimidazole often yields a mixture of 1,4- and 1,5-isomers due to tautomeric equilibrium. While Mass Spectrometry (MS) confirms the molecular formula and Nuclear Magnetic Resonance (NMR) provides connectivity, neither offers the absolute spatial certainty required for GMP (Good Manufacturing Practice) validation without complex 2D-NMR experiments.

This guide establishes Single Crystal X-ray Diffraction (SC-XRD) as the gold standard for validating this specific structure. We compare its efficacy against NMR and MS, demonstrating why XRD is the only method that definitively resolves the N1-ethyl vs. C4-methyl regiochemistry while simultaneously mapping the hydrogen-bonding networks critical for solid-state stability.

The Analytical Hierarchy: Comparison of Methods

To validate the structure of this compound, researchers must choose between speed and absolute certainty. The following table contrasts the three primary analytical techniques.

Table 1: Comparative Validation Matrix
FeatureMass Spectrometry (HRMS) 1H / 13C NMR X-ray Crystallography (SC-XRD)
Primary Output Molecular Formula (

)
Functional Group ConnectivityAbsolute 3D Configuration
Regioisomer ID Impossible (1,4 vs 1,5 isomers have identical mass)Difficult (Requires NOESY/ROESY; peaks often overlap)Definitive (Direct visualization of atomic positions)
Stereochemistry NoRelative onlyAbsolute
Solid State Data NoneSolid-state NMR (low res)Crystal Packing & H-Bonding
Sample State Solution/GasSolutionSingle Crystal
Validation Level ScreeningCharacterizationGold Standard (Certifiable)
The "Regioisomer Trap" Explained

The core synthetic challenge lies in the N-alkylation step. The starting material, 4-methylimidazole, exists as a tautomer. Alkylation at the nitrogen adjacent to the methyl group yields the 1,5-isomer , while alkylation at the distal nitrogen yields the desired 1,4-isomer .

  • NMR Limitation: In 1H NMR, the chemical shift differences between these isomers are subtle (< 0.1 ppm) and solvent-dependent.

  • XRD Solution: XRD determines the bond distance between the N-ethyl attachment and the C-methyl group, mathematically proving the regioisomer identity with zero ambiguity.

Experimental Protocol: SC-XRD Validation Workflow

This protocol is designed to grow diffraction-quality crystals of this compound and solve its structure.

Phase 1: Crystallization (Slow Evaporation Method)

Target: Single colorless block crystals (


 mm).
  • Solvent Selection: Prepare a saturated solution of the crude product in Ethyl Acetate/Ethanol (3:1 v/v) . Imidazole methanols often crystallize well from polar protic solvents due to hydrogen bonding capability.

  • Filtration: Filter the solution through a 0.45

    
    m PTFE syringe filter into a clean scintillation vial to remove nucleation sites (dust).
    
  • Vapor Diffusion (Alternative): If direct evaporation fails, place the vial (uncapped) inside a larger jar containing Hexane (anti-solvent). Cap the outer jar.

  • Growth: Allow to stand at 4°C for 3-7 days.

  • Harvesting: Select a crystal with sharp edges and no visible cracks. Mount onto a MiTeGen loop using Paratone oil.

Phase 2: Data Collection & Refinement

Instrument: Bruker D8 QUEST or equivalent (Mo-K


 radiation, 

Å).
  • Temperature: Cool the crystal to 100 K using a nitrogen stream. Rationale: Reduces thermal vibration of the ethyl chain and hydroxyl group, improving resolution.

  • Strategy: Collect a full sphere of data (

    
    ) to ensure high redundancy.
    
  • Structure Solution: Use SHELXT (Intrinsic Phasing) to locate heavy atoms (N, O, C).

  • Refinement: Use SHELXL (Least Squares).

    • Hydrogen Atoms: Locate the Hydroxyl H-atom from the difference Fourier map (critical for H-bond validation). Constrain alkyl H-atoms using a riding model.

    • Validation: Ensure

      
       and Goodness of Fit (GooF) 
      
      
      
      .

Visualization of Logic & Workflows

Diagram 1: The Structural Validation Workflow

This flowchart illustrates the decision process for distinguishing the 1,4-isomer from the 1,5-isomer.

ValidationWorkflow Start Crude Product (1-ethyl-4-methyl...) IsomerCheck Isomer Ambiguity? (1,4 vs 1,5) Start->IsomerCheck NMR 1H NMR / NOESY (Ambiguous Signals) IsomerCheck->NMR Quick Check Cryst Crystallization (EtOAc/EtOH) IsomerCheck->Cryst Validation Path NMR->Cryst Inconclusive XRD SC-XRD Data Collection (Mo-Kalpha, 100K) Cryst->XRD Solve Structure Solution (SHELXT) XRD->Solve Result Definitive 1,4-Isomer Confirmation Solve->Result R1 < 5%

Caption: Workflow for resolving regioisomer ambiguity using X-ray crystallography.

Diagram 2: Crystal Packing & H-Bonding Logic

Understanding how the molecule interacts in the solid state is vital for formulation stability.

CrystalPacking MolA Molecule A (Donor -OH) MolB Molecule B (Acceptor N3) MolA->MolB O-H...N Bond (1.9 Å) Chain Infinite 1D Chain (C(5) Motif) MolB->Chain Propagation Stability High Melting Point (Solid State Stability) Chain->Stability Lattice Energy

Caption: Intermolecular Hydrogen Bonding network typically observed in imidazole methanols.

Structural Insights: What the Data Reveals

When analyzing the solved structure of this compound, specific geometric parameters confirm the identity and purity.

A. Bond Length Validation

The bond lengths in the imidazole ring are sensitive indicators of tautomeric state and substitution.

  • C2–N3 vs. C2–N1: In the 1-substituted imidazole, the C2=N3 bond (approx. 1.32 Å ) typically shows more double-bond character than C2–N1 (approx. 1.36 Å ).

  • C2–CH2OH: The bond connecting the hydroxymethyl group to the ring should be approximately 1.50 Å .

B. Hydrogen Bonding (The "Fingerprint")

Unlike NMR, XRD reveals the intermolecular interactions that dictate physical properties (solubility, melting point).

  • Donor: The hydroxyl group (-OH) acts as a donor.

  • Acceptor: The unprotonated Nitrogen (N3) of the imidazole ring acts as the acceptor.

  • Expectation: Look for strong

    
     hydrogen bonds with a donor-acceptor distance of 2.7 – 2.8 Å . This interaction often forms infinite chains (catemers) in the crystal lattice, which explains the high melting point relative to non-hydroxylated analogs.
    

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures.[Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. [Link]

  • Sanders, E. et al. (2013).[1] 1H-Imidazol-4-ylmethanol (AGAWIQ).[1][2][3] Cambridge Structural Database. [Link]

  • Oxford Instruments. (2024). Distinguishing Regioisomers in Pharmaceutical Products using NMR.[Link]

  • NIST Chemistry WebBook. 1H-Imidazole, 1-ethyl-4-methyl- Data.[Link]

Sources

Head-to-head comparison of different synthetic routes to trisubstituted imidazoles

[1][2][3]

Executive Summary: The Regioselectivity Challenge

Trisubstituted imidazoles are privileged scaffolds in medicinal chemistry, serving as the core pharmacophore in p38 MAP kinase inhibitors (e.g., SB203580), antifungal agents, and glucagon receptor antagonists.

The primary synthetic challenge is regiocontrol . While constructing the imidazole ring is chemically straightforward, placing three different substituents at the N1, C2, C4, or C5 positions with high precision distinguishes a scalable process from a medicinal chemistry bottleneck.

This guide compares three dominant methodologies:

  • The Workhorse: Debus-Radziszewski Multicomponent Reaction (MCR).[1]

  • The Precision Tool: Van Leusen Imidazole Synthesis.

  • The Late-Stage Modifier: Transition-Metal Catalyzed C–H Functionalization.

Decision Matrix: Selecting the Right Route

Before evaluating protocols, use this logic flow to determine the optimal pathway for your target molecule.

ImidazoleDecisionTreeStartTarget: Trisubstituted ImidazolePatternRequired Substitution Pattern?Start->PatternSymSymmetrical (2,4,5-aryl)Pattern->SymYesUnsymUnsymmetricalPattern->UnsymYesDebusRoute A: Debus-Radziszewski(High Atom Economy)Sym->DebusRegioIs Regiocontrol Critical?Unsym->RegioRegio->DebusNo (Isomers acceptable)Pattern2Specific Pattern?Regio->Pattern2YesP1451,4,5-TrisubstitutedPattern2->P145P1241,2,4-TrisubstitutedPattern2->P124LateStageRoute D: C-H Activation(Diversity Oriented)Pattern2->LateStageCore exists, need derivatizationVanVanP145->VanAmidineRoute C: Amidine + Alpha-Halo KetoneP124->AmidineVanLeusenRoute B: Van Leusen(TosMIC Chemistry)LeusenLeusen

Figure 1: Strategic decision tree for selecting synthetic routes based on substitution patterns and regiochemical requirements.

Head-to-Head Performance Data

The following data aggregates performance metrics from standard gram-scale syntheses of a representative target: 2,4,5-triphenylimidazole (Lophine) and its unsymmetrical analogs.

FeatureDebus-Radziszewski (MCR)Van Leusen SynthesisMetal-Catalyzed C-H Activation
Primary Mechanism Condensation (One-Pot)[3+2] CycloadditionCross-Coupling / Arylation
Regiocontrol Poor (for unsymmetrical 4,5-substituents)Excellent (Favors 1,4,5 or 1,[2]5)Variable (Ligand/Metal dependent)
Atom Economy High (Water is main byproduct)Moderate (Sulfinate byproduct)Low (Stoichiometric oxidants/bases)
Reaction Conditions Harsh (Reflux, Acidic) or Green (Catalytic)Mild (Base, RT to Mild Heat)High Temp (>100°C), Inert Atm.
Substrate Tolerance High for Aldehydes; Low for sensitive KetonesHigh for Aldimines/IsocyanidesHigh for functional groups (if directed)
Scalability Excellent (Kg scale feasible)Good (Reagent cost is limiting factor)Moderate (Catalyst cost)
Typical Yield 85–95%70–85%50–75%

Deep Dive: Methodologies & Protocols

Route A: The Debus-Radziszewski Reaction

Best for: Symmetrical 2,4,5-trisubstituted imidazoles or when isomer separation is trivial.

This classic multicomponent reaction condenses a 1,2-dicarbonyl, an aldehyde, and an ammonia source.[1][2][3] While historically performed in refluxing acetic acid, modern "Green" variants use catalysts like Copper Oxide nanoparticles (CuO NPs) or PEG-SOCl to improve yield and reduce harsh waste.

Mechanism: The reaction proceeds via the formation of a diimine intermediate from the dicarbonyl, which then condenses with the aldehyde and ammonia.[3]

DebusMechR11,2-DiketoneInterDiimineIntermediateR1->Inter+ 2 NH3R2AldehydeProdTrisubstitutedImidazoleR2->ProdNH4NH4OAcNH4->InterInter->Prod+ Aldehyde- H2O

Figure 2: Simplified flux of the Debus-Radziszewski condensation.

Experimental Protocol (Green Modification): Reference: Adapted from CuO NP catalyzed protocols [1].

  • Setup: In a 100 mL round-bottom flask, combine Benzil (10 mmol), Benzaldehyde (10 mmol), and Ammonium Acetate (30 mmol).

  • Catalyst: Add CuO nanoparticles (15 mol%) and Ethanol (20 mL).

  • Reaction: Reflux at 80°C for 45–60 minutes. Monitor via TLC (n-hexane:EtOAc 7:3).

  • Workup: Cool to room temperature. The product often precipitates.

  • Purification: Filter the solid. Wash with cold ethanol to remove the catalyst (if heterogeneous) or recrystallize from hot ethanol.

  • Expected Yield: 90–94%.

Route B: The Van Leusen Synthesis

Best for: Regioselective synthesis of 1,4,5-trisubstituted imidazoles.[2]

This route utilizes Tosylmethyl isocyanide (TosMIC), a unique C1 synthon. By reacting TosMIC with an aldimine (formed from a primary amine and aldehyde), one can selectively generate the 1,4,5-substitution pattern, avoiding the isomeric mixtures common in Route A.

Mechanism: Base-induced deprotonation of TosMIC is followed by a [3+2] cycloaddition with the aldimine. Elimination of the tosyl group (Ts) and aromatization drives the reaction.

VanLeusenTosMICTosMICCyclo[3+2] CycloadditionIntermediateTosMIC->CycloAldimineAldimine(R-CH=N-R')Aldimine->CycloBaseBase (K2CO3)Base->CycloElimElimination of TsHCyclo->ElimFinal1,4,5-TrisubstitutedImidazoleElim->Final

Figure 3: Van Leusen pathway showing the critical cycloaddition and elimination steps.

Experimental Protocol: Reference: Standardized Van Leusen conditions [2].

  • Imine Formation: Stir aldehyde (10 mmol) and primary amine (10 mmol) in MeOH (20 mL) with MgSO4 (anhydrous) for 2 hours. Filter to remove MgSO4.

  • Cycloaddition: To the filtrate, add TosMIC (11 mmol) and K2CO3 (20 mmol).

  • Reaction: Reflux the mixture for 3–5 hours.

  • Workup: Evaporate solvent under reduced pressure. Dissolve residue in EtOAc and wash with water.

  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

  • Expected Yield: 75–85%.

  • Note: This route guarantees the N1 substituent is derived from the amine and the C5 from the aldehyde.

Route C: Transition-Metal Catalyzed C–H Arylation

Best for: Late-stage diversification of an existing imidazole core (Drug Discovery).

Instead of building the ring, this method functionalizes the C-H bonds of a pre-formed imidazole. It is powerful for generating libraries of analogs (Diversity-Oriented Synthesis).

Key Insight:

  • Pd-Catalysis: Typically favors the most acidic/nucleophilic C-5 position (mechanism dependent).

  • Cu/Ni-Catalysis: Can be directed to C-2.

  • Green Note: Requires stoichiometric oxidants or high temperatures, making it less "green" than Route A but more versatile.

Experimental Protocol (C-H Arylation of N-Methylimidazole): Reference: Ni-catalyzed arylation protocols [3].

  • Reagents: Combine N-methylimidazole (1.0 equiv), Aryl halide (1.5 equiv), and 1,10-phenanthroline (ligand).

  • Catalyst: Add Ni(cod)2 (10 mol%) or CuI (depending on desired regioselectivity).

  • Base/Solvent: Add LiOtBu (2.0 equiv) in Dioxane.

  • Conditions: Heat at 140°C in a sealed tube under Argon for 24h.

  • Yield: Variable (50–75%), highly dependent on the aryl halide electronics.

References

  • Green Protocol for the Synthesis of 2, 4, 5- Trisubstituted Imidazole Derivatives Catalyzed by Copper Oxide Nanoparticles. Int. J. Adv. Res. Sci. Commun. Technol. (2022).[4] Link

  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules (2020).[5] Link

  • C–H arylation and alkenylation of imidazoles by nickel catalysis. Chem. Sci. (2015).[6][7][8] Link

  • Regioselective synthesis of 1,2,4-trisubstituted imidazole from a mechanistic and synthetic prospective. Synth. Commun. (2020).[9][5][6] Link

Cross-Validation of Analytical Results for (1-ethyl-4-methyl-1H-imidazol-2-yl)methanol Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the analytical cross-validation of (1-ethyl-4-methyl-1H-imidazol-2-yl)methanol (CAS: 63634-44-6), a critical intermediate in pharmaceutical synthesis and epoxy curing systems.

The primary analytical challenge for this molecule is the Regioisomer Trap . Synthesis via alkylation of 4-methylimidazole typically yields a mixture of the desired 1,4-isomer and the thermodynamic 1,5-isomer. Standard low-resolution HPLC often co-elutes these species, leading to falsely high purity values.

This guide establishes a Triangulated Validation Protocol combining:

  • High-pH RP-HPLC: For regioisomer resolution.

  • qNMR (Quantitative NMR): For absolute mass balance (orthogonal to chromatography).

  • Potentiometric Titration: For functional group assay (basic nitrogen content).

Part 1: The Analytical Challenge

The imidazole ring is amphoteric but predominantly basic. In standard acidic HPLC mobile phases (pH 2-3), the protonated nitrogen interacts with residual silanols on silica columns, causing peak tailing that masks impurities. Furthermore, the structural similarity between the target 1-ethyl-4-methyl and the impurity 1-ethyl-5-methyl requires specific selectivity tuning.

Target Molecule: this compound Key Impurity: (1-ethyl-5-methyl-1H-imidazol-2-yl)methanol

Part 2: Method A - High-pH HPLC (Regioisomer Resolution)

Objective: Chromatographic purity and specific isomer quantification.

Standard acidic methods fail to separate the 1,4 and 1,5 isomers effectively. We utilize a high-pH compatible hybrid column to keep the imidazole in its neutral state, improving peak symmetry and exploiting the subtle hydrophobicity differences between the isomers.

Protocol
  • Column: Waters XBridge C18 (or equivalent Hybrid Particle Technology), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 adjusted with NH₄OH).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[2][3]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)

    • 2-15 min: 5% → 40% B (Linear gradient)

    • 15-20 min: 95% B (Wash)

  • Detection: UV @ 220 nm (imidazole ring absorbance).

  • Sample Prep: Dissolve 10 mg in 10 mL of 90:10 Water:Acetonitrile.

Why this works: At pH 10, the imidazole is deprotonated. The 1,4-isomer (more linear steric profile) typically interacts differently with the C18 stationary phase compared to the 1,5-isomer (more sterically hindered ethyl group), allowing baseline resolution.

Part 3: Method B - qNMR (Absolute Purity)

Objective: Absolute quantification (Mass Balance) without reference standards of impurities.

HPLC is a relative method (Area %). If the sample contains inorganic salts or residual solvents invisible to UV, HPLC will overestimate purity. qNMR provides the "True Value."

Protocol
  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: DMSO-d₆ (prevents exchange of hydroxyl protons).

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent).

    • Reasoning: Maleic acid has a singlet at ~6.3 ppm, distinct from the imidazole aromatic proton (~6.8-7.0 ppm) and the alkyl signals.

  • Relaxation Delay (d1): 30 seconds (Must be > 5 × T1 of the slowest relaxing nucleus).

  • Pulse Angle: 90°.

  • Scans: 16 or 32.

Calculation:



Where


 = Integral area, 

= Number of protons,

= Molar mass,

= weighed mass.

Part 4: Method C - Non-Aqueous Titration

Objective: Functional assay of the basic imidazole nitrogen.

This method confirms that the bulk material is chemically active and not composed of non-basic organic fillers.

Protocol
  • Titrant: 0.1 N Perchloric Acid (HClO₄) in Glacial Acetic Acid.

  • Solvent: Glacial Acetic Acid.

  • Endpoint Detection: Potentiometric (Glass pH electrode vs. Reference).

  • Procedure:

    • Weigh ~150 mg of sample accurately.

    • Dissolve in 50 mL Glacial Acetic Acid.

    • Titrate with 0.1 N HClO₄.

    • Perform a blank titration on the solvent.

Part 5: Comparative Analysis & Decision Matrix

The following table guides the interpretation of conflicting data between methods.

ScenarioHPLC Purity (Area %)qNMR Purity (wt %)Titration (Assay %)Diagnosis & Resolution
Ideal 99.5%99.3%99.4%Pass. High purity confirmed.
Salt Contamination 99.8%92.0%91.8%Fail. Sample contains inorganic salts (UV inactive). Trust qNMR.
Isomer Co-elution 99.0%99.0%99.1%Caution. If HPLC shows 1 peak but qNMR shows isomer splitting (satellite peaks), the HPLC method is non-selective.
Wet Sample 99.5%95.0%94.8%Fail. Significant moisture or solvent. Check NMR solvent region.
Degradation 95.0%95.0%98.0%Fail. Titration is non-specific (counts all basic nitrogens). HPLC/qNMR reveal degradation products.
Visualization: Cross-Validation Workflow

CrossValidation Start Start: Crude Product Analysis HPLC Method A: High-pH HPLC (Check Regioisomers) Start->HPLC qNMR Method B: qNMR (Check Mass Balance) Start->qNMR Titration Method C: Titration (Check Functional Groups) Start->Titration Decision Compare Results HPLC->Decision Area % qNMR->Decision Wt % Titration->Decision Assay % Pass RELEASE BATCH (CoA Value = qNMR or HPLC) Decision->Pass All within ±1.0% Fail_Salt REJECT: Inorganic Contamination (Purify: Recrystallization) Decision->Fail_Salt HPLC > qNMR (>2%) Fail_Iso REJECT: High Isomer Content (Purify: Chromatography) Decision->Fail_Iso HPLC shows 1 peak, qNMR shows isomers

Caption: Decision matrix for cross-validating analytical data. Discrepancies >2% between methods trigger specific rejection/re-purification pathways.

Part 6: Synthesis of Results

To generate the final Certificate of Analysis (CoA):

  • Identity: Confirmed if qNMR spectra matches structure and HPLC retention time matches standard.

  • Purity Assignment:

    • Primary Value: Use the qNMR (wt%) value. It is the most rigorous "True Value" as it accounts for water, solvents, and inorganic salts which HPLC-UV misses.

    • Impurity Profile: Use HPLC to list specific organic impurities (e.g., "Contains 0.5% 1-ethyl-5-methyl isomer").

  • Reporting: Report the qNMR value as "Assay (qNMR)" and the HPLC value as "Chromatographic Purity."

References
  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Gao, P., et al. (2021).[4] Regioselective Synthesis of 1,4-Disubstituted Imidazoles. Journal of Organic Chemistry. Link

  • United States Pharmacopeia (USP). General Chapter <541> Titrimetry. Link

Sources

Safety Operating Guide

Operational Guide: Disposal and Handling of (1-ethyl-4-methyl-1H-imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

Immediate Action Required: (1-ethyl-4-methyl-1H-imidazol-2-yl)methanol (CAS: 1855899-74-9) must be managed as a Non-Halogenated Hazardous Organic Waste .[1] Despite the "methanol" suffix, this substance is not a volatile solvent but a functionalized imidazole derivative.

Do NOT:

  • Do NOT dispose of down the drain (Sanitary Sewer).[1]

  • Do NOT mix with strong oxidizers or acids (risk of exothermic reaction).[1][2]

  • Do NOT combine with halogenated waste streams (e.g., Chloroform, DCM) to avoid inflating disposal costs.[1]

Disposal Route: The only compliant disposal method is High-Temperature Incineration (HTI) via a licensed hazardous waste contractor.[1]

Part 2: Hazard Profiling & Technical Grounding

To ensure safety, we must understand the "Why" behind the protocol. This compound combines an imidazole ring with an alcohol functionality.[1]

2.1 Chemical Characteristics
PropertyDescriptionOperational Implication
Chemical Structure Imidazole ring substituted with Ethyl (N1), Methyl (C4), and Hydroxymethyl (C2).[1][2][3][4]Nitrogen-rich; basic character.[1]
Physical State Typically Solid or Viscous Liquid (Check specific Lot CoA).[1]Requires wide-mouth containers for solid waste; do not use narrow-neck solvent bottles.[1]
Acidity/Basicity Weak Base (pKa ~7.0 - 7.5 for imidazole ring).[1]Incompatible with Strong Acids (exothermic neutralization).[1]
Flammability Combustible (Not Highly Flammable like Methanol solvent).[1]Flash point likely >93°C. Class IIIB Combustible Liquid (if liquid).[1]
2.2 Conservative Hazard Assessment (GHS)

While specific SDS data for this exact isomer is rare, structural analogs (e.g., 2-ethyl-4-methylimidazole) dictate a conservative safety approach.[1]

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1]

  • Skin/Eye Corrosion: Category 1 or 2 (Causes serious eye damage/irritation).[1][4] Imidazoles are known irritants.[1]

  • Reproductive Toxicity: Treat as Category 1B (May damage fertility/unborn child) until proven otherwise, based on imidazole analog data [1, 3].[1]

Part 3: Step-by-Step Disposal Protocol

This protocol is designed to be self-validating. If you cannot complete a step (e.g., cannot find a compatible container), the system halts to prevent safety breaches.[1]

Phase 1: Segregation & Container Selection

Objective: Prevent cross-contamination and ensure container integrity.

  • Isolate the Waste:

    • Do not mix with halogenated solvents (e.g., Methylene Chloride).[1]

    • Do not mix with acute oxidizers (e.g., Peroxides, Nitrates).[1]

  • Select Container:

    • Material: HDPE (High-Density Polyethylene) or Borosilicate Glass.[1]

    • Type:

      • If Solid/Sludge:[1] Wide-mouth jar with screw-top lid.[1]

      • If Solution: Standard solvent waste carboy (only if dissolved in non-halogenated solvent).[1]

Phase 2: Labeling & Documentation

Objective: Ensure downstream handlers (contractors) can identify the hazard.[1]

  • Labeling Requirements:

    • Chemical Name: Write full name: this compound.

    • Constituents: If in solution, list the solvent % (e.g., "10% Imidazole derivative in Ethanol").

    • Hazard Checkbox: Mark [x] Toxic and [x] Irritant/Corrosive.[1]

  • Waste Stream Designation:

    • Tag as: "Non-Halogenated Organic Waste" .

Phase 3: Storage & Handover
  • Secondary Containment: Store the waste container in a secondary tray (polypropylene) to catch potential leaks.[1]

  • Timeline: Do not accumulate for >90 days (standard RCRA compliance for satellite accumulation areas).

  • Disposal: Hand over to EHS for transport to an Incineration Facility .

Part 4: Visualizing the Workflow

The following diagram illustrates the decision logic for disposing of this specific compound.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck Solid Solid / Viscous Oil StateCheck->Solid Pure Substance Solution Dissolved in Solvent StateCheck->Solution Reaction Mixture ContainerSolid Select Wide-Mouth HDPE Jar Solid->ContainerSolid Segregation Segregation Check: Is it mixed with Halogens? Solution->Segregation NonHalo Stream: Non-Halogenated Organic Waste ContainerSolid->NonHalo ContainerLiq Select Solvent Carboy (HDPE/Glass) Segregation->NonHalo No (Ethanol, MeOH, DMSO) Halo Stream: Halogenated Organic Waste Segregation->Halo Yes (DCM, Chloroform) Label Labeling: 1. Full Chemical Name 2. Hazard: Irritant/Toxic NonHalo->Label Halo->Label Final Disposal Method: High-Temp Incineration Label->Final

Figure 1: Decision matrix for the safe segregation and packaging of imidazole-methanol derivatives.

Part 5: Emergency Procedures

Scenario: Benchtop Spill (< 50 mL/g)

  • PPE Upgrade: Immediately don Nitrile gloves (double layer recommended due to permeation risk of imidazole solutions) and Safety Goggles .[1]

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust generation, then scoop into a bag.[1]

    • Liquid: Absorb with Vermiculite or Universal Absorbent Pads .[1] Do NOT use paper towels alone if the substance is hot or concentrated.[1]

  • Decontamination: Scrub the area with a mild detergent (soap and water).[1] Do not use bleach (hypochlorite) immediately, as it may react with amine/nitrogen groups.[1]

  • Disposal of Debris: Place all contaminated gloves and pads into the Solid Hazardous Waste bin (labeled as contaminated with imidazole derivative).[1]

References
  • Fisher Scientific. (2025).[1] Safety Data Sheet: 2-Ethyl-4-methylimidazole. Retrieved from

  • Small Molecules. (n.d.). This compound Product Page. Retrieved from

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: (1-Ethyl-1H-imidazol-2-yl)methanol. Retrieved from

  • PubChem. (n.d.).[1] Imidazole Compound Summary. National Library of Medicine.[1] Retrieved from

Sources

A Senior Application Scientist's Guide to Handling (1-ethyl-4-methyl-1H-imidazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational plans for handling (1-ethyl-4-methyl-1H-imidazol-2-yl)methanol (CAS No. 63634-44-6). As drug development professionals, our primary responsibility extends beyond discovery to ensuring a safe laboratory environment. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring every action is part of a self-validating safety system.

Hazard Identification and Risk Assessment: The 'Why' Behind the 'What'

Understanding the specific risks associated with a compound is the foundational step in developing a robust safety protocol. While comprehensive toxicological data for this compound may be limited, we can infer a reliable hazard profile from its chemical structure and data on analogous compounds.

The primary known hazard is its potential to cause serious eye irritation. However, its structure, featuring a substituted imidazole ring and a methanol group, necessitates a broader consideration of potential risks. Imidazole derivatives can cause skin irritation, and related compounds have demonstrated potential for acute toxicity if swallowed, inhaled, or in contact with skin.[1][2][3] Therefore, a conservative and comprehensive approach to PPE is scientifically justified.

Table 1: GHS Hazard Classification Summary

Hazard Class Category Hazard Statement Source
Serious Eye Damage/Eye Irritation 2 H319: Causes serious eye irritation
Skin Corrosion/Irritation 2 (Assumed) H315: Causes skin irritation [2][3][4]

| Acute Toxicity (Oral, Dermal, Inhalation) | 4 (Potential) | H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled |[1] |

This proactive classification informs every subsequent recommendation, ensuring that our safety measures address both confirmed and scientifically probable risks.

The First Line of Defense: Engineering and Administrative Controls

Before any personal protective equipment is worn, the work environment itself must be engineered for safety. Relying solely on PPE is an insufficient safety strategy.

  • Ventilation: All handling of this compound must be conducted within a certified chemical fume hood.[1][5] This is non-negotiable. The fume hood's constant airflow is critical to prevent the accumulation of potentially harmful vapors, protecting the user from respiratory exposure.

  • Emergency Equipment: Ensure that a fully functional safety shower and eyewash station are readily accessible and unobstructed.[1][2][6] All laboratory personnel must be trained on their location and operation.

  • Safe Work Practices: Standard laboratory protocols, such as prohibiting eating, drinking, and smoking in the work area, are mandatory.[6][7] Hands should be washed thoroughly with soap and water after handling is complete, even if gloves were worn.[2][7]

Personal Protective Equipment (PPE): Your Last Line of Defense

PPE is essential to protect you from exposure when engineering controls might fail or are not feasible. The selection of PPE must be deliberate and based on the compound's hazard profile.

Table 2: Required Personal Protective Equipment

Protection Type Specification Rationale
Eye and Face Chemical splash goggles meeting OSHA 29 CFR 1910.133 or EN166 standards.[1][2] A face shield should be worn over goggles during procedures with a high risk of splashing. Protects against the primary known hazard of serious eye irritation.
Hand Compatible chemical-resistant gloves (Nitrile rubber is a suitable initial choice).[1][8] Prevents skin contact, mitigating the risk of skin irritation and potential dermal absorption.[2][7]
Skin and Body A fully-buttoned laboratory coat.[1] Chemical-resistant aprons may be required for larger quantities. Protects against accidental spills and splashes on clothing and skin.

| Respiratory | Not required when working within a certified fume hood. A NIOSH/MSHA approved respirator may be necessary for spill cleanup or if engineering controls fail.[2][6] | A precautionary measure for non-routine events where vapor concentrations may exceed safe limits. |

The Causality Behind Glove Selection: Simply wearing gloves is not enough. Gloves must be inspected for tears or punctures before each use.[7] It is crucial to use proper glove removal technique (without touching the glove's outer surface) to avoid cross-contamination.[7]

Operational Workflow: A Step-by-Step Protocol for Safe Handling

Adherence to a standardized workflow minimizes variability and the potential for error. The following diagram and steps outline the mandatory procedure for handling this compound.

Safe_Handling_Workflow A Start: Review SDS and Protocol B Verify Engineering Controls (Fume Hood, Eyewash/Shower) A->B Proceed if understood C Select and Inspect PPE (Goggles, Gloves, Lab Coat) B->C Proceed if functional D Don PPE Correctly C->D Proceed if intact E Perform Handling Task in Fume Hood D->E F Task Complete: Decontaminate Work Area E->F G Doff and Dispose of PPE in Designated Waste F->G H Wash Hands Thoroughly G->H

Caption: Workflow for the safe handling of this compound.

Experimental Protocol:

  • Pre-Handling:

    • Verify the chemical fume hood has a current certification and is functioning correctly.

    • Assemble all necessary PPE as outlined in Table 2. Inspect each item for integrity.[7]

    • Ensure spill cleanup materials are readily available.

  • Handling:

    • Don all required PPE before entering the designated handling area.

    • Perform all transfers and manipulations of the chemical deep within the fume hood to ensure vapor capture.

    • Keep containers tightly closed when not in use.[1][9]

    • In the event of a small spill (<100 mL) within the fume hood, use an appropriate absorbent material, collect it in a sealed bag, and dispose of it as hazardous waste.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Carefully doff PPE, ensuring not to touch contaminated surfaces.

    • Dispose of single-use PPE (like gloves) in a designated hazardous waste container.[2]

    • Wash hands thoroughly with soap and water.[7]

Emergency and Disposal Plans

Emergency First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][10]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water.[2][7] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7][10]

Disposal Plan:

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.

  • Collect waste in a clearly labeled, tightly sealed container.[2]

  • Never dispose of this chemical down the drain or in regular trash.[2]

  • Adhere strictly to your institution's and local/regional/national hazardous waste regulations for final disposal.[4][6] Chemical waste generators are responsible for ensuring complete and accurate classification and disposal.[4][6]

References

  • Methanol Institute, Methanol Safe Handling Manual. [Link]

  • Fisher Scientific, Safety Data Sheet for 2-Ethyl-4-methylimidazole (UK). [Link]

  • State of Michigan, Safety Data Sheet for Methanol. [Link]

  • Atlantic Methanol, Safety Data Sheet for Methanol. [Link]

  • UCLA Chemistry, Methanol - Standard Operating Procedure. [Link]

  • Australian Government Department of Health, Human health tier II assessment for 1H-Imidazole, 4-methyl-. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.